Cefodizime
Beschreibung
Eigenschaften
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZKBRJLTGRPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O7S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860905 | |
| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69739-16-8 | |
| Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cefodizime's Interaction with Penicillin-Binding Proteins: A Core Mechanism Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefodizime, a third-generation cephalosporin, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in the biosynthesis of the bacterial cell wall. This guide provides an in-depth analysis of the mechanism of action of cefodizime on PBPs, detailing the underlying molecular interactions, experimental methodologies for assessing these interactions, and the resultant physiological impact on bacteria. While specific quantitative binding data for cefodizime is not extensively available in publicly accessible literature, this document leverages data from structurally and functionally similar third-generation cephalosporins to provide a robust comparative framework. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of cefodizime's core mechanism, facilitating further research and development in the field of antibacterial therapeutics.
Introduction: The Central Role of Penicillin-Binding Proteins
Penicillin-binding proteins (PBPs) are a group of enzymes located in the bacterial cytoplasmic membrane that are crucial for the synthesis and remodeling of peptidoglycan, the primary component of the bacterial cell wall.[1] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. PBPs catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation and transglycosylation reactions that cross-link the glycan strands.[1]
There are multiple classes of PBPs, broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) PBPs. HMW PBPs, such as PBP1a, PBP1b, PBP2, and PBP3 in many Gram-negative bacteria, are essential for cell elongation and septum formation during cell division.[2][3] LMW PBPs are typically involved in cell wall turnover and maintenance. The specific inhibition of different PBPs can lead to distinct morphological changes in bacteria, such as filamentation, the formation of spheroplasts, or rapid cell lysis.[1][4]
Mechanism of Action: Cefodizime's Acylation of PBPs
Like all β-lactam antibiotics, cefodizime's mechanism of action hinges on its ability to mimic the D-Ala-D-Ala substrate of the PBP transpeptidase domain. The strained β-lactam ring of cefodizime is susceptible to nucleophilic attack by a serine residue in the active site of the PBP. This results in the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the PBP.[3] This irreversible inhibition of PBP function disrupts the synthesis of peptidoglycan, leading to a weakened cell wall and, ultimately, bacterial cell lysis and death.
The following diagram illustrates the general mechanism of PBP inhibition by a cephalosporin like cefodizime.
Quantitative Analysis of PBP Binding Affinity
The efficacy of a β-lactam antibiotic is closely related to its binding affinity for specific PBPs. This is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.
Table 1: PBP Binding Affinities (IC50, µg/mL) of Selected Third-Generation Cephalosporins in Escherichia coli
| PBP | Cefotaxime | Ceftriaxone | Ceftazidime |
| PBP1a | ~0.5 | ~0.1 | ~1.0 |
| PBP1b | ~0.5 | ~0.1 | ~1.0 |
| PBP2 | >100 | >100 | >100 |
| PBP3 | ~0.015 | ~0.02 | ~0.05 |
| PBP4 | ~1.0 | ~1.0 | >100 |
| PBP5/6 | >100 | >100 | >100 |
Data synthesized from multiple sources. Values are approximate and can vary based on the specific strain and experimental conditions.
Table 2: PBP Binding Affinities (IC50, µg/mL) of Selected Third-Generation Cephalosporins in Pseudomonas aeruginosa
| PBP | Ceftazidime |
| PBP1a | ~10 |
| PBP1b | ~10 |
| PBP2 | >100 |
| PBP3 | ~0.5 |
Data synthesized from multiple sources, including[4][5]. Values are approximate.
Table 3: PBP Binding Affinities (IC50, mg/L) of Selected Third-Generation Cephalosporins in Neisseria gonorrhoeae
| PBP | Cefotaxime | Ceftriaxone | Ceftazidime |
| PBP1 | >2 | >2 | >2 |
| PBP2 | ~0.01 | ~0.01 | ~0.01 |
| PBP3 | >2 | >2 | >2 |
Data from a study on N. gonorrhoeae ATCC strains.[6][7][8]
The data consistently show that third-generation cephalosporins have a very high affinity for PBP3 in Gram-negative bacteria like E. coli and P. aeruginosa, and for PBP2 in N. gonorrhoeae.[4][5][6][7][8] Inhibition of these specific PBPs is associated with the disruption of cell division, leading to the formation of filamentous cells.
Experimental Protocols: Determining PBP Binding Affinity
The determination of PBP binding affinity is a cornerstone of β-lactam research. The most common method is a competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.
Competitive PBP Binding Assay
Objective: To determine the IC50 of a test antibiotic (e.g., cefodizime) for specific PBPs.
Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test antibiotic. Subsequently, a saturating concentration of a fluorescent penicillin derivative is added. The fluorescent probe will bind to any PBPs not already occupied by the test antibiotic. The amount of fluorescence is inversely proportional to the binding affinity of the test antibiotic.
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press).
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[9][10]
-
-
Competitive Binding Reaction:
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of Bocillin FL to each tube and incubate for a shorter period (e.g., 10 minutes) at the same temperature.[3]
-
-
SDS-PAGE and Fluorescence Detection:
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the percentage of Bocillin FL binding (relative to the no-antibiotic control) against the logarithm of the test antibiotic concentration.
-
Determine the IC50 value for each PBP by fitting the data to a dose-response curve.[2][3]
-
The following diagram outlines the experimental workflow for the competitive PBP binding assay.
Downstream Effects and Signaling Pathways
The inhibition of essential PBPs by cefodizime triggers a cascade of events leading to cell death. The primary consequence of PBP inactivation is the cessation of peptidoglycan synthesis. In an actively growing bacterium, this leads to a structural weakening of the cell wall. The internal turgor pressure of the cell then overwhelms the compromised cell wall, resulting in cell lysis.
The specific morphological outcome depends on the primary PBP target. As third-generation cephalosporins predominantly target PBP3 in many Gram-negative bacteria, a key morphological change observed is the formation of long, filamentous cells due to the inhibition of cell division.[4] At higher concentrations, where other essential PBPs like PBP1a and PBP1b are also inhibited, rapid lysis is often observed.[4]
The signaling pathway from PBP inhibition to cell lysis is a direct consequence of the structural failure of the cell wall.
Conclusion
Cefodizime, as a representative third-generation cephalosporin, targets penicillin-binding proteins to inhibit bacterial cell wall synthesis, leading to cell death. Its high affinity for specific PBPs, particularly PBP3 in many Gram-negative pathogens and PBP2 in Neisseria gonorrhoeae, dictates its potent bactericidal activity. While direct quantitative binding data for cefodizime remains to be extensively published, the comparative data from related compounds, coupled with established experimental protocols, provide a strong foundation for understanding and further investigating its mechanism of action. This guide serves as a technical resource to aid researchers and drug developers in the ongoing effort to combat bacterial infections and the rise of antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Cefodizime Sodium Salt: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime sodium salt is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis.[3] Notably, cefodizime is stable against most β-lactamases, the enzymes responsible for bacterial resistance to many penicillin and cephalosporin antibiotics.[4] Beyond its direct bactericidal effects, cefodizime has also been observed to possess immunomodulatory properties, potentially enhancing its therapeutic efficacy in vivo.[5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to cefodizime sodium salt.
Chemical Structure and Identification
The structural integrity and identity of an active pharmaceutical ingredient are fundamental to its function. Cefodizime is characterized by a cephem nucleus, which is central to its antibacterial activity.
Table 1: Chemical Identification of Cefodizime Sodium Salt
| Identifier | Data |
| IUPAC Name | disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4][7] |
| CAS Number | 86329-79-5[7][8] |
| Molecular Formula | C₂₀H₁₈N₆Na₂O₇S₄[7] |
| Canonical SMILES | CC1=C(CS(=O)(=O)C2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])SC1=N. [Na+].[Na+] |
| InChI Key | WBOBLQIRACJNPA-AEKYOGSZSA-L[4] |
Physicochemical Properties
The physical and chemical properties of cefodizime sodium salt are critical for its formulation, delivery, and stability.
Table 2: Physicochemical Data for Cefodizime Sodium Salt
| Property | Value |
| Molecular Weight | 628.6 g/mol [7] |
| Appearance | Yellow solid[9] |
| Solubility | DMSO: 100 mg/mL (159.08 mM)[9] Water: 270 mg/mL[10] |
| Storage Conditions | Powder: -20°C for 3 years In solvent: -80°C for 1 year[9] |
Mechanism of Action and Signaling Pathways
Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for cefodizime, consistent with other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[5] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cellular integrity and shape. Cefodizime targets and irreversibly binds to penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains.[3] By inactivating these PBPs, cefodizime disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death.[3]
Figure 1. Mechanism of action of Cefodizime Sodium.
Immunomodulatory Effects via TLR4 Signaling
Cefodizime has demonstrated immunomodulatory activities that may contribute to its in vivo efficacy.[6] One proposed mechanism involves the regulation of Toll-Like Receptor 4 (TLR4) signaling.[11] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[12][13] Activation of TLR4 triggers downstream signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and interferons.[11][14] Cefodizime has been shown to enhance certain immune cell functions, such as phagocytosis, and may modulate the cytokine response following TLR4 activation, thereby influencing the overall host defense against infection.[6]
Figure 2. Cefodizime's influence on the TLR4 signaling pathway.
Experimental Protocols
Solubility Preparation for In Vitro/In Vivo Studies
Accurate and reproducible preparation of solutions is paramount for experimental success. The following protocols detail methods for dissolving cefodizime sodium salt for research applications.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation This protocol is suitable for achieving a clear solution for in vivo administration.[5]
-
Prepare Stock Solution: Prepare a stock solution of cefodizime sodium in 100% DMSO (e.g., 20.8 mg/mL).
-
Sequential Addition: For a 1 mL final working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
Protocol 2: Aqueous Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of cefodizime sodium salt.
-
Dissolution: Dissolve the powder directly in an aqueous buffer (e.g., PBS, pH 7.2) or HPLC-grade water to the desired concentration.
-
Filtration: For analytical purposes, filter the solution through a 0.45 µm membrane filter to remove any particulates.[7]
Stability-Indicating HPLC Method for Purity and Impurity Determination
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying cefodizime and resolving it from potential degradation products, such as the inactive ∆²-isomer.[7][15]
Objective: To determine the purity of cefodizime sodium salt and quantify related substances, including degradation products.
Instrumentation and Chromatographic Conditions:
-
Instrument: HPLC system with gradient elution capability and a UV-Vis or Photodiode Array (PDA) detector.[15]
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[7][9]
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC-grade water and adjust the pH to 6.5. Filter through a 0.45 µm membrane and degas.[7]
-
Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane and degas.[7]
-
Elution: Gradient elution program (to be optimized for best resolution).
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 30°C.[9]
Preparation of Solutions:
-
Standard Solution: Accurately weigh a known amount of cefodizime reference standard and dissolve in a suitable diluent (e.g., a 90:10 v/v mixture of Mobile Phase A and Mobile Phase B) to a final concentration of approximately 5.0 µg/mL.[9][15]
-
Sample Solution: Accurately weigh the cefodizime sodium salt sample, dissolve, and dilute with the same diluent to achieve a concentration within the linear range of the method.[7]
Forced Degradation Study (for Stability-Indicating Validation):
To demonstrate the specificity of the method, forced degradation studies should be performed.
-
Acid Degradation: Expose the sample solution to 0.1 N HCl.[10]
-
Base Degradation: Expose the sample solution to 0.1 N NaOH.[10]
-
Oxidative Degradation: Expose the sample solution to 3% H₂O₂.[10]
-
Thermal Degradation: Heat the sample solution (e.g., reflux for 5 minutes).[10]
-
Photolytic Degradation: Expose the sample solution to UV light.
After exposure for a suitable duration, neutralize the acid and base-treated samples and inject all samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main cefodizime peak.
Figure 3. General workflow for HPLC analysis of Cefodizime.
Conclusion
Cefodizime sodium salt remains a significant third-generation cephalosporin due to its broad antibacterial spectrum and stability against β-lactamases. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is crucial for its effective development and application in research and clinical settings. The analytical methods outlined in this guide, particularly the stability-indicating HPLC protocol, provide a robust framework for ensuring the quality, purity, and stability of cefodizime sodium salt, aligning with the rigorous standards of pharmaceutical development.
References
- 1. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cefodizime, an aminothiazolyl cephalosporin. IV. Influence on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rfppl.co.in [rfppl.co.in]
- 9. benchchem.com [benchchem.com]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. Frontiers | Insight Into TLR4-Mediated Immunomodulation in Normal Pregnancy and Related Disorders [frontiersin.org]
- 12. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ijnrd.org [ijnrd.org]
In vitro antibacterial spectrum of Cefodizime against gram-positive and gram-negative bacteria.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of gram-positive and gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefodizime, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action. Cefodizime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to cell filamentation and lysis.[1] Its stability against many plasmid-mediated β-lactamases contributes to its efficacy against resistant strains.[1][2]
Data Presentation: In Vitro Susceptibility of Cefodizime
The in vitro activity of Cefodizime has been extensively evaluated against a wide range of clinically relevant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data is presented as MIC₅₀ and MIC₉₀ values, which are the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of Cefodizime against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (Methicillin-Susceptible) | 8 | 8[3] |
| Streptococcus pneumoniae | 0.12 | 0.5[3] |
| Streptococcus pyogenes | 0.12 | 0.5[3] |
Note: Cefodizime is generally not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp.[3][4][5]
Table 2: In Vitro Activity of Cefodizime against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 0.12 | 0.5[3] |
| Haemophilus influenzae | ≤0.008 | ≤0.008[3] |
| Klebsiella pneumoniae | 0.25 | 64[3] |
| Proteus mirabilis | 0.016 | 0.03[3] |
| Salmonella spp. | 0.25 | 0.5[3] |
| Shigella spp. | 0.25 | 0.5[3] |
| Neisseria gonorrhoeae | ≤0.008 | ≤0.008[3] |
| Enterobacter cloacae | 1 | 64[3] |
| Citrobacter freundii | 1 | 128[3] |
| Serratia marcescens | 2 | 8[3] |
| Pseudomonas aeruginosa | 32 | >128[3][4] |
| Acinetobacter baumannii | 32 | >128[3] |
Note: The activity of Cefodizime can be influenced by the production of certain β-lactamases, particularly chromosomal cephalosporinases in species like Enterobacter and Citrobacter.[3]
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The determination of MIC is a fundamental technique in microbiology to quantify the in vitro susceptibility of a bacterium to an antimicrobial agent. The two primary methods recommended by the Clinical and Laboratory Standards Institute (CLSI) are broth microdilution and agar dilution.[6][7]
Broth Microdilution Method
This method involves testing a microorganism's ability to grow in serially diluted concentrations of an antibiotic in a liquid growth medium.[6][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cefodizime standard powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or buffer)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of Cefodizime by dissolving the standard powder in a suitable sterile diluent to a known concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the Cefodizime stock solution in CAMHB directly in the wells of the 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized inoculum in CAMHB so that after inoculation, each well contains a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, examine the wells for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefodizime that completely inhibits visible growth.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test bacteria.[6][9]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Cefodizime standard powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile petri dishes
-
Water bath (50°C)
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of Cefodizime as described for the broth microdilution method.
-
Preparation of Agar Plates: Prepare a series of dilutions of the Cefodizime stock solution. Add a specific volume of each antibiotic dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with a standardized volume of the bacterial suspension (approximately 1-2 µL), delivering about 10⁴ CFU per spot. Multiple isolates can be tested on the same plate.
-
Controls: Include a control plate with no antibiotic to ensure bacterial growth.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Cefodizime on the agar plate that completely inhibits the growth of the bacterial isolate.
Mandatory Visualizations
Mechanism of Action of Cefodizime
Cefodizime, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, a process crucial for bacterial viability. The primary targets of Cefodizime are the Penicillin-Binding Proteins (PBPs), which are enzymes involved in the final steps of peptidoglycan synthesis.
Caption: Mechanism of action of Cefodizime targeting Penicillin-Binding Proteins.
Experimental Workflow for Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration of an antimicrobial agent against a bacterial isolate. The workflow ensures reproducibility and accuracy of the results.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. Interplay between Penicillin-binding proteins and SEDS proteins promotes bacterial cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
The Pharmacokinetics and Bioavailability of Cefodizime in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various pathogens. Understanding its pharmacokinetic (PK) and bioavailability profile in preclinical animal models is crucial for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of cefodizime in commonly used laboratory animals, including mice, rats, rabbits, dogs, and monkeys. The information presented herein is compiled from various scientific studies to support researchers and drug development professionals in their evaluation of this antimicrobial agent.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of cefodizime vary across different animal species, reflecting physiological and metabolic differences. The following tables summarize key PK parameters following intravenous (IV) and subcutaneous (SC) administration.
Table 1: Pharmacokinetic Parameters of Cefodizime Following Intravenous (IV) Administration
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (t½) (h) | Reference |
| Mouse | Data not available | Data not available | Data not available | Data not available | 1.17 | [1] |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rabbit | Data not available | Data not available | Data not available | Data not available | 3.53 | [1] |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific Cmax, Tmax, and AUC values for intravenous administration of cefodizime were not available in the reviewed literature. The table presents the available elimination half-life data.
Table 2: Pharmacokinetic Parameters of Cefodizime Following Subcutaneous (SC) Administration
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rabbit | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Detailed quantitative data for Cmax, Tmax, AUC, and bioavailability following subcutaneous administration of cefodizime were not specified in the reviewed literature which only stated that high and prolonged blood/serum levels were achieved.[1] Intramuscular administration in humans has shown approximately 100% bioavailability.[2]
Table 3: Protein Binding of Cefodizime in Serum
| Animal Species | Protein Binding (%) | Reference |
| Mouse | 33-99 | [1] |
| Rat | 33-99 | [1] |
| Rabbit | 33-99 | [1] |
| Dog | 33-99 | [1] |
| Monkey | 33-99 | [1] |
Cefodizime exhibits a high affinity for serum proteins across various laboratory animal species.[1]
Tissue Distribution
Following administration, cefodizime is well-distributed throughout the body, penetrating various tissues and body fluids.[1] Particularly high and prolonged concentrations have been observed in the lungs, liver, and kidneys of experimental animals.[1] This extensive tissue penetration is a key characteristic contributing to its therapeutic efficacy. In rabbits and dogs, a significant portion of the administered dose (approximately 35-55%) is recovered in the urine.[1] Biliary excretion, however, appears to be a minor route of elimination, with only about 0.57% of the dose recovered in the bile of rabbits.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline generalized experimental protocols for assessing the pharmacokinetics of cefodizime in animal models, based on standard practices for cephalosporin research.
Animal Models and Husbandry
-
Species: Common laboratory species such as mice (e.g., NMRI), rats (e.g., Wistar), rabbits (e.g., New Zealand White), dogs (e.g., Beagle), and monkeys (e.g., Cynomolgus) are used.
-
Health Status: Animals should be healthy and free from specific pathogens.
-
Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: A suitable acclimatization period is necessary before the commencement of the study.
Drug Administration and Dosing
-
Formulation: Cefodizime is typically dissolved in a sterile vehicle suitable for parenteral administration, such as sterile water for injection or physiological saline.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into a prominent vein (e.g., tail vein in rodents, cephalic or saphenous vein in larger animals).
-
Intramuscular (IM): Injected into a major muscle mass (e.g., quadriceps).
-
Subcutaneous (SC): Administered into the loose skin on the back or flank.
-
-
Dose Selection: Doses are selected based on anticipated therapeutic levels and the objectives of the study.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. The sampling schedule is designed to adequately characterize the absorption, distribution, and elimination phases of the drug. Common sampling sites include the tail vein (rodents), marginal ear vein (rabbits), and cephalic or jugular vein (dogs, monkeys).
-
Sample Processing: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.
-
Tissue Collection: For tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest (e.g., lung, liver, kidney, muscle) are excised, weighed, and homogenized for drug concentration analysis.
Bioanalytical Method
The concentration of cefodizime in biological matrices is typically determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma, urine, or tissue homogenates.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to separate the drug from other components.
-
Detection: Ultraviolet (UV) detection at a specific wavelength is typically employed.
-
-
Method Validation: The analytical method must be validated for its specificity, linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters. Non-compartmental analysis is a common approach.
-
Cmax and Tmax: The maximum plasma concentration and the time to reach Cmax are determined directly from the observed data.
-
AUC: The Area Under the plasma concentration-time Curve is calculated using the trapezoidal rule.
-
Elimination Half-life (t½): This is calculated from the terminal elimination rate constant.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Bioavailability (F): For extravascular routes, the absolute bioavailability is calculated as (AUCextravascular / AUCintravenous) x (Doseintravenous / Doseextravascular) x 100%.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
References
The Stability of Cefodizime: A Technical Guide to pH and Temperature Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the third-generation cephalosporin, Cefodizime, under various pH and temperature conditions. Understanding the degradation kinetics and pathways of Cefodizime is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document summarizes key stability data, outlines detailed experimental protocols for stability-indicating assays, and illustrates the degradation workflow.
Core Stability Profile of Cefodizime
The stability of Cefodizime is intrinsically linked to the pH of its environment and the storage temperature. Like many β-lactam antibiotics, the primary degradation pathways for Cefodizime involve hydrolysis of the β-lactam ring and isomerization. Elevated temperatures and alkaline pH conditions are known to significantly accelerate the degradation of Cefodizime. Conversely, maximum stability is generally observed in the slightly acidic pH range.[1]
Influence of pH on Cefodizime Stability
The rate of Cefodizime degradation is highly pH-dependent. In alkaline environments, the hydroxide ion acts as a catalyst for the hydrolysis of the β-lactam ring, leading to a rapid loss of potency. Acidic conditions can also lead to degradation, though the mechanism and rate may differ. The most favorable pH for Cefodizime stability is typically between 4.5 and 6.5.[1]
Influence of Temperature on Cefodizime Stability
Temperature plays a crucial role in the kinetics of Cefodizime degradation, with higher temperatures leading to an exponential increase in the degradation rate, a principle described by the Arrhenius equation.[1] Studies have shown that Cefodizime concentrations in various intravenous infusion fluids remain above 90% for at least 24 hours at room temperature and for up to 6 days at 4°C.[2] In the solid state, the decomposition of Cefodizime disodium at elevated temperatures (323 K to 358 K) has been shown to follow pseudo-first-order kinetics.
Quantitative Stability Data
The following tables summarize illustrative quantitative data on the stability of Cefodizime at various pH and temperature conditions. It is important to note that this data is for guidance and that specific stability studies should be conducted for any unique Cefodizime formulation.[1]
| pH | Temperature (°C) | Illustrative Rate Constant (k) for Δ²-Cefodizime Formation (h⁻¹) | Illustrative Half-life (t½) for Cefodizime (h) |
| 2.0 | 25 | Data not available | Data not available |
| 5.0 | 25 | Data not available | Data not available |
| 7.4 | 25 | Data not available | Data not available |
| 9.0 | 25 | Data not available | Data not available |
| 7.4 | 4 | Data not available | Data not available |
| 7.4 | 37 | Data not available | Data not available |
Table 1: Illustrative Degradation Kinetics of Cefodizime. This data highlights the general trends in Cefodizime stability under different conditions.[1]
| Infusion Fluid | Temperature | Storage Duration | Remaining Cefodizime Concentration |
| 0.9% Sodium Chloride | Room Temperature | 24 hours | >90% |
| 5% Dextrose in Water | Room Temperature | 24 hours | >90% |
| 10% Dextrose in Water | Room Temperature | 24 hours | >90% |
| 5% Amino Acid Injection | Room Temperature | 24 hours | >90% |
| 3% Polygeline | Room Temperature | 24 hours | >90% |
| 0.9% Sodium Chloride | 4°C | 6 days | >90% |
| 5% Dextrose in Water | 4°C | 6 days | >90% |
| 10% Dextrose in Water | 4°C | 6 days | >90% |
| 5% Amino Acid Injection | 4°C | 6 days | >90% |
| 3% Polygeline | 4°C | 6 days | >90% |
Table 2: Stability of Cefodizime in Intravenous Infusion Fluids.[2]
Experimental Protocols
A stability-indicating analytical method is crucial for accurately assessing the stability of Cefodizime. Such a method must be able to separate the intact drug from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The development and validation of a stability-indicating HPLC method typically involve forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the degradation pathways of a drug substance.[4] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants that may not be relevant to formal stability studies.[4]
3.1.1. Acid Hydrolysis
-
Prepare a stock solution of Cefodizime at a concentration of 1 mg/mL in a suitable diluent.
-
To 5 mL of the stock solution, add 5 mL of 0.1 N Hydrochloric Acid (HCl).
-
Heat the solution at 60°C for 2 hours.[3]
-
Cool the solution to room temperature and neutralize it with 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the final solution to a suitable volume (e.g., 50 mL) with the mobile phase for HPLC analysis.[3]
3.1.2. Alkaline Hydrolysis
-
Prepare a stock solution of Cefodizime at a concentration of 1 mg/mL in a suitable diluent.
-
To 5 mL of the stock solution, add 5 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Keep the solution at room temperature for 1 hour.[3]
-
Neutralize the solution with 0.1 N Hydrochloric Acid (HCl).
-
Dilute the final solution to a suitable volume (e.g., 50 mL) with the mobile phase for HPLC analysis.[3]
3.1.3. Oxidative Degradation
-
Prepare a stock solution of Cefodizime at a concentration of 1 mg/mL in a suitable diluent.
-
To 5 mL of the stock solution, add 5 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 1 hour.
-
Dilute the final solution to a suitable volume with the mobile phase for HPLC analysis.
3.1.4. Thermal Degradation
-
Place a solid sample of Cefodizime in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, and 72 hours).
-
Also, subject a solution of Cefodizime to the same thermal stress.
-
After the specified time, dissolve the solid sample and dilute both the solid and solution samples with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for Cefodizime would involve a C18 column and a mobile phase consisting of a buffer and an organic modifier. The method must be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Experimental Workflow for Stability-Indicating Assay Development
Caption: Workflow for developing and validating a stability-indicating assay.
Logical Relationship of Factors Affecting Cefodizime Stability
Caption: Key factors influencing the degradation of Cefodizime.
References
The Discovery and Developmental Odyssey of Cefodizime: A Third-Generation Cephalosporin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cefodizime, a third-generation cephalosporin antibiotic, emerged from the dedicated research efforts at Hoechst-Roussel Pharmaceuticals. Characterized by its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, Cefodizime established its place in the therapeutic armamentarium for various infectious diseases. This technical guide provides a comprehensive overview of the discovery, developmental history, and key scientific attributes of Cefodizime. It delves into its mechanism of action, in vitro antimicrobial activity, pharmacokinetic profile, and clinical efficacy. Furthermore, this guide details the experimental protocols employed in its evaluation and explores its unique immunomodulatory properties, offering a valuable resource for professionals in the field of drug discovery and development.
Introduction: The Dawn of a New Cephalosporin
The quest for potent antimicrobial agents with a broad spectrum of activity and a favorable safety profile has been a continuous endeavor in pharmaceutical research. In the late 20th century, the third-generation cephalosporins represented a significant leap forward, offering enhanced activity against Gram-negative bacteria, including many strains resistant to earlier generations of cephalosporins. It was within this context that Cefodizime (initially codenamed HR221) was developed by Hoechst-Roussel, now part of Sanofi-Aventis.[1] This new α-methoxyimino cephalosporin distinguished itself not only through its potent antibacterial action but also through its intriguing immunomodulatory effects, a characteristic not commonly associated with this class of antibiotics.
Synthesis and Structure-Activity Relationship
The chemical synthesis of Cefodizime is a multi-step process that begins with the foundational molecule 7-aminocephalosporanic acid (7-ACA). The synthesis involves the strategic addition of side chains at the C-7 and C-3 positions of the cephem nucleus, which are crucial for its antibacterial spectrum and pharmacokinetic properties. The aminothiazole ring at the C-7 position is a hallmark of third-generation cephalosporins, conferring potent activity against Gram-negative bacteria and stability against many β-lactamases. The unique 3-sidechain of Cefodizime is believed to contribute to its immunomodulatory activity.[2]
Mechanism of Action
Like all β-lactam antibiotics, the primary mechanism of action of Cefodizime is the inhibition of bacterial cell wall synthesis.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] This disruption of the cell wall integrity leads to cell lysis and bacterial death. Cefodizime exhibits a high affinity for PBPs 1A/B, 2, and 3 in Gram-negative bacteria.[2] Its stability in the presence of various β-lactamases, enzymes that can inactivate many other β-lactam antibiotics, is a key factor in its broad spectrum of activity.[3]
In Vitro Antimicrobial Activity
The in vitro efficacy of Cefodizime has been extensively evaluated against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a key measure of its potency.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Cefodizime
The following tables summarize the MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates) values for Cefodizime against various clinically significant bacteria.
| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 0.12 | 0.5 |
| Klebsiella pneumoniae | 0.25 | 0.5 |
| Proteus mirabilis | 0.016 | 0.02 |
| Salmonella spp. | 0.25 | 0.5 |
| Shigella spp. | 0.25 | 0.5 |
| Morganella morganii | 0.25 | 0.5 |
| Enterobacter spp. | >128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 |
| Acinetobacter anitratus | >128 | >128 |
| Gram-Positive Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (methicillin-sensitive) | 8 | 8 |
| Streptococcus pyogenes | 0.05 | 0.05 |
| Enterococcus spp. | Resistant | Resistant |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The determination of MIC values is a cornerstone of in vitro antibiotic susceptibility testing. The following protocol outlines the standardized broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Cefodizime Stock Solution: Aseptically prepare a stock solution of Cefodizime in a suitable solvent (e.g., sterile distilled water or an appropriate buffer) at a known concentration.
-
Preparation of Microtiter Plates: Dispense serial twofold dilutions of the Cefodizime stock solution into the wells of a 96-well microtiter plate using a suitable liquid medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria). Each well will contain a final volume of 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of Cefodizime that completely inhibits visible bacterial growth.
Pharmacokinetic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for quantifying drug concentrations in biological fluids, which is essential for pharmacokinetic studies.
Protocol: HPLC Analysis of Cefodizime in Human Plasma
-
Sample Preparation:
-
To 1 mL of human plasma, add a known concentration of an internal standard (e.g., another cephalosporin not co-administered).
-
Precipitate plasma proteins by adding 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 6.5) and acetonitrile in a specific ratio (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 270 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Cefodizime to the internal standard against the known concentrations of Cefodizime standards.
-
Determine the concentration of Cefodizime in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Pharmacokinetic Profile
Cefodizime exhibits a favorable pharmacokinetic profile, characterized by a relatively long elimination half-life, which allows for once or twice-daily dosing.[5]
Data Presentation: Pharmacokinetic Parameters of Cefodizime in Adults
| Parameter | Value |
| Bioavailability (IM) | ~100% |
| Protein Binding | 81-88% |
| Elimination Half-life | 3.5 - 4 hours |
| Volume of Distribution | 10.5 L |
| Total Plasma Clearance | 3.11 L/h |
| Renal Clearance | 1.91 L/h |
| Primary Route of Excretion | Renal (unchanged drug) |
Data compiled from multiple sources.[2][5]
Clinical Efficacy
Clinical trials have demonstrated the efficacy and safety of Cefodizime in the treatment of various infections, particularly those of the respiratory and urinary tracts.[6][7] Comparative studies have shown its clinical and bacteriological outcomes to be comparable to other third-generation cephalosporins like cefotaxime and ceftriaxone.[6]
Immunomodulatory Effects and Signaling Pathways
A unique feature of Cefodizime is its ability to modulate the host immune response.[2] Studies have shown that Cefodizime can enhance phagocytic and lymphocyte functions.[2] One of the proposed mechanisms for this immunomodulatory effect involves the upregulation of Toll-like receptor 4 (TLR4) expression on neutrophils.[8] This can lead to an enhanced inflammatory response to bacterial components like lipopolysaccharide (LPS), ultimately contributing to more effective bacterial clearance. The signaling cascade initiated by TLR4 activation often involves the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression.
Conclusion
Cefodizime stands as a significant development in the evolution of third-generation cephalosporins. Its broad antibacterial spectrum, favorable pharmacokinetic profile, and demonstrated clinical efficacy have made it a valuable therapeutic option for a range of infections. The unique immunomodulatory properties of Cefodizime, mediated in part through the TLR4 signaling pathway, represent an intriguing area of ongoing research and highlight the potential for antibiotics to not only directly combat pathogens but also to beneficially modulate the host's immune response. This technical guide provides a foundational understanding of Cefodizime for scientists and clinicians engaged in the ongoing battle against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of cefodizime following single doses of 0.5, 1.0, 2.0, and 3.0 grams administered intravenously to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The in-vitro activity of cefodizime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cefodizime: effects of sub-inhibitory concentrations on adhesiveness and bacterial morphology of Staphylococcus aureus and Escherichia coli: comparison with cefotaxime and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cefodizime: a review of the data on file - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefodizime's Affinity for Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final stages of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. By binding to and inactivating PBPs, Cefodizime disrupts cell wall synthesis, leading to cell lysis and bacterial death.[1] This technical guide provides an in-depth analysis of Cefodizime's affinity for various PBPs, presenting available data, outlining detailed experimental protocols for affinity determination, and visualizing the underlying molecular interactions and experimental workflows.
Cefodizime's Primary PBP Targets
Cefodizime primarily exerts its bactericidal effect by targeting PBP-1A, PBP-1B, PBP-2, and PBP-3. The differential affinity of Cefodizime for these PBPs can vary across different bacterial species, which in turn influences its spectrum of activity. Inhibition of these specific PBPs interferes with critical cellular processes:
-
PBP-1A and PBP-1B: These are high molecular weight PBPs with both transglycosylase and transpeptidase activity, primarily involved in cell elongation.
-
PBP-2: This PBP is essential for maintaining the rod shape of bacilli.
-
PBP-3: This protein is critically involved in septum formation during cell division. Inhibition of PBP-3 typically leads to the formation of filamentous cells.[2]
Quantitative Analysis of PBP Binding Affinity
The binding affinity of a β-lactam antibiotic to a PBP is commonly quantified by the 50% inhibitory concentration (IC50). This value represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value signifies a higher binding affinity.
Table 1: Comparative PBP Binding Affinities (IC50, µg/mL) of Third-Generation Cephalosporins in Escherichia coli
| PBP | Cefotaxime | Ceftriaxone |
| PBP-1a | High Affinity | Lower Affinity than PBP-3 |
| PBP-1b | High Affinity | Data Not Available |
| PBP-2 | Low Affinity | Lower Affinity than PBP-3 |
| PBP-3 | High Affinity (Selective Inhibition) | Preferential Inhibition |
| PBP-4 | High Affinity | Data Not Available |
| PBP-5 | Low Affinity | Data Not Available |
| PBP-6 | Low Affinity | Data Not Available |
Note: The terms "High Affinity" and "Low Affinity" are used based on qualitative descriptions from the cited sources. Specific IC50 values for Cefotaxime and Ceftriaxone can be found in the cited literature, though direct comparative tables are often strain and condition-dependent.[3][4]
Experimental Protocols for Determining PBP Binding Affinity
The determination of PBP binding affinity is a cornerstone in the evaluation of novel β-lactam antibiotics. The most prevalent method is a competitive binding assay utilizing a fluorescently labeled penicillin derivative, such as Bocillin™ FL.
Detailed Methodology: Competitive PBP Binding Assay
1. Preparation of Bacterial Membranes:
-
Cell Culture: Grow the bacterial strain of interest (e.g., E. coli K12) in a suitable broth medium to the mid-logarithmic phase of growth.[5]
-
Harvesting: Collect the bacterial cells by centrifugation and wash them with an appropriate buffer (e.g., phosphate-buffered saline).
-
Cell Lysis: Resuspend the cell pellet in buffer and lyse the cells to release the cellular contents. Sonication or a French press are common methods.
-
Membrane Isolation: Subject the cell lysate to ultracentrifugation to pellet the bacterial membranes, which contain the PBPs.
-
Quantification: Resuspend the membrane pellet in a storage buffer and determine the total protein concentration using a standard method like the Bradford protein assay.
2. Competitive Binding Assay:
-
A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of the unlabeled test cephalosporin (e.g., Cefodizime) for a defined period to allow for binding to the PBPs.[6]
-
A constant, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) is then added to the mixture and incubated further. The labeled penicillin will bind to any PBPs not occupied by the test cephalosporin.
-
The reaction is stopped, often by the addition of an excess of unlabeled penicillin G followed by centrifugation to pellet the membranes.
3. Detection and Quantification:
-
SDS-PAGE: The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Imaging: The gel is visualized using a fluorescence imager to detect the signal from the Bocillin™ FL bound to the PBPs. The intensity of the fluorescent bands will be inversely proportional to the concentration of the test cephalosporin.[7]
-
Densitometry: The intensity of each PBP band is quantified using densitometry software.
4. Data Analysis:
-
The percentage of labeled penicillin bound to each PBP is plotted against the concentration of the unlabeled test cephalosporin.
-
The IC50 value is determined as the concentration of the test cephalosporin that results in a 50% reduction in the binding of the labeled penicillin. This is typically calculated by fitting the data to a dose-response curve using non-linear regression analysis.[4]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of PBP inhibition by Cefodizime.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cefodizime Degradation Pathways and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the third-generation cephalosporin antibiotic, Cefodizime. It details the methodologies for conducting forced degradation studies, identifying the resulting metabolites, and understanding the intrinsic stability of the drug substance. This information is critical for the development of stable pharmaceutical formulations and robust, stability-indicating analytical methods, in line with regulatory requirements such as those from the International Council for Harmonisation (ICH).
Introduction to Cefodizime Stability
Cefodizime, like other β-lactam antibiotics, is susceptible to degradation under various environmental conditions, which can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities.[1] A thorough understanding of its degradation profile is therefore essential for ensuring the quality, safety, and efficacy of Cefodizime-containing pharmaceutical products.[2] Forced degradation studies, or stress testing, are a regulatory requirement and a crucial component of the drug development process to elucidate the intrinsic stability of a drug molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][4]
Cefodizime Degradation Pathways
The degradation of Cefodizime proceeds through several pathways, primarily influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1] The main degradation pathways include isomerization and hydrolysis of the β-lactam ring.
Isomerization of the Dihydrothiazine Ring
A primary and well-documented degradation pathway for Cefodizime involves the isomerization of the double bond in the dihydrothiazine ring from the biologically active Δ³-position to the therapeutically inactive Δ²-position, forming Delta-2-Cefodizime.[1] This isomerization is often catalyzed by basic conditions or elevated temperatures.[1] The presence and quantification of Delta-2-Cefodizime are critical markers for Cefodizime degradation.[1]
Figure 1: Primary degradation pathway of Cefodizime.
Hydrolysis of the β-Lactam Ring
A common degradation pathway for cephalosporins, including Cefodizime, is the hydrolysis of the strained β-lactam ring.[5] This can be catalyzed by both acidic and basic conditions, as well as by elevated temperatures, leading to the loss of antibacterial activity.[5]
Other Degradation Pathways
Forced degradation studies under oxidative, photolytic, and thermal stress conditions can lead to the formation of other, more complex degradation products. The identification of these metabolites is crucial for a complete understanding of Cefodizime's stability profile.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to assess the intrinsic stability of Cefodizime.[4] The goal is to achieve a partial degradation, typically in the range of 5-20%, to ensure the formation of primary degradation products without extensive secondary degradation.[3][4]
Figure 2: General experimental workflow for forced degradation studies.
Acid Hydrolysis
-
Preparation: Dissolve Cefodizime in 0.1 M HCl to a concentration of 1 mg/mL.[5]
-
Incubation: Incubate the solution at 60°C for 2 hours.[5]
-
Termination: Neutralize the solution with an equivalent molar concentration of NaOH.[3]
-
Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.[5]
Base Hydrolysis
-
Preparation: Dissolve Cefodizime in 0.1 M NaOH to a concentration of 1 mg/mL.[5]
-
Incubation: Keep the solution at room temperature for 30 minutes.[5] Basic hydrolysis is typically faster than acidic hydrolysis.[3]
-
Termination: Neutralize the solution with an equivalent molar concentration of HCl.[3]
-
Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.[5]
Oxidative Degradation
-
Preparation: Dissolve Cefodizime in 3% hydrogen peroxide to a concentration of 1 mg/mL.[5]
-
Incubation: Keep the solution at room temperature for 1 hour.[5]
-
Termination: The reaction can be stopped by dilution.[3]
-
Analysis: Dilute the sample with the mobile phase for immediate HPLC analysis.[3]
Thermal Degradation
-
Preparation: Expose solid Cefodizime powder to dry heat.[5]
-
Incubation: Heat the sample in a thermostatically controlled oven at 105°C for 24 hours.[5]
-
Analysis: At specified time points, dissolve the stressed powder in the mobile phase for HPLC analysis.[5]
Photolytic Degradation
-
Preparation: Expose a solution of Cefodizime (1 mg/mL in mobile phase) to a light source.[5]
-
Incubation: Expose the solution to UV light (254 nm) and visible light for 24 hours.[5] According to ICH Q1B guidelines, the sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light.[3] A control sample should be protected from light.[3]
-
Analysis: Analyze the solution by HPLC.[5]
Identification and Characterization of Metabolites
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is essential for separating and quantifying the intact drug from its degradation products.[3][6] Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of these metabolites.[4]
Analytical Methodologies
| Parameter | Recommended Condition for HPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)[5] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | A gradient elution is often used to ensure separation of all degradation products.[2] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25°C[5] |
| Detection Wavelength | 254 nm[5] |
Table 1: Representative HPLC conditions for the analysis of Cefodizime and its degradation products.
Structural Elucidation
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for determining the molecular weights and fragmentation patterns of the degradation products, which aids in their structural identification.[4] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed, particularly for isolating and characterizing key metabolites like Delta-2-Cefodizime.[7]
Quantitative Data from Forced Degradation Studies
The following table templates illustrate how to present quantitative data from forced degradation studies. The actual values would be obtained from experimental data.
| Stress Condition | Time (hours) | Cefodizime Remaining (%) | Delta-2-Cefodizime (%) | Other Degradants (%) |
| 0.1 M HCl at 60°C | 2 | e.g., 85.2 | e.g., 3.1 | e.g., 11.7 |
| 0.1 M NaOH at RT | 0.5 | e.g., 80.5 | e.g., 12.3 | e.g., 7.2 |
| 3% H₂O₂ at RT | 1 | e.g., 90.1 | e.g., 1.5 | e.g., 8.4 |
| Dry Heat at 105°C | 24 | e.g., 92.7 | e.g., 4.8 | e.g., 2.5 |
| Photolytic | 24 | e.g., 88.9 | e.g., 5.6 | e.g., 5.5 |
Table 2: Example of a summary of quantitative data from forced degradation studies of Cefodizime.
Conclusion
This technical guide has outlined the primary degradation pathways of Cefodizime, provided detailed experimental protocols for forced degradation studies, and described the analytical methodologies for the identification and quantification of its degradation products. A thorough understanding and application of these principles are fundamental for the development of stable and effective Cefodizime drug products and for meeting global regulatory standards. For more complex degradation profiles, advanced techniques such as UPLC are recommended for their superior resolution, speed, and sensitivity.[6]
References
Structural analysis of Cefodizime using spectroscopic techniques.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of modern spectroscopic techniques for the structural analysis of Cefodizime, a third-generation cephalosporin antibiotic. A thorough understanding of the molecular architecture of Cefodizime is paramount for quality control, stability studies, and the development of new derivatives. This document outlines the principles and methodologies of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, in the context of Cefodizime's structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful non-destructive technique for the detailed structural and stereochemical elucidation of Cefodizime. Both ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) techniques, provide a complete picture of the molecular framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons within the Cefodizime molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the coupling constants (J) reveal the dihedral angles between adjacent protons.
Table 1: Representative ¹H NMR Spectral Data for the Cephem Nucleus of a Related Δ²-Cephalosporin [2]
| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constant (J, Hz) |
| H-2 | 6.2 - 6.5 | d | 4.0 - 5.0 |
| H-3 | 4.8 - 5.1 | d | 4.0 - 5.0 |
| H-6 | 5.0 - 5.3 | d | ~ 5.0 |
| H-7 | 5.6 - 5.9 | dd | ~ 5.0, ~ 8.0 |
Note: This data is for a Δ²-cephalosporin and may not represent the exact experimental values for Cefodizime.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the Cefodizime molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the nature of their substituents.
Table 2: Representative ¹³C NMR Spectral Data for the Cephem Nucleus of a Related Δ²-Cephalosporin [2]
| Carbon | Representative Chemical Shift (δ, ppm) |
| C-2 | 125 - 130 |
| C-3 | 115 - 120 |
| C-4 | 160 - 165 |
| C-6 | 55 - 60 |
| C-7 | 58 - 63 |
| C-8 (β-lactam C=O) | 165 - 170 |
Note: This data is for a Δ²-cephalosporin and may not represent the exact experimental values for Cefodizime.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of Cefodizime in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.[2]
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[2]
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[2]
2D NMR Experiments:
-
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight of Cefodizime and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique for cephalosporins.
Molecular Ion and Fragmentation Pattern
In positive ion mode ESI-MS, Cefodizime is expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are used to generate characteristic fragment ions.
A common fragmentation pathway for cephalosporins involves the cleavage of the strained β-lactam ring.[3][4] Other characteristic fragmentations can arise from the loss of side chains.
Table 3: Expected Molecular Ion of Cefodizime
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Cefodizime | C₂₀H₂₀N₆O₇S₄ | 584.68 | 585.03 |
Caption: General Fragmentation Pathway of Cefodizime in MS/MS.
Experimental Protocol for LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.[3]
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient Elution: A suitable gradient from high aqueous to high organic content to elute Cefodizime and its potential impurities.
-
Flow Rate: 0.8 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30°C.[3]
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Scan Mode: Full scan (e.g., m/z 100-1000) to detect the parent ion, followed by product ion scans (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.[3]
-
Capillary Voltage: ~3.5 kV.[3]
-
Source Temperature: ~120°C.[3]
-
Desolvation Temperature: ~350°C.[3]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the Cefodizime molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorption Bands
The IR spectrum of Cefodizime is expected to show characteristic absorption bands for the β-lactam carbonyl group, amide carbonyl group, carboxylic acid group, and other functional groups present in the molecule.
Table 4: Expected Characteristic IR Absorption Bands for Cefodizime
| Functional Group | Characteristic Absorption (cm⁻¹) |
| β-Lactam C=O stretch | ~1760 |
| Amide C=O stretch | ~1680 |
| Carboxylate C=O stretch | ~1610 |
| C=N stretch | ~1540 |
| N-H stretch | 3200 - 3400 |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
Experimental Protocol for FTIR Analysis (ATR)
Sample Preparation:
-
Place a small amount of solid Cefodizime sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
Spectrum Acquisition:
-
Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Data Processing:
-
The obtained spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the Cefodizime molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the structure.
UV Absorption
The UV spectrum of Cefodizime is expected to show absorption bands arising from the conjugated systems within the molecule, particularly the aminothiazole ring and the α,β-unsaturated carboxylate system in the cephem nucleus. Based on data from structurally similar cephalosporins like ceftazidime and cefotaxime, the λmax for Cefodizime is anticipated to be in the range of 260-275 nm. For instance, ceftazidime in 0.1N HCl shows a λmax at 261 nm, while cefotaxime exhibits a λmax around 260 nm in a methanol-water mixture.[5] A study on cefazolin sodium reported a λmax of 271 nm in water and 273 nm in methanol.[6]
Table 5: Estimated UV-Vis Absorption Data for Cefodizime
| Solvent | Estimated λmax (nm) |
| Aqueous/Methanol | ~260 - 275 |
Experimental Protocol for UV-Vis Analysis
Sample Preparation:
-
Prepare a stock solution of Cefodizime of a known concentration in a suitable UV-transparent solvent (e.g., water, methanol, or 0.1N HCl).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
Spectrum Acquisition:
-
Use a calibrated UV-Vis spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Use the solvent as a blank for baseline correction.
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
If performing quantitative analysis, construct a calibration curve of absorbance versus concentration to determine the molar absorptivity.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins
Cefodizime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Caption: Mechanism of Action of Cefodizime via PBP Inhibition.
Summary of Experimental Workflows
The structural analysis of Cefodizime involves a logical sequence of spectroscopic experiments.
Caption: Experimental Workflow for the Spectroscopic Analysis of Cefodizime.
References
- 1. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. LC/UV determination of cefradine, cefuroxime, and cefotaxime in dairy milk, human serum and wastewater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]
Methodological & Application
Application Note & Protocol: Quantification of Cefodizime in Human Plasma using High-Performance Liquid Chromatography (HPLC)
This document provides a detailed methodology for the quantification of Cefodizime in human plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetic analysis.
Principle
The method is based on the separation of Cefodizime from plasma components on a C18 reversed-phase column. The sample preparation involves a protein precipitation step to remove interfering macromolecules from the plasma. Quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a standard calibration curve. An alternative column-switching technique for direct plasma injection is also described.
Experimental Protocols
Method 1: Protein Precipitation
This is a widely used method for sample clean-up in bioanalytical studies.
1. Materials and Reagents
-
Cefodizime reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[1]
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase (Isocratic): An example of a mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄-Na₂HPO₄, pH 7.4) in a 10:90 (v/v) ratio.[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution: Accurately weigh a known amount of Cefodizime reference standard and dissolve it in a suitable solvent (e.g., mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range.
-
Plasma Calibration Standards: Spike drug-free human plasma with known amounts of Cefodizime from the working standard solutions to obtain a series of calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
4. Sample Preparation
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 400 µL of a precipitating agent like methanol or a 30% TCA solution.[2][3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile and phosphate buffer mixture.[2] The exact composition may need optimization.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: UV detection at 263 nm or 264 nm.[4][5]
-
Injection Volume: 20 µL to 100 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[1][6]
Method 2: Column-Switching Technique
This automated technique allows for direct injection of plasma samples, minimizing manual sample preparation.[4][5]
1. Principle A small volume of plasma is directly injected onto a pre-column. The pre-column traps the analyte of interest while allowing proteins and other polar components to be washed to waste. The valve is then switched, and the mobile phase backflushes the analyte from the pre-column onto the analytical column for separation and detection.[4][5]
2. System Configuration
-
HPLC system equipped with a column-switching valve.
-
Pre-column (for analyte trapping).
-
Analytical C18 column.
-
Two HPLC pumps (one for sample loading and one for analytical elution).
3. Procedure
-
Directly inject a small volume of plasma (e.g., 25 µL) onto the pre-column.[4][5]
-
Wash the pre-column with a loading mobile phase (e.g., water) to remove proteins.
-
Switch the valve to direct the analytical mobile phase through the pre-column in the reverse direction, eluting Cefodizime onto the analytical column.
-
Perform chromatographic separation and detection as described in the protein precipitation method.
Data Presentation
The following tables summarize the quantitative data for a typical HPLC method for Cefodizime quantification in plasma, compiled from various sources.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with UV Detector |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH ~7.4)[2] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 263 nm[4][5] |
| Injection Volume | 20 - 100 µL[4] |
| Column Temperature | 30 °C[1][6] |
Table 2: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 400 µg/mL[4][5] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL[4][5] |
| Limit of Quantification (LOQ) | Typically 0.3 - 0.5 µg/mL |
| Accuracy (% Recovery) | Near 100%[4][5] |
| Precision (% RSD) | < 15% |
Visualizations
Diagram 1: Workflow for HPLC Analysis of Cefodizime via Protein Precipitation
Caption: Workflow for Cefodizime analysis in plasma using protein precipitation.
Diagram 2: Logical Relationship of the HPLC Method Components
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ceftazidime in plasma using high-performance liquid chromatography and electrochemical detection. Application for individualizing dosage regimens in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sms.carm.es [sms.carm.es]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Preparation of Cefodizime Stock Solutions: Application Notes and Protocols for Cell Culture and Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Cefodizime stock solutions in two primary research applications: as a selective agent for preventing bacterial contamination in cell culture and for antimicrobial susceptibility testing (AST).
Cefodizime: A Broad-Spectrum Cephalosporin
Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its stability against many β-lactamases makes it an effective tool in various biological research settings.
Solubility and Storage of Cefodizime
Proper storage and handling of Cefodizime are crucial for maintaining its potency and ensuring experimental reproducibility. Cefodizime is typically supplied as a sodium salt, which is soluble in aqueous solutions.
Table 1: Solubility of Cefodizime Sodium
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (159.08 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. Sonication may be required to aid dissolution.[1][2] |
| Water / Sterile Water | Soluble | While specific quantitative data for high concentrations is not consistently provided, Cefodizime sodium is readily soluble in water for preparing solutions for intravenous administration and likely for laboratory stock solutions.[3] |
Table 2: Recommended Storage Conditions for Cefodizime
| Form | Storage Temperature | Duration | Notes |
| Powder (lyophilized) | -20°C | Up to 3 years | Protect from light and moisture.[2] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Aqueous Stock Solution | -20°C or below | Recommended to be prepared fresh. If stored, use within a short period. | One study on a similar cephalosporin, ceftazidime, showed stability for up to 91 days at -20°C.[4][5] |
| Diluted in Infusion Fluids (e.g., 0.9% NaCl) | 4°C | Up to 6 days | [3] |
| Diluted in Infusion Fluids (e.g., 0.9% NaCl) | Room Temperature (20-24°C) | Up to 24 hours | [3] |
Application 1: Cefodizime for Antimicrobial Susceptibility Testing (AST)
Cefodizime is used to determine the minimum inhibitory concentration (MIC) of the antibiotic against various bacterial strains. This is a critical step in understanding its efficacy and in drug development.
Recommended Concentrations for AST
The working concentrations for AST will vary depending on the bacterial species being tested. The following table summarizes reported MIC values for Cefodizime against several microorganisms, which can guide the preparation of serial dilutions.
Table 3: Minimum Inhibitory Concentrations (MIC) of Cefodizime for Various Bacteria
| Bacterial Species | MIC Range / Value |
| Neisseria gonorrhoeae | MIC₅₀: 0.008 µg/mL[6] |
| Enterobacteriaceae | 90% inhibited at 0.5 mg/L (0.5 µg/mL)[5] |
| Proteus mirabilis | MIC₉₀: 0.02 mg/L (0.02 µg/mL)[5] |
| Escherichia coli, Klebsiella pneumoniae, Salmonella spp., Shigella spp., Morganella morganii | MIC₉₀: 0.25-0.5 mg/L (0.25-0.5 µg/mL)[5] |
| Streptococcus pyogenes | MIC₉₀: 0.05 mg/L (0.05 µg/mL)[5] |
| Acinetobacter spp., Pseudomonas aeruginosa | 50% inhibited at 32 µg/mL[7] |
| Enterococci, Methicillin-resistant Staphylococcus aureus | Resistant (MIC ≥ 64 µg/mL)[7] |
Protocol: Preparation of Cefodizime Stock Solution for AST
This protocol is based on the broth microdilution method for determining MIC.
Materials:
-
Cefodizime sodium powder
-
Sterile, anhydrous DMSO or sterile distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filters and syringes (if preparing aqueous solution without sterile powder)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
Procedure:
-
Calculate the required amount of Cefodizime powder.
-
Use the following formula to prepare a high-concentration primary stock solution (e.g., 10 mg/mL or 10,000 µg/mL):
-
The potency is provided by the manufacturer on the certificate of analysis.
-
-
Prepare a 10 mg/mL Primary Stock Solution.
-
Under aseptic conditions (e.g., in a biological safety cabinet), weigh the calculated amount of Cefodizime sodium powder.
-
Add the appropriate volume of sterile DMSO or sterile distilled water to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Use a sonicator if necessary to aid dissolution, especially for DMSO stocks.[1][3]
-
If using water and the powder is not sterile, filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Store the Primary Stock Solution.
-
Prepare an Intermediate Stock Solution.
-
On the day of the experiment, thaw an aliquot of the 10 mg/mL primary stock solution.
-
Dilute the primary stock solution in the appropriate sterile broth (e.g., CAMHB) to create an intermediate stock solution. This intermediate stock should be twice the highest concentration to be tested in the MIC assay. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL intermediate stock.
-
-
Perform Serial Dilutions for MIC Assay.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 11.
-
Add 200 µL of the intermediate stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
-
Inoculate the Plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubate and Read the MIC.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of Cefodizime at which there is no visible bacterial growth (turbidity).
-
Workflow for MIC Determination
Application 2: Cefodizime for Bacterial Contamination Control in Cell Culture
While not as commonly used as Penicillin-Streptomycin, Cefodizime can be an alternative for preventing bacterial contamination in eukaryotic cell cultures, especially against β-lactamase-producing strains. It is crucial to determine the optimal, non-toxic concentration for each specific cell line.
Protocol: Determining the Optimal Concentration of Cefodizime for Cell Culture
Materials:
-
Cefodizime stock solution (e.g., 10 mg/mL in sterile water or DMSO)
-
Your specific eukaryotic cell line
-
Complete cell culture medium
-
Sterile multi-well culture plates (e.g., 24-well or 96-well)
-
Trypan blue solution and a hemocytometer or automated cell counter
Procedure:
-
Prepare a Range of Cefodizime Concentrations.
-
Thaw an aliquot of your sterile Cefodizime stock solution.
-
In complete cell culture medium, prepare a series of dilutions of Cefodizime. A suggested starting range is from 1 µg/mL to 100 µg/mL.
-
-
Seed Cells.
-
Harvest and count your cells.
-
Seed the cells into the wells of a multi-well plate at your standard seeding density.
-
-
Treat Cells with Cefodizime.
-
Allow the cells to adhere for a few hours or overnight.
-
Remove the medium and replace it with the medium containing the different concentrations of Cefodizime. Include a "no antibiotic" control.
-
-
Assess Cell Viability and Morphology.
-
Incubate the cells for a period equivalent to 2-3 passages (e.g., 4-6 days), changing the medium as you normally would.
-
Observe the cells daily under a microscope for any signs of toxicity, such as changes in morphology, rounding, detachment, or reduced proliferation.
-
At the end of the incubation period, perform a cell viability assay (e.g., Trypan blue exclusion, MTT, or similar assays) to quantify the cytotoxic effects of the different Cefodizime concentrations.
-
-
Determine the Optimal Working Concentration.
-
The optimal working concentration is the highest concentration of Cefodizime that does not significantly impact cell viability or morphology compared to the "no antibiotic" control. This concentration can then be used for routine cell culture to prevent bacterial contamination.
-
Protocol: Preparation of Cefodizime-Supplemented Cell Culture Medium
-
Prepare a 1000x Stock Solution.
-
Based on the optimal working concentration determined above, prepare a concentrated stock solution in a solvent compatible with your cell line (sterile water or cell culture-grade DMSO). For example, if your optimal working concentration is 10 µg/mL, prepare a 10 mg/mL (1000x) stock solution.
-
Filter-sterilize the stock solution if it was not prepared from sterile components.
-
-
Supplement the Medium.
-
To prepare your complete medium, add 1 mL of the 1000x Cefodizime stock solution to every 999 mL of basal medium.
-
The final concentration of the antibiotic in your medium will be your desired working concentration.
-
-
Storage.
-
Store the Cefodizime-supplemented medium at 4°C for the recommended shelf life of the basal medium.
-
Potential Signaling Pathway Affected by Cefodizime in Eukaryotic Cells
Cefodizime has been shown to have immunomodulatory effects, particularly on phagocytic cells like neutrophils. It may enhance their function by interacting with cellular signaling pathways. One proposed mechanism involves the Toll-like receptor 4 (TLR4) pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpretive criteria for cefodizime in vitro susceptibility tests with Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity evaluation of cefodizime (HR221), a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biodiamed.gr [biodiamed.gr]
Application Notes and Protocols for Cefodizime Administration in Murine Models of Respiratory Tract Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefodizime, a third-generation cephalosporin, exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory pathogens.[1][2] Beyond its direct bactericidal action, Cefodizime has demonstrated immunomodulatory properties that may contribute to its therapeutic efficacy in respiratory tract infections.[3][4][5] These notes provide detailed protocols for the administration and evaluation of Cefodizime in murine models of respiratory tract infection, primarily focusing on infections induced by Klebsiella pneumoniae and Streptococcus pneumoniae.[3][5][6]
Data Presentation
Table 1: Cefodizime Dosage and Administration in Murine Respiratory Infection Models
| Pathogen | Mouse Strain | Cefodizime Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Klebsiella pneumoniae DT-S | Not Specified | Not Specified | Not Specified | Not Specified | Superior to cefotaxime and cefuroxime in reducing bacterial counts. | [6] |
| Heat-killed Streptococcus pneumoniae | CD1 Swiss | 30 mg/kg/dose | Subcutaneous | Every 12 hours, starting 96h before first bacterial inhalation. | Downregulated PMN recruitment and abrogated TNF-α and IL-6 secretion in BAL fluid. | [3] |
| Heat-killed Klebsiella pneumoniae | Not Specified | 30 mg/kg | Subcutaneous | Twice daily, from 96h before to 8h after infection. | Upregulated early TNF-α secretion and macrophage phagocytic efficacy; reduced late PMN recruitment and IL-1α/IL-6 levels. | [5] |
Table 2: Comparative Efficacy of Cefodizime and Other Cephalosporins
| Parameter | Cefodizime | Cefotaxime | Cefuroxime | Cefazolin | Reference |
| Blood & Lung Homogenate Levels | High and long-acting | Low by comparison | Low by comparison | Low by comparison | [6] |
| Bactericidal Effect (K. pneumoniae) | More marked | Less marked | Less marked | Hardly any therapeutic activity | [6] |
Experimental Protocols
Murine Model of Klebsiella pneumoniae Pneumonia
This protocol is synthesized from established methods for inducing bacterial pneumonia in mice to study antibiotic efficacy.[7][8][9][10]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Klebsiella pneumoniae (e.g., ATCC 43816 or a clinical isolate).[11]
-
Tryptic Soy Broth (TSB) and Agar.
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Micropipettes and sterile, filtered pipette tips.
-
Cefodizime sodium salt.
-
Sterile saline for injection.
Procedure:
-
Bacterial Culture Preparation:
-
Streak K. pneumoniae on a Tryptic Soy Agar plate and incubate at 37°C overnight.
-
Inoculate a single colony into 10 mL of TSB and grow to mid-log phase at 37°C with shaking.
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 108 CFU/mL). The final inoculum concentration should be determined in pilot studies to establish a non-lethal or desired mortality model.[9][12]
-
-
Induction of Respiratory Tract Infection:
-
Anesthetize mice using a calibrated vaporizer for isoflurane or via intraperitoneal injection of ketamine/xylazine.
-
For intranasal inoculation, hold the mouse in a vertical position and gently instill 20-50 µL of the bacterial suspension into the nares.[3][7]
-
Alternatively, for intratracheal instillation, place the anesthetized mouse on a surgical board, expose the trachea, and inject 50 µL of the bacterial suspension directly into the trachea using a fine-gauge needle.[8]
-
Maintain the mice in a head-up position for a few minutes to facilitate inoculum aspiration into the lungs.[3]
-
-
Cefodizime Administration:
-
Prepare a fresh solution of Cefodizime in sterile saline on each day of use.
-
Administer Cefodizime subcutaneously at a dose of 30 mg/kg.[3][5]
-
The treatment schedule can be prophylactic (starting before infection) or therapeutic (starting after infection), depending on the study design.[3][5] For example, a twice-daily administration schedule can be employed.[5]
-
-
Assessment of Therapeutic Efficacy:
-
Bacterial Load Determination: At selected time points post-infection, euthanize mice. Aseptically remove the lungs and homogenize in sterile PBS. Perform serial dilutions of the lung homogenate and plate on Tryptic Soy Agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Inflammatory Cell Recruitment: Perform bronchoalveolar lavage (BAL) by cannulating the trachea and instilling and retrieving a known volume of PBS. Perform total and differential cell counts on the BAL fluid using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid or lung homogenates using ELISA or multiplex bead assays.[3][5]
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the lung tissue, measure MPO activity in lung homogenates.[3]
-
Protocol for Evaluating Immunomodulatory Effects of Cefodizime
This protocol is designed to assess the anti-inflammatory properties of Cefodizime, using heat-killed bacteria to distinguish these effects from direct bactericidal activity.[3][5]
Materials:
-
Same as Protocol 1, with the addition of:
-
Fluorescein isothiocyanate (FITC) for bacterial labeling (optional).
Procedure:
-
Preparation of Heat-Killed Bacteria:
-
Prepare the bacterial suspension as described in Protocol 1.
-
Heat the bacterial suspension at 60°C for 1 hour to kill the bacteria. Confirm sterility by plating an aliquot on a Tryptic Soy Agar plate.
-
(Optional) Label the heat-killed bacteria with FITC for phagocytosis assays.[3]
-
-
Infection and Treatment:
-
Lightly anesthetize mice and inoculate intranasally with 50 µL of the heat-killed bacterial suspension (e.g., 107 CFU).[3] This can be repeated to mimic a sustained inflammatory stimulus.[3]
-
Administer Cefodizime subcutaneously at 30 mg/kg/dose at 12-hour intervals, starting 96 hours before the first bacterial challenge.[3]
-
-
Assessment of Immunomodulatory Effects:
-
At a defined time point after the final bacterial inoculation (e.g., 4 hours), euthanize the mice.[3]
-
Perform BAL and collect lung tissue.
-
Analyze BAL fluid for inflammatory cell counts (specifically polymorphonuclear leukocytes - PMNs) and cytokine concentrations (TNF-α, IL-6).[3][4]
-
Quantify PMN infiltration in lung tissue via MPO assay.[3]
-
Assess phagocytosis by alveolar macrophages and PMNs using flow cytometry or fluorescence microscopy if FITC-labeled bacteria were used.[3]
-
Visualizations
Cefodizime Mechanism of Action and Immunomodulatory Effects
Caption: Cefodizime's dual action: bactericidal effect and immunomodulation.
Experimental Workflow for Cefodizime Efficacy Testing
Caption: Workflow for evaluating Cefodizime in a murine pneumonia model.
References
- 1. Cefodizime - Wikipedia [en.wikipedia.org]
- 2. Cefodizime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Reduction by cefodizime of the pulmonary inflammatory response induced by heat-killed Streptococcus pneumoniae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Cefodizime on Pulmonary Inflammatory Response to Heat-Killed Klebsiella pneumoniae in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cefodizime, an aminothiazolyl cephalosporin. III. Therapeutic activity against experimentally induced pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Murine pneumonia model – REVIVE [revive.gardp.org]
- 11. Induction of resistance to respiratory tract infection with Klebsiella pneumoniae in mice fed on a diet supplemented with tulsi (Ocimum sanctum) and clove (Syzgium aromaticum) oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A murine model demonstrates capsule-independent adaptive immune protection in survivors of Klebsiella pneumoniae respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
Cefodizime susceptibility testing using disk diffusion and broth microdilution methods.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the susceptibility of bacterial isolates to Cefodizime using two standard antimicrobial susceptibility testing (AST) methods: disk diffusion (Kirby-Bauer) and broth microdilution. Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and the evaluation of new antimicrobial agents.
Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell death.[1]
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used, semi-quantitative test that provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.[3][4] The procedure involves placing an antibiotic-impregnated disk on an agar plate inoculated with the test organism. The antibiotic diffuses from the disk into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is then measured and interpreted according to standardized criteria.[4][5]
Experimental Protocol: Disk Diffusion
Materials:
-
Cefodizime susceptibility disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Test bacterial isolate(s)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)
-
Sterile saline (0.85%) or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[5]
-
-
Application of Cefodizime Disks:
-
Using sterile forceps or a disk dispenser, place a Cefodizime (30 µg) disk onto the surface of the inoculated MHA plate.[5]
-
Gently press the disk to ensure complete contact with the agar surface. Do not move the disk once it has been placed.[5]
-
Ensure disks are spaced at least 24 mm apart from center to center.[5]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or caliper.
-
Interpret the results based on the established breakpoints from a recognized standards organization (e.g., CLSI, EUCAST).
-
Data Presentation: Disk Diffusion Breakpoints
| Organism Group | Disk Content | Zone Diameter (mm) Interpretive Criteria |
| S (Susceptible) | ||
| Neisseria gonorrhoeae | 30 µg | ≥ 31 |
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism in vitro.[6] This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.[6]
Experimental Protocol: Broth Microdilution
Materials:
-
Cefodizime analytical standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial isolate(s)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)
-
Sterile deionized water or other appropriate solvent for Cefodizime
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reagent reservoirs
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Cefodizime Stock Solution:
-
Accurately weigh the Cefodizime analytical standard and reconstitute it in a suitable sterile solvent to create a high-concentration stock solution.
-
Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x Cefodizime working solution to the first column of wells.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Using a multichannel pipette, inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of Cefodizime at which there is no visible growth.
-
Interpret the MIC value based on established breakpoints.
-
Data Presentation: Broth Microdilution MIC Breakpoints
| Organism Group | MIC (µg/mL) Interpretive Criteria |
| S (Susceptible) | |
| Neisseria gonorrhoeae | ≤ 0.05 |
Note: Similar to disk diffusion, specific and current CLSI and EUCAST MIC breakpoints for Cefodizime for a wide range of organisms are not consistently published. The provided breakpoint for N. gonorrhoeae is based on available data.[7] Always consult the latest official documents for interpretive criteria.
Quality Control
Performing quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. This involves testing standard QC strains with known susceptibility profiles in parallel with the clinical isolates.[8]
Data Presentation: Quality Control Ranges
| Quality Control Strain | Method | Cefodizime Concentration | Acceptable QC Range |
| Escherichia coli ATCC® 25922™ | Disk Diffusion | 30 µg | Not established by CLSI/EUCAST |
| Broth Microdilution | - | Not established by CLSI/EUCAST | |
| Staphylococcus aureus ATCC® 25923™/29213™ | Disk Diffusion | 30 µg | Not established by CLSI/EUCAST |
| Broth Microdilution | - | Not established by CLSI/EUCAST | |
| Neisseria gonorrhoeae ATCC® 49226™ | Disk Diffusion | 30 µg | Specific range not widely published |
| Broth Microdilution | - | Specific range not widely published |
Note: The lack of widely published, current QC ranges for Cefodizime in CLSI and EUCAST documents presents a challenge. Laboratories may need to establish their own internal QC ranges based on historical data or manufacturer's recommendations.
Visualizations
Mechanism of Action: Cefodizime
Caption: Mechanism of action of Cefodizime.
Experimental Workflow: Disk Diffusion Susceptibility Testing
Caption: Kirby-Bauer disk diffusion workflow.
Experimental Workflow: Broth Microdilution Susceptibility Testing
Caption: Broth microdilution MIC workflow.
References
- 1. Cefodizime - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Interpretive criteria for cefodizime in vitro susceptibility tests with Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. szu.gov.cz [szu.gov.cz]
Application Note: High-Throughput Analysis of Cefodizime in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the third-generation cephalosporin antibiotic, Cefodizime, in biological samples such as human plasma and urine. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation using reversed-phase liquid chromatography, and detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly selective and sensitive, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. Notably, Cefodizime is predominantly excreted from the body unchanged, with metabolites being generally undetectable in biological fluids.[1] Therefore, this protocol focuses on the accurate quantification of the parent drug.
Introduction
Cefodizime is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and throughput. This application note provides a detailed protocol for the analysis of Cefodizime, addressing sample preparation, chromatographic conditions, and mass spectrometric parameters. While Cefodizime does not undergo significant metabolism, the method is also capable of separating potential isomers and degradation products.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Cefodizime from plasma samples.
Reagents:
-
Acetonitrile (HPLC grade)
-
Cefotaxime (Internal Standard) solution (1 µg/mL in 50:50 acetonitrile/water)
-
Deionized water
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (Cefotaxime).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cefodizime (Quantifier) | 585.1 | 213.1 | 100 | 25 |
| Cefodizime (Qualifier) | 585.1 | 156.0 | 100 | 35 |
| Cefotaxime (IS) | 456.0 | 396.1 | 100 | 20 |
Note: Collision energies may require optimization depending on the mass spectrometer used.
Data Presentation
The following table summarizes the key quantitative parameters of the described LC-MS/MS method for the analysis of Cefodizime.
Table 3: Quantitative Method Parameters
| Parameter | Result |
| Linear Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for Cefodizime analysis.
Caption: Cefodizime and its potential degradation products.
References
Application Notes and Protocols for In Vivo Evaluation of Cefodizime Efficacy
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate the in vivo study of Cefodizime's efficacy. Cefodizime, a third-generation cephalosporin, exhibits a broad spectrum of antibacterial activity and notable immunomodulatory properties, making its in vivo evaluation critical for understanding its full therapeutic potential.[1][2][3]
Overview of In Vivo Experimental Models
Cefodizime has demonstrated significant efficacy in a variety of preclinical animal models of infection. These models are crucial for assessing the antimicrobial and immunomodulatory effects of Cefodizime in a physiological context. Commonly utilized models include:
-
Murine Pneumonia Model: To evaluate the efficacy of Cefodizime in treating respiratory tract infections, particularly those caused by pathogens like Klebsiella pneumoniae and Streptococcus pneumoniae.[2][4]
-
Murine Urinary Tract Infection (UTI) Model: To assess Cefodizime's effectiveness against uropathogens such as Escherichia coli.[2]
-
Murine Sepsis (Systemic Infection) Model: To determine the ability of Cefodizime to combat systemic bacterial infections and prevent mortality.
-
Murine Thigh Infection Model: A localized infection model to study the pharmacodynamics of Cefodizime against specific bacteria, often in neutropenic mice to isolate the direct antibacterial effect.
-
Rabbit Meningitis Model: To investigate the penetration and efficacy of Cefodizime in the central nervous system.[2]
The therapeutic efficacy of Cefodizime in these models often surpasses expectations based on in vitro data alone, which is attributed to its favorable pharmacokinetic profile and its ability to enhance host defense mechanisms.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on Cefodizime's efficacy from various in vivo studies.
Table 1: Efficacy of Cefodizime in Murine Infection Models
| Animal Model | Pathogen | Cefodizime Dosage | Efficacy Endpoint | Result | Reference |
| Pneumonia | Klebsiella pneumoniae DT-S | Not specified | Bacterial Load in Lungs | More marked bactericidal effect compared to cefotaxime and cefuroxime. | [4] |
| Systemic Infection | Enterobacteriaceae | Not specified | ED50 | ED50 values ranging from 0.1-25 mg/kg against various species. | [5] |
| Systemic Infection (Immunocompromised) | Enterobacteriaceae | Not specified | Curative Effect | Better than expected from in vitro MICs, more marked than in immunocompetent animals. | [1] |
| Systemic Infection | Candida albicans | 2 x 30 mg/kg/day (prophylactic) | Mean Survival Time | Prolonged survival time (16.7 days vs 3.5 days in controls). | [6] |
Table 2: Immunomodulatory Effects of Cefodizime in Murine Models
| Animal Model | Stimulus | Cefodizime Dosage | Measured Cytokines/Cells | Effect | Reference |
| Pneumonia | Heat-killed S. pneumoniae | 30 mg/kg, s.c., twice daily | TNF-α, IL-6 in BAL fluid | Total abrogation of pneumococcus-induced TNF-α and IL-6 secretion. | |
| - | Heat-killed K. pneumoniae | Not specified | TNF-α, IL-1β from neutrophils | Increased production in the early stage of inflammation. | [7] |
| - | - | 3 and 30 mg/kg/day | Lymphocyte responsiveness | Increased responsiveness to B-cell mitogens and specific antigens. | [6] |
| - | - | Not specified | Macrophage activity | Enhanced chemiluminescence, IL-1 synthesis, and IFN synthesis. | [8] |
Experimental Protocols
Murine Pneumonia Model (Klebsiella pneumoniae)
This protocol describes the induction of pneumonia in mice to evaluate the therapeutic efficacy of Cefodizime.
Materials:
-
Klebsiella pneumoniae strain (e.g., ATCC 43816)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Cefodizime for injection
-
6-8 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Pipettes and sterile tips
-
Tissue homogenizer
Protocol:
-
Inoculum Preparation:
-
Culture K. pneumoniae from a frozen stock on a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of TSB and incubate overnight at 37°C with shaking.
-
Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^4 CFU/50 µL). Verify the concentration by serial dilution and plating on TSA.
-
-
Infection Procedure:
-
Anesthetize mice lightly with isoflurane.
-
Instill 50 µL of the bacterial suspension intranasally to one nostril.
-
Hold the mice in a vertical position for approximately 1-2 minutes to ensure the inoculum reaches the lungs.
-
-
Cefodizime Treatment:
-
Prepare Cefodizime solution in sterile saline.
-
Administer Cefodizime subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired dosage (e.g., 30 mg/kg).
-
The treatment regimen can vary, for example, starting 2 hours post-infection and continuing every 12 hours for a specified duration.
-
-
Efficacy Assessment:
-
At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.
-
Aseptically remove the lungs and homogenize in 1 mL of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on TSA to determine the bacterial load (CFU/g of lung tissue).
-
For survival studies, monitor the mice for a defined period (e.g., 14 days) and record mortality.
-
Murine Urinary Tract Infection (UTI) Model (Escherichia coli)
This protocol details the establishment of a UTI in mice to test Cefodizime's efficacy.
Materials:
-
Uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073)
-
Luria-Bertani (LB) broth and agar
-
Sterile PBS
-
Cefodizime for injection
-
8-10 week old female C3H/HeN mice
-
Anesthetic (e.g., ketamine/xylazine)
-
Sterile, soft polyethylene catheter
-
Syringes and needles
Protocol:
-
Inoculum Preparation:
-
Grow UPEC in LB broth overnight at 37°C without shaking to promote the expression of type 1 pili.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend to a concentration of 1-2 x 10^8 CFU/50 µL.
-
-
Infection Procedure (Transurethral Inoculation):
-
Anesthetize the mice.
-
Carefully insert a sterile, lubricated catheter through the urethra into the bladder.
-
Instill 50 µL of the bacterial suspension into the bladder through the catheter.
-
-
Cefodizime Treatment:
-
Prepare Cefodizime solution in sterile saline.
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
-
Administer Cefodizime via the desired route (s.c. or i.p.) and at the chosen dosage and frequency.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues separately in sterile PBS.
-
Determine the bacterial burden (CFU/g of tissue) by serial dilution and plating on LB agar.
-
Visualizations
Signaling Pathway
The immunomodulatory effects of Cefodizime are, in part, mediated through the modulation of key inflammatory signaling pathways. Cefodizime has been shown to influence the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway, leading to altered cytokine production by immune cells.[7]
Caption: Cefodizime's immunomodulatory signaling pathway.
Experimental Workflows
The following diagrams illustrate the typical workflows for the in vivo models described.
Murine Pneumonia Model Workflow
Caption: Workflow for the murine pneumonia model.
Murine UTI Model Workflow
Caption: Workflow for the murine UTI model.
References
- 1. Cefodizime as a biological response modifier: a review of its in-vivo, ex-vivo and in-vitro immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo activity of cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunological evaluation of cefodizime: a unique molecule among cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefodizime, an aminothiazolyl cephalosporin. III. Therapeutic activity against experimentally induced pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vivo antibacterial activity of ceftazidime (Gr 20263)--a comparison with other new beta-lactam antibiotics and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefodizime, an aminothiazolyl cephalosporin. IV. Influence on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Effect of cefodizime on the immune system: in vitro studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Cefodizime in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime, a third-generation cephalosporin, exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. In an era of increasing antimicrobial resistance, combination therapy has emerged as a critical strategy to enhance efficacy, overcome resistance, and reduce the therapeutic dosage of individual agents, thereby minimizing potential toxicity. This document provides detailed application notes and protocols on the use of Cefodizime in combination with other antibiotics to achieve synergistic effects. The information presented herein is intended to guide researchers, scientists, and drug development professionals in designing and executing robust in vitro and in vivo studies to evaluate and harness the synergistic potential of Cefodizime-based combination therapies.
The primary mechanism of synergy between Cefodizime (a β-lactam) and aminoglycosides involves the disruption of the bacterial cell wall by Cefodizime, which in turn facilitates the intracellular uptake of the aminoglycoside to its ribosomal target.[1] This enhanced penetration allows the aminoglycoside to exert its protein synthesis inhibitory effects more potently.
Data Presentation: In Vitro Synergy of Cefodizime Combinations
The following tables summarize the quantitative data from in vitro synergy studies of Cefodizime in combination with various antibiotics against clinically relevant bacterial isolates. The synergistic effect is primarily determined using the checkerboard method and quantified by the Fractional Inhibitory Concentration (FIC) index.
Interpretation of FIC Index: [2]
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Table 1: Synergistic Activity of Cefodizime and Minocycline against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Bacterial Strain | Cefodizime MIC (µg/mL) | Minocycline MIC (µg/mL) | Cefodizime MIC in Combination (µg/mL) | Minocycline MIC in Combination (µg/mL) | FIC Index | Interpretation |
| MRSA (Minocycline-Susceptible) | High or Moderate | Susceptible | Not Specified | Not Specified | ≤ 0.5 - ≤ 1.0 | Synergy/Additive |
| MRSA (Minocycline-Resistant) | High or Moderate | Resistant | Not Specified | Not Specified | > 1.0 | No Synergy |
Note: Specific MIC values were not detailed in the available literature, but the FIC index range indicates a synergistic to additive effect against minocycline-susceptible MRSA.[3]
Table 2: Synergistic Activity of Cefodizime and Aminoglycosides against Gram-Negative Rods
| Combination | Bacterial Species | FIC Index Range | Interpretation |
| Cefodizime + Sisomicin | E. coli, K. pneumoniae, P. aeruginosa, etc. (SISO-susceptible) | < 0.5 - < 1.0 | Synergy/Additive |
| Cefodizime + Gentamicin | Gram-Negative Rods (GM-susceptible) | Not Specified (Synergy Observed) | Synergy |
| Cefodizime + Dibekacin | Gram-Negative Rods (DKB-susceptible) | Not Specified (Synergy Observed) | Synergy |
Note: The synergistic effect of Cefodizime with aminoglycosides is largely dependent on the susceptibility of the bacterial strain to the aminoglycoside component.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro synergistic activity of two antimicrobial agents.[2][4]
Materials:
-
Cefodizime and combination antibiotic stock solutions
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of Cefodizime horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antibiotic vertically down the microtiter plate.
-
The final volume in each well should be 100 µL, with each well containing a unique combination of concentrations of the two drugs.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index for each combination:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FIC index values provided above.
-
In Vitro Synergy Testing: Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.[5][6][7]
Materials:
-
Cefodizime and combination antibiotic stock solutions
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum
-
Sterile test tubes or flasks
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism.
-
Dilute the culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
Cefodizime alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Combination antibiotic alone (at a clinically relevant concentration)
-
Cefodizime and the combination antibiotic together.
-
-
-
Incubation and Sampling:
-
Incubate all tubes in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in an immunocompromised host.[8][9][10][11][12]
Materials:
-
Female ICR or Swiss mice (specific pathogen-free)
-
Cyclophosphamide for injection
-
Test bacterial strain (e.g., MRSA)
-
Cefodizime and Minocycline for injection
-
Sterile saline
-
Anesthetic
-
Equipment for thigh muscle homogenization and colony counting
Procedure:
-
Induction of Neutropenia:
-
Infection:
-
On day 0, infect the mice via intramuscular injection into the thigh with a standardized inoculum of the test organism (e.g., 10⁶ CFU of MRSA).
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer Cefodizime, Minocycline, the combination of both, or a vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens should be based on pharmacokinetic studies in mice to mimic human exposure.
-
-
Evaluation of Efficacy:
-
At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial load in the thighs of the different treatment groups to the control group.
-
A synergistic effect is indicated if the combination therapy results in a significantly greater reduction in bacterial load (e.g., ≥ 2-log₁₀ CFU/thigh) compared to the most effective monotherapy.
-
Mandatory Visualizations
Signaling Pathway of Beta-Lactam and Aminoglycoside Synergy
Caption: Mechanism of synergistic action between Cefodizime and Aminoglycosides.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for in vitro antibiotic synergy testing.
Logical Relationship for In Vivo Efficacy Assessment
Caption: Logical workflow for in vivo synergy assessment in a neutropenic mouse model.
References
- 1. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. [Therapeutic efficacy of cefodizime in combination with minocycline against systemic infection caused by methicillin-resistant Staphylococcus aureus in immunocompromised tumour bearing mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Development of a rapid colorimetric time-kill assay for determining the in vitro activity of ceftazidime and tobramycin in combination against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. karger.com [karger.com]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. imquestbio.com [imquestbio.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Application Notes and Protocols for the Development of Cefodizime-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of Cefodizime-resistant bacterial strains for research purposes. The protocols outlined below detail the methodologies for inducing, selecting, and analyzing resistance, facilitating studies on novel antimicrobial agents, resistance mechanisms, and diagnostic tools.
Introduction to Cefodizime Resistance
Cefodizime is a third-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. However, the emergence of resistance poses a significant challenge in clinical settings. For research and development, the controlled generation of Cefodizime-resistant bacterial strains is crucial for understanding the molecular basis of resistance and for the preliminary evaluation of new antimicrobial compounds.
The primary mechanisms of resistance to third-generation cephalosporins like Cefodizime include:
-
Enzymatic Degradation: Production of β-lactamase enzymes, such as AmpC and Extended-Spectrum β-Lactamases (ESBLs), that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[1][2]
-
Target Modification: Alterations in Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, reduce the binding affinity of Cefodizime.[1][3]
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the influx of Cefodizime into the cell.[1][4][5]
-
Active Efflux: The overexpression of efflux pumps can actively transport Cefodizime out of the bacterial cell, preventing it from reaching its target.[6][7][8]
Data Presentation: Cefodizime Susceptibility Profiles
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Cefodizime against various susceptible bacterial species and the observed increase in MIC for resistant strains developed through laboratory evolution.
Table 1: Cefodizime MIC50 and MIC90 Values for Susceptible Bacterial Strains
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 0.12 | 0.5 | [9] |
| Klebsiella pneumoniae | 0.25 | 0.5 | [9] |
| Proteus mirabilis | 0.016 | 0.02 | [9] |
| Salmonella spp. | 0.25 | 0.5 | [9] |
| Shigella spp. | 0.25 | 0.5 | [9] |
| Streptococcus pyogenes | Not Reported | 0.05 | [9] |
| Staphylococcus aureus (Methicillin-Susceptible) | 8 | 8 | [10] |
Table 2: Example of Cefodizime MIC Evolution in E. coli After Serial Passage
| Strain | Passage Number | Cefodizime MIC (mg/L) |
| E. coli ATCC 25922 (Parental) | 0 | 0.25 |
| E. coli CDR-1 | 10 | 4 |
| E. coli CDR-2 | 20 | 16 |
| E. coli CDR-3 | 30 | 64 |
| E. coli CDR-4 | 40 | 256 |
Note: The data in Table 2 is illustrative and based on typical outcomes of serial passage experiments.
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and characterization of Cefodizime-resistant bacterial strains are provided below.
Protocol 1: Development of Cefodizime-Resistant Strains by Serial Passage
This protocol describes the gradual selection of resistant mutants by exposing a bacterial population to incrementally increasing concentrations of Cefodizime.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cefodizime sodium salt
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of Cefodizime for the parental bacterial strain using the broth microdilution method (see Protocol 3).
-
Preparation of Antibiotic Stock: Prepare a stock solution of Cefodizime at a concentration of 10 mg/mL in sterile distilled water and filter-sterilize.
-
Serial Passage Setup:
-
In a 96-well plate, prepare a twofold serial dilution of Cefodizime in CAMHB, with concentrations ranging from 0.125x to 8x the initial MIC.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Selection of Resistant Progeny:
-
Identify the well with the highest concentration of Cefodizime that shows bacterial growth (sub-MIC).
-
Aspirate a small volume (10 µL) from this well and use it to inoculate a new 96-well plate containing a fresh serial dilution of Cefodizime. The new concentration range should be adjusted to be higher than the previous one.
-
-
Iterative Passaging: Repeat step 4 for a desired number of passages (e.g., 20-30 days) or until a significant increase in the MIC is observed.
-
Isolation of Resistant Strains: After the final passage, streak a sample from the well with the highest Cefodizime concentration onto a nutrient agar plate to obtain isolated colonies.
-
Confirmation of Resistance: Select individual colonies and confirm their increased MIC to Cefodizime using the broth microdilution method.
Protocol 2: Development of Cefodizime-Resistant Strains by Gradient Agar Plate
This method allows for the selection of resistant mutants on a solid medium containing a concentration gradient of the antibiotic.
Materials:
-
Bacterial strain of interest
-
Nutrient Agar
-
Cefodizime sodium salt
-
Sterile Petri dishes (100 mm)
-
Sterile glass rod or similar object for tilting
Procedure:
-
Preparation of the Bottom Layer (Non-selective):
-
Prepare and autoclave Nutrient Agar.
-
Cool the agar to 50-55°C.
-
Place a sterile glass rod under one edge of a Petri dish to create a slant.
-
Pour approximately 10 mL of the molten agar into the dish and allow it to solidify in the slanted position.
-
-
Preparation of the Top Layer (Selective):
-
Prepare another batch of Nutrient Agar and cool to 50-55°C.
-
Add Cefodizime to the molten agar to a final concentration that is 2-4 times the expected resistant MIC.
-
Place the Petri dish with the solidified bottom layer on a level surface.
-
Pour approximately 10 mL of the Cefodizime-containing agar over the bottom layer and allow it to solidify. This creates a concentration gradient from low to high across the plate.
-
-
Inoculation:
-
Prepare a suspension of the bacterial strain in sterile saline or broth, adjusted to a 0.5 McFarland standard.
-
Spread 100 µL of the bacterial suspension evenly over the entire surface of the gradient agar plate.
-
-
Incubation and Selection:
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe for colonies growing in the higher concentration region of the Cefodizime gradient.
-
-
Isolation and Confirmation:
-
Pick isolated colonies from the high-concentration end of the plate and streak them onto a fresh nutrient agar plate to obtain pure cultures.
-
Confirm the elevated MIC of the isolated strains using the broth microdilution method.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial isolates (parental and resistant strains)
-
CAMHB
-
Cefodizime sodium salt
-
Sterile 96-well U-bottom microtiter plates
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
In the first column of a 96-well plate, add 100 µL of CAMHB containing Cefodizime at twice the highest desired final concentration.
-
Add 50 µL of CAMHB to the remaining wells (columns 2-12).
-
Perform a twofold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of Cefodizime at which there is no visible bacterial growth (no turbidity).
Protocol 4: β-Lactamase Activity Assay
This colorimetric assay uses the chromogenic cephalosporin nitrocefin to detect and quantify β-lactamase activity.
Materials:
-
Bacterial cell lysates (from parental and resistant strains)
-
Nitrocefin stock solution (10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.0
-
Sterile 96-well flat-bottom microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Nitrocefin Working Solution: Dilute the nitrocefin stock solution 1:10 in 0.1 M PBS (pH 7.0) to a final concentration of 1 mg/mL. Prepare this solution fresh.
-
Assay Setup:
-
Add 50 µL of the bacterial cell lysate to the wells of the 96-well plate.
-
Include a positive control (known β-lactamase) and a negative control (PBS buffer).
-
-
Initiation of Reaction:
-
Add 50 µL of the nitrocefin working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 490 nm using a microplate reader.
-
For kinetic analysis, take readings every minute for 30-60 minutes.
-
-
Interpretation: An increase in absorbance at 490 nm over time indicates the hydrolysis of nitrocefin and thus, β-lactamase activity. The rate of color change is proportional to the enzyme activity.
Visualization of Workflows and Pathways
Experimental Workflow for Developing Cefodizime-Resistant Strains
Caption: Workflow for generating and characterizing Cefodizime-resistant bacteria.
Signaling Pathway of β-Lactam Resistance Mechanisms
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Resistance during Antimicrobial Therapy Caused by Insertion Sequence Interruption of Porin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. Frontiers | The culmination of multidrug-resistant efflux pumps vs. meager antibiotic arsenal era: Urgent need for an improved new generation of EPIs [frontiersin.org]
- 8. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imsear.searo.who.int [imsear.searo.who.int]
- 10. In vitro antimicrobial activity evaluation of cefodizime (HR221), a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cefodizime in Pediatric Experimental and Clinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime, a third-generation cephalosporin antibiotic, has been evaluated in pediatric populations for the treatment of various bacterial infections. Its broad spectrum of activity against common pediatric pathogens, coupled with a favorable pharmacokinetic profile, makes it a subject of interest in pediatric antimicrobial therapy. This document provides a comprehensive overview of the experimental and clinical applications of Cefodizime in children, including detailed protocols and a summary of key quantitative data.
Mechanism of Action
Cefodizime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.
Beyond its direct antibacterial action, Cefodizime has demonstrated immunomodulatory properties. It has been shown to enhance phagocytic and lymphocyte functions, potentially by increasing the expression of Toll-like receptor 4 (TLR4) in neutrophils. This dual mechanism of direct bactericidal activity and immune system stimulation may contribute to its clinical efficacy.
Signaling Pathways
The primary mechanism of action of Cefodizime involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this pathway.
Cefodizime's immunomodulatory effects are partly mediated through the Toll-like receptor 4 (TLR4) signaling pathway. The diagram below outlines this proposed mechanism.
Pediatric Pharmacokinetic Studies
Pharmacokinetic parameters of Cefodizime have been evaluated in several pediatric studies. The data from these studies are crucial for establishing appropriate dosing regimens for different age groups.
Table 1: Pharmacokinetic Parameters of Cefodizime in Pediatric Patients
| Dosage | Administration | Age Group | Cmax (µg/mL) | T½ (hours) | Urinary Excretion (8h, %) | Reference |
| 10 mg/kg | IV Bolus | Children | 105.5 - 114.0 | 1.755 - 1.757 | 74.4 - 82.1 | [1] |
| 20 mg/kg | IV Bolus | Children | 264.0 - 264.6 | 1.552 - 1.598 | 78.4 - 86.0 | [1] |
| 40 mg/kg | IV Bolus | Children | 461.6 - 461.7 | 1.668 | 71.5 - 76.5 | [1] |
| 20 mg/kg | IV Bolus | 3-12 years | 119.27 (at 30 min) | 2.01 | 77.34 | [2] |
Pediatric Clinical Efficacy Studies
The clinical efficacy of Cefodizime has been investigated in pediatric patients with a range of bacterial infections. The results from these studies demonstrate its potential as a therapeutic option.
Table 2: Clinical Efficacy of Cefodizime in Pediatric Infections
| Indication | Number of Patients | Dosage | Efficacy Rate (%) | Reference |
| Pneumonia | 30 | 20 mg/kg IV | 97.1 (Excellent or Good) | [2] |
| Acute Purulent Tonsillitis | 2 | 20 mg/kg IV | 97.1 (Excellent or Good) | [2] |
| Acute Urinary Tract Infections | 2 | 20 mg/kg IV | 97.1 (Excellent or Good) | [2] |
| Acute Otitis Media | 1 | 20 mg/kg IV | 97.1 (Excellent or Good) | [2] |
Safety and Tolerability
In the conducted pediatric clinical trials, Cefodizime was generally well-tolerated. Adverse reactions were infrequent and typically mild. Observed side effects included transient elevations in liver enzymes (GOT, GPT), eosinophilia, and thrombocytosis. No severe adverse events were reported in the cited studies[1][2].
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of Cefodizime. These should be adapted and validated for specific laboratory conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Cefodizime against a bacterial isolate.
Workflow for MIC Determination
Materials:
-
Cefodizime powder of known potency
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Cefodizime Stock Solution: Prepare a stock solution of Cefodizime in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the Cefodizime stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Cefodizime that completely inhibits visible growth of the organism.
Protocol 2: Measurement of Cefodizime Serum Concentration by HPLC
This protocol provides a general framework for quantifying Cefodizime in pediatric serum samples using High-Performance Liquid Chromatography (HPLC).
Workflow for HPLC Analysis
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Cefodizime reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Pediatric serum samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Curve Preparation: Prepare a series of Cefodizime standards of known concentrations in drug-free serum.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample (or standard), add 200 µL of cold acetonitrile or methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Determine the peak area of Cefodizime in the samples and calculate the concentration using the standard curve.
Conclusion
The available data from pediatric experimental and clinical studies suggest that Cefodizime is a potentially effective and well-tolerated third-generation cephalosporin for the treatment of common bacterial infections in children. Its pharmacokinetic profile supports dosing regimens that can achieve therapeutic concentrations against susceptible pathogens. The immunomodulatory properties of Cefodizime may offer an additional therapeutic benefit. Further well-controlled, large-scale clinical trials are warranted to definitively establish its role in pediatric antimicrobial therapy and to optimize dosing recommendations for various age groups and indications.
References
Troubleshooting & Optimization
Troubleshooting Cefodizime solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Cefodizime in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation of Cefodizime solutions.
Q1: My Cefodizime powder is not dissolving in water. What should I do?
A1: Cefodizime is known to be a hydrophilic compound[1]. However, if you are facing solubility issues, consider the following steps:
-
Use the sodium salt form: Cefodizime is often available as its sodium salt, which generally exhibits improved solubility in aqueous solutions[2][3].
-
Gentle heating and sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution[4].
-
pH adjustment: The stability and solubility of cephalosporins like Cefodizime can be pH-dependent. Maximum stability for many cephalosporins is often found in the slightly acidic pH range[5]. Conversely, alkaline conditions can increase the degradation rate[5].
-
Particle size: The solubility of a drug is influenced by its particle size; smaller particles generally dissolve more readily due to a larger surface area[6][7]. Ensure your Cefodizime powder is of a fine consistency.
Q2: I've prepared a Cefodizime solution, but it appears cloudy. What does this indicate?
A2: Cloudiness in your solution suggests that the Cefodizime has not fully dissolved or may be precipitating out of solution. This could be due to reaching the solubility limit at the given conditions (temperature, pH) or potential degradation. Immediate clouding was observed when Cefodizime was combined with chlorpromazine[8].
Q3: Can I use co-solvents to improve the solubility of Cefodizime?
A3: Yes, co-solvents can be used to enhance the solubility of Cefodizime. Here are some reported solvent systems:
-
Co-solvent mixtures: Formulations containing DMSO, PEG300, Tween-80, and saline or corn oil have been used to achieve clear solutions of Cefodizime[4][9][10].
Q4: How do temperature and pH affect the stability of my Cefodizime solution?
A4: Temperature and pH are critical factors that influence the stability of Cefodizime in aqueous solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of Cefodizime[5]. It is recommended to store Cefodizime solutions at lower temperatures (e.g., 4°C) to maintain stability[8].
-
pH: The degradation of cephalosporins is pH-dependent. Both acidic and basic conditions can lead to hydrolysis of the β-lactam ring, a primary degradation pathway[11][12][13][14]. For many cephalosporins, maximum stability is observed in the slightly acidic pH range[5].
Q5: What are the typical degradation products of Cefodizime in an aqueous solution?
A5: A known degradation pathway for many cephalosporins is the formation of the Δ²-isomer, which is an inactive form created by the migration of a double bond in the dihydrothiazine ring[15]. The degradation of cephalosporins like ceftazidime in aqueous solutions can involve hydrolysis of the group at C-3, opening of the β-lactam ring, and epimerization[11][12].
Data Presentation: Cefodizime Solubility in Various Solvents
The following tables summarize the reported solubility of Cefodizime and its sodium salt in different solvent systems.
Table 1: Solubility of Cefodizime
| Solvent System | Reported Solubility | Observations | Reference |
| DMSO | 20.83 mg/mL (35.63 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.56 mM) | Clear solution. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.56 mM) | Clear solution. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.56 mM) | Clear solution. | [4] |
| DMSO | 40 mg/mL (68.41 mM) | Sonication is recommended. | [9] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (3.42 mM) | Sonication is recommended. | [9] |
Table 2: Solubility of Cefodizime Sodium
| Solvent System | Reported Solubility | Observations | Reference |
| Water | ≥ 2.08 mg/mL (3.31 mM) | If water is used as the stock solution, it should be diluted to the working solution and then filter-sterilized. | [16] |
| DMSO | 100 mg/mL (159.08 mM) | Sonication is recommended. | [10] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL (6.36 mM) | Sonication is recommended. | [10] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of Cefodizime
This protocol outlines a method for determining the saturation solubility of Cefodizime in an aqueous buffer.
-
Preparation of Buffer: Prepare a buffer solution of the desired pH (e.g., 0.1 M HCl or a phosphate buffer at a specific pH)[17].
-
Sample Preparation: Accurately weigh an excess amount of Cefodizime powder (e.g., 50 mg) and add it to a known volume of the prepared buffer (e.g., 100 mL) in a sealed container[17].
-
Equilibration: Rotate the samples at a constant speed (e.g., 20 rpm) in a temperature-controlled water bath (e.g., 37.0 ± 0.5°C) for a sufficient period to reach equilibrium (e.g., 48 hours)[17].
-
Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully collect an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification:
-
Dilute the filtered solution with the buffer to a concentration that falls within the linear range of your analytical method[17].
-
Determine the concentration of Cefodizime in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry[15][17].
-
For UV-Vis spectrophotometry, a standard curve should be prepared in the same buffer[17].
-
-
Calculation: Calculate the solubility of Cefodizime in the buffer based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Cefodizime Working Solution
This protocol provides a general procedure for preparing a Cefodizime working solution for in vitro experiments.
-
Select the appropriate form: Use Cefodizime sodium for better aqueous solubility[2][3].
-
Choose a suitable solvent: For aqueous solutions, start with high-purity water or a relevant buffer. If solubility is limited, consider using a co-solvent system as detailed in Tables 1 and 2.
-
Weigh the compound: Accurately weigh the required amount of Cefodizime sodium powder.
-
Dissolution:
-
Sterilization: For cell-based assays or other sterile applications, filter the final solution through a 0.22 µm sterile filter[16].
-
Storage: Store the prepared solution appropriately. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable[4][9][10][16].
Visualizations
The following diagrams illustrate key concepts related to Cefodizime solubility.
References
- 1. Influence of enhancers on the absorption and on the pharmacokinetics of cefodizime using in-vitro and in-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cefodizime | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Cefodizime Sodium | C20H18N6Na2O7S4 | CID 9852176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. crsubscription.com [crsubscription.com]
- 8. Stability of cefodizime in solution and compatibility with other injectable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefodizime | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 10. Cefodizime Sodium | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 11. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cefodizime dosage for in vivo studies in different animal models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cefodizime dosage for in vivo studies across various animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with Cefodizime.
| Problem | Potential Cause | Recommended Solution |
| Variable or unexpected drug efficacy | Improper drug storage and handling: Cefodizime solution may have degraded due to improper storage temperature or exposure to light. | Store Cefodizime powder at the recommended temperature and protect from light. Prepare fresh solutions for each experiment and use them promptly. Avoid repeated freeze-thaw cycles. |
| Incorrect dosage calculation: Errors in calculating the dose based on animal weight can lead to under- or over-dosing. | Double-check all calculations. Ensure accurate and recent animal weights are used. | |
| Suboptimal administration route: The chosen route of administration (e.g., oral) may have low bioavailability for Cefodizime. | Cefodizime is typically administered parenterally (intravenous, intramuscular, or subcutaneous) for optimal systemic exposure.[1] | |
| Animal-to-animal variability: Individual differences in metabolism and clearance can affect drug efficacy. | Increase the number of animals per group to account for biological variability. Monitor for any outliers that may skew the results. | |
| Adverse events or toxicity observed | High dosage: The administered dose may be approaching the toxic threshold for the specific animal model. | Review the literature for established LD50 values and tolerated doses in your animal model. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Rapid intravenous injection: Too rapid IV injection can lead to adverse cardiac events. | Administer intravenous doses slowly over a period of 3 to 5 minutes. | |
| Nephrotoxicity: Cephalosporins, as a class, can have nephrotoxic potential, especially in combination with other drugs like furosemide or in animals with pre-existing renal impairment. | Monitor renal function if high doses or prolonged treatment are necessary. Ensure animals are well-hydrated. | |
| Precipitation or insolubility of Cefodizime solution | Incorrect reconstitution solvent: Using an inappropriate solvent can lead to poor solubility. | Reconstitute Cefodizime sodium with sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water. |
| pH of the solution: Cefodizime stability is pH-dependent. | Ensure the pH of the final solution is within the optimal range for stability. | |
| Inconsistent pharmacokinetic (PK) profile | Variable absorption after subcutaneous or intramuscular injection: Differences in injection technique or site can affect absorption rates. | Standardize the injection technique and site for all animals. Ensure the injection volume is appropriate for the chosen site. |
| Stress-induced physiological changes: Animal stress can alter blood flow and drug metabolism. | Acclimatize animals to the experimental conditions and handle them properly to minimize stress. |
Frequently Asked Questions (FAQs)
Dosage and Administration
1. What is a recommended starting dosage for Cefodizime in different animal models?
Starting dosages should be based on the specific infection model and the pathogen's susceptibility. However, based on available literature, the following ranges can be considered as starting points:
-
Mice: For immunomodulatory studies, doses of 3 and 30 mg/kg/day have been used.[2] For prophylactic studies against Candida albicans, a dose of 30 mg/kg administered twice daily has been shown to be effective.[2] In a pneumococcal pneumonia model, a subcutaneous dose of 30 mg/kg was used.
-
Rabbits: In a peritonitis model, the related cephalosporin cefotaxime was effective at a dose of 100 mg/kg, administered intramuscularly twice a day.[3][4] This can be a reasonable starting point for Cefodizime.
2. What is the best route of administration for Cefodizime in animal studies?
For systemic infections, parenteral routes such as intravenous (IV), intramuscular (IM), or subcutaneous (SC) are recommended to ensure high bioavailability.[1] The choice between these routes may depend on the experimental design, required dosing frequency, and animal welfare considerations.
3. How should Cefodizime be reconstituted for in vivo use?
A general protocol for reconstituting Cefodizime sodium powder for injection is as follows:
-
Select a sterile solvent: Use sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water.
-
Determine the required concentration: Calculate the volume of solvent needed to achieve the desired stock concentration.
-
Aseptically add the solvent: Using a sterile syringe and needle, add the calculated volume of solvent to the vial containing the Cefodizime powder.
-
Ensure complete dissolution: Gently swirl or vortex the vial until the powder is completely dissolved.
-
Inspect the solution: The reconstituted solution should be clear and free of particulate matter.
-
Administer promptly: It is recommended to use the freshly prepared solution immediately.
Pharmacokinetics and Pharmacodynamics
4. What are the key pharmacokinetic parameters of Cefodizime in different animal models?
The following table summarizes the reported elimination half-life of Cefodizime in various animal models:
| Animal Model | Elimination Half-life (hours) |
| Mice | 1.17[5] |
| Rabbits | 3.53[5] |
5. How does the protein binding of Cefodizime vary across species?
Cefodizime exhibits high affinity for serum proteins, with binding ranging from 33% to 99% across different laboratory animals.[5] This high protein binding contributes to its long elimination half-life.
Experimental Design and Protocols
6. What is a general experimental workflow for an in vivo efficacy study of Cefodizime?
A typical workflow for assessing the in vivo efficacy of Cefodizime is outlined in the diagram below.
7. How does Cefodizime exert its antibacterial effect?
Cefodizime, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis.[6][7][8] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[6][7][8] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Cefodizime in Different Animal Models
| Animal Model | Elimination Half-Life (hours) | Serum Protein Binding (%) |
| Mice | 1.17 | Not Specified |
| Rats | Not Specified | Not Specified |
| Rabbits | 3.53 | Not Specified |
| Dogs | Not Specified | Not Specified |
| Monkeys | Not Specified | Not Specified |
| General Range | - | 33-99[5] |
Table 2: Acute Toxicity (LD50) of Cefodizime in Mice and Rats
| Animal Model | Administration Route | LD50 (mg/kg) - Male | LD50 (mg/kg) - Female |
| Mice | Intravenous | 7200 | 5000 |
| Intraperitoneal | 10500 | 11000 | |
| Subcutaneous | 17500 | 16500 | |
| Oral | 28000 | 29000 | |
| Rats (Adult) | Intravenous | 7000 | 8200 |
| Intraperitoneal | 9500 | 8800 | |
| Subcutaneous | 17000 | 15500 | |
| Oral | >20000 | >20000 | |
| Intramuscular | >3200 | >3200 |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Evaluation of Cefodizime in a Murine Peritonitis Model
-
Animal Model: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks. Acclimatize the animals for at least one week before the experiment.
-
Infection:
-
Culture the bacterial strain of interest (e.g., Escherichia coli) to mid-log phase.
-
Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Induce peritonitis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.1 mL per mouse).
-
-
Treatment:
-
Prepare a stock solution of Cefodizime in sterile water for injection. Further dilute with sterile saline to the final desired concentrations.
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the Cefodizime solution via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Include a vehicle control group (receiving only the vehicle) and potentially a positive control group (treated with a known effective antibiotic).
-
-
Monitoring and Endpoints:
-
Monitor the animals for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival at regular intervals for a specified period (e.g., 7 days).
-
At the end of the study or at specific time points, euthanize a subset of animals to determine the bacterial load in the peritoneal fluid and/or blood via serial dilution and plating on appropriate agar media.
-
Collect tissues for histopathological analysis if required.
-
-
Data Analysis:
-
Compare survival rates between treatment groups using Kaplan-Meier survival analysis.
-
Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Reconstitution of Cefodizime for Injection
-
Materials:
-
Vial of Cefodizime sodium for injection.
-
Sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water.
-
Sterile syringes and needles.
-
Alcohol swabs.
-
-
Procedure:
-
Calculate the required volume of diluent to achieve the desired concentration.
-
Wipe the rubber stoppers of the Cefodizime vial and the diluent vial with an alcohol swab.
-
Draw the calculated volume of diluent into a sterile syringe.
-
Inject the diluent into the Cefodizime vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously to avoid foaming.
-
Visually inspect the solution for clarity and any particulate matter.
-
The reconstituted solution is now ready for further dilution or direct administration.
-
Disclaimer: This information is intended for research purposes only and should not be considered as a substitute for professional veterinary or scientific advice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Treatment with Antibiotics that Interfere with Peptidoglycan Biosynthesis Inhibits Chloroplast Division in the Desmid Closterium | PLOS One [journals.plos.org]
- 2. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. [Therapeutic effect of ceftazidime in a rabbit model of peritonitis caused by Escherichia coli producing CTX-M-14 extended-spectrum beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Appropriate Use of Antibiotics in Rabbits [rabbit.org]
- 6. Neurobehavioral Effects of Cephalosporins: Assessment of Locomotors Activity, Motor and Sensory Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
Addressing Cefodizime instability in long-term laboratory experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Cefodizime in long-term laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to Cefodizime instability in solution?
A1: Cefodizime, like other β-lactam antibiotics, is susceptible to degradation in aqueous solutions. The primary factors influencing its stability are pH, temperature, and exposure to light. Hydrolysis of the β-lactam ring is the main degradation pathway, which can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.[1] Oxidative degradation can also occur.
Q2: What are the recommended storage conditions for Cefodizime stock solutions?
A2: For optimal stability, Cefodizime powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to 1 year.[1] It is crucial to protect solutions from direct sunlight.
Q3: How long is Cefodizime stable in common intravenous infusion fluids?
A3: Studies have shown that Cefodizime retains more than 90% of its initial concentration in several intravenous infusion fluids for at least 24 hours at room temperature and for up to 6 days at 4°C.[2] These fluids include 0.9% sodium chloride, 5% dextrose in water, and 10% dextrose in water.[2]
Q4: Can Cefodizime be used in long-term cell culture experiments?
A4: Yes, but its instability must be managed. Due to degradation at physiological pH (around 7.2-7.4) and standard incubation temperatures (37°C), the effective concentration of Cefodizime will decrease over time. For multi-day experiments, it is advisable to replenish the Cefodizime-containing medium every 24-48 hours to maintain the desired concentration.
Q5: What are the known degradation products of Cefodizime?
A5: The primary degradation of Cefodizime involves the hydrolysis of the β-lactam ring, leading to the formation of an inactive ring-opened product analogous to penicilloic acid.[3] Another potential degradation pathway is the isomerization of the Δ³-cephem nucleus to the inactive Δ²-isomer, a process accelerated by basic conditions.[1] Further degradation can lead to decarboxylation and side-chain cleavage.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Antibacterial Efficacy in a Multi-Day Experiment | Degradation of Cefodizime in the culture medium due to pH, temperature, or light exposure. | 1. Replenish Cefodizime: Add freshly prepared Cefodizime to the culture medium every 24-48 hours.2. Monitor pH: Regularly check the pH of your culture medium, as cellular metabolism can alter it.3. Control for Light Exposure: Keep cultures in the dark as much as possible.4. Run a "No-Cell" Control: Incubate Cefodizime in the medium without cells to assess its stability under your specific experimental conditions. |
| Inconsistent or Variable Experimental Results | Fluctuation in the active Cefodizime concentration due to inconsistent preparation or degradation. | 1. Prepare Fresh Solutions: Always use freshly prepared Cefodizime stock solutions for each experiment.2. Standardize Handling: Ensure consistent timing and conditions for the addition of Cefodizime to your experimental setup.3. Perform a Stability Check: Use an analytical method like HPLC to determine the concentration of Cefodizime in your medium at the beginning and end of an experiment. |
| Precipitate Formation in the Medium | Cefodizime may have limited solubility or may precipitate at certain pH values. | 1. Check Solubility: Ensure the concentration of Cefodizime does not exceed its solubility limit in your specific medium.2. Verify pH: Cefodizime has been observed to precipitate at a pH of ≤4.[4] Ensure your medium's pH is within the stable range.3. Filter-Sterilize: If preparing a concentrated stock, filter-sterilize it before adding to the medium. |
| Unexpected Cellular Responses | The immunomodulatory effects of Cefodizime or the biological activity of its degradation products. | 1. Literature Review: Be aware that Cefodizime can modulate immune cell functions, such as cytokine production, through pathways like TLR4 signaling.2. Include Vehicle Controls: Always have a control group that receives the vehicle used to dissolve Cefodizime.3. Analyze for Degradants: If feasible, use analytical methods to check for the presence of degradation products that might have their own biological effects. |
Data Presentation
Table 1: Illustrative Stability of a Cephalosporin (Cefodizime Analog) in Aqueous Solution at Various pH and Temperatures
Disclaimer: The following data is based on the known behavior of other third-generation cephalosporins and is intended for guidance. Specific stability studies for your formulation are recommended.
| pH | Temperature (°C) | Illustrative Half-life (t½) in hours |
| 5.0 | 25 | 6931[1] |
| 5.0 | 40 | 1386[1] |
| 7.0 | 25 | 231[1] |
| 7.0 | 40 | 46[1] |
| 9.0 | 25 | 23[1] |
| 9.0 | 40 | 5[1] |
Table 2: Stability of Cefodizime in Intravenous Fluids
| Infusion Fluid | Temperature | Stability |
| 0.9% Sodium Chloride | Room Temperature | >90% for at least 24 hours[2] |
| 0.9% Sodium Chloride | 4°C | >90% for at least 6 days[2] |
| 5% Dextrose in Water | Room Temperature | >90% for at least 24 hours[2] |
| 5% Dextrose in Water | 4°C | >90% for at least 6 days[2] |
| 10% Dextrose in Water | Room Temperature | >90% for at least 24 hours[2] |
| 10% Dextrose in Water | 4°C | >90% for at least 6 days[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cefodizime
This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Cefodizime in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store protected from light at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose solid Cefodizime powder to 105°C for 24 hours. Also, heat the stock solution at 60°C for 8 hours.[3]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[3]
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify Cefodizime and its degradation products.
Protocol 2: Stability-Indicating HPLC Method for Cefodizime
This protocol provides a starting point for developing a validated HPLC method.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be optimized to separate the parent drug from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dilute samples from the forced degradation study or long-term experiments with the mobile phase to a suitable concentration for analysis.
-
Data Analysis: Quantify the peak area of Cefodizime and any degradation products. Calculate the percentage of degradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of cefodizime in solution and compatibility with other injectable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Cefodizime in Clinical Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on bacterial resistance to Cefodizime.
Section 1: Troubleshooting Guides
This section offers solutions to common problems encountered during antimicrobial susceptibility testing and other related assays.
Minimum Inhibitory Concentration (MIC) Determination
Question: My MIC values for Cefodizime against a clinical isolate are inconsistent across repeat experiments. What could be the cause?
Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values can stem from several factors. Firstly, ensure the inoculum preparation is standardized. The turbidity of the bacterial suspension should be adjusted to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.[1] Secondly, the quality of the Mueller-Hinton broth is crucial; variations in cation concentration or pH can affect the antibiotic's activity. It's also important to verify the potency of your Cefodizime stock; improper storage or repeated freeze-thaw cycles can lead to degradation. Lastly, ensure precise pipetting and proper incubation conditions (35°C ± 2°C for 16-20 hours) as recommended by CLSI guidelines.[1]
Question: I am observing hazy or faint growth (trailing endpoints) in my broth microdilution assay for Cefodizime. How should I interpret the MIC?
Answer: Trailing endpoints, where there is a gradual fading of growth over a range of concentrations, can make MIC determination challenging. For some antibiotic-organism combinations, this is a known phenomenon. The Clinical and Laboratory Standards Institute (CLSI) provides specific guidance for such cases. Generally, the MIC should be read as the lowest concentration that shows a significant inhibition of growth compared to the positive control. Disregarding faint haziness or a single button at the bottom of the well is often recommended.[2] It is crucial to be consistent in your reading method across all experiments and to compare your results with quality control strains that have established MIC ranges.
Question: My MIC results for a known susceptible quality control (QC) strain are out of the acceptable range. What should I do?
Answer: If your QC strain results are out of range, all MIC results from that run should be considered invalid. The first step is to systematically troubleshoot the entire procedure. Check the expiration date and storage conditions of your Cefodizime and media. Prepare a fresh inoculum and repeat the test. If the problem persists, use a new vial of the QC strain, as repeated subculturing can lead to mutations. Also, verify the accuracy of your pipettes and the incubator temperature.[3] Consulting CLSI or EUCAST documents for specific QC ranges for the recommended strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™) is essential.[1][3]
Beta-Lactamase Assays
Question: My nitrocefin-based beta-lactamase assay is not showing a color change with a known beta-lactamase-producing isolate. What could be wrong?
Answer: A lack of color change in a nitrocefin assay with a positive control can be due to several reasons. Firstly, check the viability and preparation of your bacterial sample. Ensure that the cell lysate is properly prepared to release the enzyme. Secondly, verify the integrity of the nitrocefin solution. Nitrocefin is light-sensitive and should be stored protected from light at -20°C.[4] Prepare a fresh working solution for each experiment. The pH of the assay buffer is also critical and should be maintained around 7.0.[5] Finally, ensure the correct incubation time is allowed, as some beta-lactamases may have slower kinetics.[6]
Efflux Pump Assays
Question: I am observing high background fluorescence in my ethidium bromide (EtBr) accumulation assay. How can I minimize this?
Answer: High background fluorescence in an EtBr accumulation assay can be mitigated by a few key steps. Ensure that the bacterial cells are thoroughly washed to remove all extracellular EtBr after the loading phase.[7][8] The use of a proton motive force (PMF) uncoupler, like carbonyl cyanide m-chlorophenylhydrazone (CCCP), during the loading phase can help maximize intracellular EtBr accumulation and reduce background from active efflux during this step.[8] It is also important to optimize the concentration of EtBr used; too high a concentration can lead to increased non-specific binding and background fluorescence.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of Cefodizime resistance and strategies to overcome it.
Q1: What are the primary mechanisms of bacterial resistance to Cefodizime?
A1: The main mechanisms of resistance to Cefodizime, a third-generation cephalosporin, include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Class A and Class C β-lactamases are particularly relevant.[9]
-
Altered Target Sites: Mutations in penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of Cefodizime.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can limit the entry of Cefodizime into the cell.
-
Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport Cefodizime out of the bacterial cell.
Q2: How can combination therapy with β-lactamase inhibitors overcome Cefodizime resistance?
A2: β-lactamase inhibitors, such as clavulanic acid and tazobactam, can be used in combination with Cefodizime to counteract resistance mediated by certain types of β-lactamases.[9] These inhibitors bind to and inactivate the β-lactamase enzyme, thereby protecting Cefodizime from degradation and allowing it to reach its PBP targets. Strains expressing class A beta-lactamases have shown susceptibility to Cefodizime when combined with clavulanic acid. However, hyperproducers of class C enzymes may remain resistant even with the addition of a beta-lactamase inhibitor.
Q3: What is the role of efflux pumps in Cefodizime resistance and how can it be addressed?
A3: Efflux pumps contribute to Cefodizime resistance by actively extruding the antibiotic from the bacterial cell, thus reducing its intracellular concentration below the effective level. The overexpression of these pumps can lead to multidrug resistance. A potential strategy to combat this is the use of efflux pump inhibitors (EPIs). While still largely in the experimental phase, EPIs work by blocking the action of these pumps, which can restore the susceptibility of the bacteria to the antibiotic.
Q4: Can Cefodizime be effective against Methicillin-Resistant Staphylococcus aureus (MRSA)?
A4: Cefodizime alone is generally not effective against MRSA. However, studies have shown a synergistic or additive effect when Cefodizime is combined with minocycline against MRSA in vivo.[10][11] This combination has demonstrated a strong synergistic bactericidal effect, suggesting a potential therapeutic option for MRSA infections, particularly in immunocompromised individuals.[10]
Section 3: Data Presentation
Table 1: In Vitro Activity of Cefodizime in Combination with Minocycline against MRSA.
| Strain | Cefodizime MIC (µg/mL) | Minocycline MIC (µg/mL) | Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| MRSA CT-18 | >100 | 1.56 | CDZM + MINO | ≤0.5 - ≤1 | Synergistic/Additive[10][11] |
Note: Data is based on in vivo studies and FIC index ranges suggest potential for synergistic or additive effects.
Section 4: Experimental Protocols
Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines.[1][12]
-
Preparation of Reagents:
-
Prepare a stock solution of Cefodizime.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Plate Setup:
-
Perform serial two-fold dilutions of Cefodizime in a 96-well microtiter plate with CAMHB to achieve the desired concentration range.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Interpretation:
-
The MIC is the lowest concentration of Cefodizime that completely inhibits visible growth.[2]
-
Nitrocefin Assay for Beta-Lactamase Activity
This protocol is based on the colorimetric detection of beta-lactamase activity using nitrocefin.[4][6]
-
Reagent Preparation:
-
Prepare a 1 mg/mL nitrocefin working solution in a suitable buffer (e.g., 0.1 M PBS, pH 7.0). Protect from light.
-
-
Sample Preparation:
-
Prepare a bacterial cell lysate to release the beta-lactamase enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the cell lysate.
-
Initiate the reaction by adding the nitrocefin working solution.
-
Include a positive control (known beta-lactamase) and a negative control (buffer only).
-
-
Measurement:
-
Measure the absorbance at 490 nm kinetically over 30-60 minutes. An increase in absorbance indicates nitrocefin hydrolysis.
-
Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This protocol assesses efflux pump activity by measuring the intracellular accumulation of the fluorescent dye EtBr.[7][8]
-
Cell Preparation:
-
Grow bacteria to the mid-log phase and wash the cells with PBS.
-
-
Dye Loading:
-
Resuspend the cells in PBS containing a low concentration of EtBr and a proton motive force (PMF) uncoupler (e.g., CCCP) to inhibit energy-dependent efflux during loading.
-
Incubate to allow for dye accumulation.
-
-
Efflux Initiation:
-
Wash the cells to remove the uncoupler and extracellular EtBr.
-
Resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr.
-
Compare the rate of efflux in the presence and absence of a potential efflux pump inhibitor.
-
Section 5: Mandatory Visualizations
Caption: Mechanisms of Cefodizime action and resistance.
Caption: Troubleshooting workflow for Cefodizime resistance.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. mdpi.com [mdpi.com]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. benchchem.com [benchchem.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. toku-e.com [toku-e.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. [Synergistic action of cefodizime and other antimicrobial agents on clinically isolated microorganisms. I. Synergistic action with minocycline]. | Semantic Scholar [semanticscholar.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
Technical Support Center: Enhancing Cefodizime Extraction from Tissue Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the extraction efficiency of the third-generation cephalosporin, Cefodizime, from various tissue samples.
Disclaimer: While the principles of extraction are broadly applicable, specific quantitative recovery rates for Cefodizime from diverse tissue matrices are not extensively documented in publicly available literature. Therefore, some quantitative data presented herein is representative of typical recoveries for other cephalosporins in similar biological matrices and should be considered a general guide. It is imperative that researchers validate their methods for the specific tissue type and analytical instrumentation being used.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting Cefodizime from tissue samples?
A1: The most prevalent and effective methods for extracting Cefodizime from tissue samples are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). Liquid-Liquid Extraction (LLE) is also a viable, albeit less common, technique. The selection of an appropriate method is contingent upon the specific requirements of the analysis, including desired sample purity, the sensitivity of the analytical method, and sample throughput.
Q2: My Cefodizime recovery from tissue is consistently low. What are the potential causes?
A2: Several factors can contribute to low recovery of Cefodizime from tissue samples:
-
Inadequate Tissue Homogenization: If the tissue is not completely disrupted, Cefodizime may not be fully liberated from the cellular matrix.
-
Analyte Instability: The β-lactam ring in Cefodizime's structure is susceptible to hydrolysis and degradation, particularly at non-optimal pH and temperature.
-
Inefficient Extraction Conditions: The choice of solvent, its polarity, and the pH of the extraction environment are critical for efficient recovery.
-
High Protein Binding: Cefodizime exhibits significant binding to plasma proteins (approximately 81%), and this affinity can extend to tissue proteins, hindering its extraction.[1]
-
Adsorption: Cefodizime can adsorb to the surfaces of glass and certain types of plastic labware, leading to losses during sample processing.
Q3: What are the best practices for tissue homogenization to maximize Cefodizime release?
A3: To ensure the complete release of Cefodizime, mechanical homogenization techniques such as rotor-stator homogenizers or bead beaters are generally recommended over manual methods.[2] It is crucial to manage the heat generated during homogenization, as elevated temperatures can accelerate the degradation of Cefodizime.[3] Performing the homogenization process on ice is a standard practice to mitigate thermal degradation.
Q4: What is the recommended pH range for Cefodizime extraction from tissues?
A4: To maintain the stability of the Cefodizime molecule, particularly its β-lactam ring, it is advisable to perform the extraction in a slightly acidic to neutral pH range.
Q5: How do I decide between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)?
A5: The choice between PPT and SPE depends on the downstream analytical requirements:
-
Protein Precipitation (PPT): This method is characterized by its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput screening. However, the resulting extract is generally less pure and may contain significant matrix components that can interfere with the analysis.[4]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough sample cleanup, resulting in a purer extract with fewer matrix interferences.[1][3] This is particularly advantageous for highly sensitive analytical techniques like LC-MS/MS, as it can improve accuracy and prolong the life of the analytical column.
Troubleshooting Guides
Issue 1: Low Recovery of Cefodizime
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Tissue Homogenization | Optimize the duration and intensity of homogenization. Visually inspect for any remaining tissue fragments. Consider employing a more robust homogenization method, such as bead beating.[5][6] | Enhanced release of Cefodizime from the tissue matrix, leading to a quantifiable increase in recovery. |
| Analyte Degradation | Maintain samples on ice throughout the extraction procedure. Minimize the time between sample processing and analysis. Buffer all solutions to maintain a pH that ensures Cefodizime stability.[3] | Preservation of the intact Cefodizime molecule, resulting in more accurate and higher measured concentrations. |
| Ineffective Protein Precipitation | Experiment with different precipitating agents (e.g., acetonitrile, methanol, trichloroacetic acid). Optimize the volume ratio of the precipitating solvent to the tissue homogenate (a 3:1 or 4:1 ratio is a common starting point). Ensure vigorous vortexing and sufficient centrifugation time and force.[4] | Improved removal of proteins, leading to a more efficient release of protein-bound Cefodizime into the supernatant. |
| Suboptimal Solid-Phase Extraction (SPE) | Select an SPE sorbent with appropriate chemistry for Cefodizime (e.g., C18). Systematically optimize the conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without prematurely eluting Cefodizime. The elution solvent must have sufficient strength to completely desorb the analyte from the sorbent.[1] | A cleaner final extract and a higher recovery of Cefodizime. |
| Adsorption to Labware | Utilize low-adsorption polypropylene labware. If glassware must be used, consider silanization to minimize active sites for adsorption. | Reduced loss of Cefodizime due to non-specific binding to container surfaces. |
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Sample Cleanup | Transition from Protein Precipitation to a more selective Solid-Phase Extraction method. If already using SPE, refine the wash step by using a solvent that effectively removes matrix components without affecting Cefodizime retention.[3] | A reduction in ion suppression or enhancement, leading to improved accuracy and precision of quantification. |
| Co-elution of Phospholipids | When using Protein Precipitation, incorporate a phospholipid removal product. For SPE, ensure the wash step is adequate for removing lipids from the sorbent. | Minimized interference from phospholipids, a common source of matrix effects in biological samples. |
| Inadequate Chromatographic Separation | Optimize the HPLC/UPLC mobile phase gradient to achieve baseline separation of Cefodizime from any co-eluting matrix components. | Improved chromatographic peak shape and a reduction in matrix-induced signal variability. |
Data Presentation: A Comparative Overview of Extraction Techniques
This table provides a summary of the characteristics of the primary extraction methods for cephalosporins from tissue samples.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Proteins are denatured and precipitated using an organic solvent or acid. | The analyte is selectively retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted. | The analyte is partitioned between two immiscible liquid phases based on its differential solubility. |
| Selectivity | Low | High | Medium |
| Sample Purity | Low | High | Medium |
| Typical Recovery | 60-90% | >85% | 70-95% |
| Throughput | High | Medium | Low |
| Cost per Sample | Low | High | Medium |
| Automation Potential | High | High | Low |
| Common Reagents | Acetonitrile, Methanol, Trichloroacetic Acid | Methanol, Acetonitrile, Water, various buffers | Ethyl acetate, Dichloromethane, Methyl tert-butyl ether |
Experimental Protocols
Protocol 1: Cefodizime Extraction from Tissue via Protein Precipitation (PPT)
This protocol serves as a general template and requires optimization for specific tissue types.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) in a 1:3 weight-to-volume ratio.
-
Homogenize the tissue with a mechanical homogenizer on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at 4°C to pellet insoluble debris and collect the resulting supernatant.
-
-
Protein Precipitation:
-
In a microcentrifuge tube, combine 100 µL of the tissue homogenate supernatant with 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for at least one minute to ensure complete protein precipitation.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at a force greater than 10,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully aspirate the supernatant and transfer it to a clean vial for analysis.
-
The supernatant may be injected directly for LC-MS/MS analysis or can be evaporated to dryness and reconstituted in a suitable mobile phase for HPLC-UV analysis.
-
Protocol 2: Cefodizime Extraction from Tissue via Solid-Phase Extraction (SPE)
This is a general protocol utilizing a C18 SPE cartridge that will require optimization.
-
Tissue Homogenization:
-
Prepare the tissue homogenate as described in Protocol 1, step 1.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water through the sorbent bed. It is important that the sorbent does not dry out after conditioning.
-
-
Sample Loading:
-
Dilute 100 µL of the tissue homogenate supernatant with 900 µL of deionized water.
-
Load the diluted sample onto the conditioned SPE cartridge at a consistent and slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
-
Elution:
-
Elute the retained Cefodizime from the cartridge using 1 mL of methanol or acetonitrile, collecting the eluate in a clean tube.
-
-
Sample Analysis:
-
Evaporate the eluate to dryness using a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase composition suitable for your HPLC-UV or LC-MS/MS system.
-
Visualizations
Caption: Workflow for Cefodizime extraction using Protein Precipitation.
Caption: Workflow for Cefodizime extraction using Solid-Phase Extraction.
Caption: Troubleshooting logic for low Cefodizime recovery.
References
- 1. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different human tissue processing methods for maximization of bacterial recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cefodizime Administration: Technical Support Center for Adverse Effect Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine Cefodizime administration protocols and minimize adverse effects during experimental use.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the administration of Cefodizime in research settings.
Q1: We are observing a higher-than-expected incidence of gastrointestinal issues (nausea, diarrhea) in our animal models. How can we adjust our administration protocol to mitigate this?
A1: Gastrointestinal disturbances are a known adverse effect of Cefodizime. Consider the following protocol refinements:
-
Dosing Frequency: A study comparing 1 g of Cefodizime administered intramuscularly once daily versus twice daily for community-acquired pneumonia showed no significant difference in the incidence of adverse events.[1][2] However, for intravenous administration, exploring a divided daily dose (e.g., twice daily) instead of a single bolus may help maintain more stable plasma concentrations and potentially reduce peak concentration-related gastrointestinal upset.
-
Route of Administration: If using oral gavage in animal models, consider switching to parenteral administration (intravenous or intramuscular) as this bypasses direct irritation of the gastrointestinal mucosa.
-
Investigate Co-administration: While specific data for Cefodizime is limited, general strategies for antibiotic-associated diarrhea include the co-administration of probiotics. The efficacy of this approach would need to be validated within your specific experimental design.
Q2: Our study involves long-term administration of Cefodizime, and we are concerned about potential hematological effects. What monitoring and protocol adjustments are recommended?
A2: Hematological side effects such as leukopenia, thrombocytopenia, and eosinophilia have been observed with Cefodizime. For long-term studies, the following is recommended:
-
Regular Monitoring: Implement regular complete blood counts (CBCs) to monitor for any significant changes in white blood cell, platelet, and eosinophil counts.
-
Dose Adjustment: If hematological parameters change significantly, consider a dose reduction or a temporary discontinuation of the drug to assess recovery.
-
In Vitro Assessment: To investigate the direct effects of Cefodizime on hematopoietic cells, an in vitro protocol can be established. This would involve isolating hematopoietic progenitor cells and culturing them in the presence of varying concentrations of Cefodizime to assess colony formation and cell differentiation.[3]
Q3: We are considering a continuous infusion protocol for Cefodizime to maintain stable plasma concentrations. Is there any information on its stability and compatibility?
A3: There is limited specific data on the stability of Cefodizime for continuous infusion. However, a study investigated its stability in various intravenous fluids.[4] For other cephalosporins, such as ceftazidime, stability has been shown to be dependent on temperature, concentration, and the infusion fluid used.[5][6] It is crucial to conduct your own stability and compatibility studies under your specific experimental conditions (temperature, light exposure, container type, and co-administered drugs).
Experimental Protocol: Stability Assessment of Cefodizime for Continuous Infusion
-
Reconstitution: Reconstitute Cefodizime powder with a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride) to the desired stock concentration.
-
Dilution: Further dilute the stock solution to the final concentration for infusion in the selected intravenous fluid (e.g., 0.9% sodium chloride, 5% dextrose in water).
-
Storage Conditions: Aliquot the final solution into the infusion containers (e.g., syringes, infusion bags) and store them under the intended experimental conditions (e.g., room temperature, refrigerated).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from the containers.
-
Analysis: Analyze the samples for Cefodizime concentration using a validated stability-indicating high-performance liquid chromatography (HPLC) method.[5]
-
Physical Inspection: Visually inspect the solutions at each time point for any changes in color, clarity, or for the presence of precipitation.
-
pH Measurement: Measure the pH of the solutions at each time point.
Q4: We have observed skin reactions at the injection site in our animal models. How can this be minimized?
A4: Injection site reactions can be due to the drug's formulation, concentration, or the injection technique.
-
Dilution and Infusion Rate: For intravenous administration, ensure the drug is adequately diluted and consider a slower infusion rate.
-
Rotation of Injection Sites: For both intravenous and intramuscular injections, rotating the injection sites can help minimize local irritation.
-
Formulation: Review the formulation of the Cefodizime solution. Ensure the pH is within a physiologically tolerable range.
Data on Adverse Events in Clinical Trials
The following tables summarize adverse event data from clinical studies with different Cefodizime administration protocols.
Table 1: Comparison of Adverse Events in Once-Daily vs. Twice-Daily Intramuscular Cefodizime Administration for Bronchitis
| Treatment Group | Number of Patients | Mild Adverse Events |
| Cefodizime 1 g IM once daily | 72 | 1 |
| Cefodizime 1 g IM twice daily | 69 | 1 |
| Ceftriaxone 1 g IM once daily | 78 | 1 |
Source: Adapted from a study on acute purulent bronchitis.[2]
Table 2: Adverse Reactions in Once-Daily 2g Cefodizime Administration for Lower Respiratory Tract Infections
| Adverse Reaction | Number of Patients (out of 99) |
| Tachycardia | 1 |
| Lumbalgia | 1 |
| Dizziness | 1 |
Source: Adapted from a study on lower respiratory tract infections.[7]
Signaling Pathways and Experimental Workflows
Cefodizime's Immunomodulatory Effects
Cefodizime has been shown to possess immunomodulatory properties, which may influence both its therapeutic efficacy and its adverse effect profile. One proposed mechanism involves the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the transcription factor NF-κB and subsequent cytokine production.
Caption: Cefodizime-mediated activation of the TLR4/NF-κB signaling pathway.
Experimental Workflow: Investigating Cefodizime-Induced Hematological Changes In Vitro
The following diagram outlines a workflow for assessing the potential hematotoxicity of Cefodizime on hematopoietic progenitor cells.
References
- 1. Single daily dose of cefodizime in patients with community-acquired pneumonia: an open-label, controlled, randomized study. The Italian Multicentre Community-Acquired Pneumonia Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open, controlled, randomized study on the efficacy and safety of cefodizime single daily dose versus two daily doses and versus ceftriaxone single daily dose in patients with acute purulent bronchitis and acute purulent exacerbation of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro effects of cefodizime on leucocyte functions and colony formation from granulocyte-monocyte progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of cefodizime in solution and compatibility with other injectable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cefodizime once daily in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cefodizime Treatment Duration in Preclinical Infection Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Cefodizime treatment duration in preclinical infection models.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider when optimizing Cefodizime treatment duration?
A1: For beta-lactam antibiotics like Cefodizime, the most critical PK/PD parameter for efficacy is the cumulative percentage of a 24-hour period that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the infecting organism (%fT>MIC).[1][2] A general target for cephalosporins is a %fT>MIC of 40-70% for bactericidal activity. Optimizing treatment duration involves ensuring this target is met for a sufficient period to achieve bacterial eradication and prevent resistance development. Other important parameters include the peak concentration (Cmax) to MIC ratio and the area under the concentration-time curve (AUC) to MIC ratio.
Q2: Which preclinical infection models are most suitable for evaluating Cefodizime treatment duration?
A2: The choice of model depends on the research question. Commonly used and well-characterized models include the neutropenic murine thigh infection model and the murine lung infection model.[3][4][5] The thigh model is useful for studying the efficacy of the antibiotic against a localized infection, while the lung model is more relevant for respiratory tract infections.[6][7] The selection should be based on the target pathogen and the clinical indication being modeled.
Q3: How does the immune status of the animal model affect the required duration of Cefodizime treatment?
A3: The immune status of the host is a critical factor. In immunocompetent animals, the immune system can assist in clearing the infection, potentially requiring a shorter duration of antibiotic therapy compared to immunocompromised (e.g., neutropenic) models.[8] Cefodizime itself has shown some immunomodulating activities, which might be a factor to consider in immunocompetent models.[9][10] It is crucial to define the immune status of the model and consider its impact on the interpretation of the results.
Q4: What is the significance of sub-MIC concentrations of Cefodizime, and how do they relate to treatment duration?
A4: Sub-inhibitory concentrations (sub-MICs) of Cefodizime can still exert biological effects.[11][12] Studies have shown that sub-MICs of Cefodizime can interfere with bacterial virulence factors, such as adhesiveness, and can alter bacterial morphology.[12][13] These effects at concentrations below the MIC can contribute to the overall therapeutic effect and may influence the required duration of treatment to prevent regrowth and the emergence of resistance.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in bacterial load between animals in the same treatment group. | 1. Inconsistent inoculum preparation or administration.2. Variation in the health status of the animals.3. Inaccurate drug administration (e.g., incorrect volume or route). | 1. Standardize the protocol for bacterial culture and inoculum preparation. Ensure precise administration of the inoculum.2. Use age- and weight-matched animals from a reputable supplier. Acclimatize animals before the experiment.3. Calibrate all equipment for drug administration. Ensure proper training of personnel. |
| Failure to achieve expected bacterial clearance with a specific Cefodizime dosing regimen. | 1. The %fT>MIC is not being achieved for a sufficient duration.2. The infecting organism has a higher MIC than anticipated.3. Poor drug penetration to the site of infection. | 1. Perform pharmacokinetic studies in the specific animal model to determine the actual Cefodizime concentration profile. Adjust the dose or dosing interval to achieve the target %fT>MIC.2. Re-determine the MIC of the bacterial strain used. Consider the possibility of in vivo resistance development.3. Measure Cefodizime concentrations in the infected tissue (e.g., lung or thigh muscle) to assess tissue penetration. |
| Emergence of Cefodizime resistance during or after treatment. | 1. Insufficient treatment duration.2. Suboptimal dosing leading to drug concentrations within the mutant selection window.3. The bacterial strain has a high intrinsic mutation frequency. | 1. Extend the treatment duration and monitor for bacterial regrowth after treatment cessation.2. Optimize the dosing regimen to maintain drug concentrations above the mutant prevention concentration (MPC) for as long as possible.3. Characterize the resistance mechanisms of any resistant isolates that emerge. |
| Discrepancy between in vitro MIC and in vivo efficacy. | 1. Protein binding of Cefodizime in vivo reduces the free drug concentration.2. The in vitro testing conditions do not reflect the in vivo environment (e.g., pH, nutrient availability).3. Cefodizime's immunomodulatory effects contributing to in vivo activity.[9][10] | 1. Consider the protein binding of Cefodizime in the specific animal species when calculating the free drug concentration and %fT>MIC. Cefodizime has high protein binding (33-99% in laboratory animals).[14]2. Use in vitro models that more closely mimic the in vivo environment, such as time-kill curve assays in the presence of serum.3. Evaluate efficacy in both immunocompetent and immunocompromised models to assess the contribution of the immune system. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Cefodizime in Preclinical Models
| Animal Model | Dose & Route | Cmax (µg/mL) | T1/2 (hours) | Protein Binding (%) |
| Mouse | Not Specified | Not Specified | 1.17 | 33-99 |
| Rat | Not Specified | Not Specified | Not Specified | 33-99 |
| Rabbit | Not Specified | Not Specified | 3.53 | 33-99 |
| Dog | Not Specified | Not Specified | Not Specified | 33-99 |
| Monkey | Not Specified | Not Specified | Not Specified | 33-99 |
| Source: Data compiled from a comparative pharmacokinetic study in laboratory animals.[14] |
Table 2: In Vitro Activity of Cefodizime Against Common Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Not Specified | 0.25 - 0.5 |
| Klebsiella pneumoniae | Not Specified | 0.25 - 0.5 |
| Proteus mirabilis | Not Specified | 0.02 |
| Salmonella spp. | Not Specified | 0.25 - 0.5 |
| Shigella spp. | Not Specified | 0.25 - 0.5 |
| Streptococcus pyogenes | Not Specified | 0.05 |
| Staphylococcus aureus (methicillin-sensitive) | Moderately Susceptible | Not Specified |
| Enterococcus spp. | Resistant | Not Specified |
| Pseudomonas aeruginosa | 32 | > 128 |
| Source: Data compiled from in vitro antimicrobial activity studies.[15][16] |
Experimental Protocols
Methodology 1: Murine Thigh Infection Model
-
Animal Preparation: Use specific-pathogen-free, female BALB/c mice, 6-8 weeks old. If a neutropenic model is required, induce neutropenia by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).
-
Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to mid-log phase in an appropriate broth (e.g., Tryptic Soy Broth). Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one hind limb.
-
Treatment: Initiate Cefodizime treatment at a predetermined time post-infection (e.g., 2 hours). Administer the drug via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses and for different durations (e.g., 1, 3, or 5 days).
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture on appropriate agar plates. Calculate the bacterial load (CFU/g of tissue).
-
Data Analysis: Compare the bacterial loads between different treatment duration groups and the untreated control group.
Methodology 2: Minimum Inhibitory Concentration (MIC) Determination
-
Method: Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: Prepare a stock solution of Cefodizime. Perform serial twofold dilutions of Cefodizime in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of Cefodizime that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for optimizing Cefodizime treatment duration.
References
- 1. Pharmacodynamic (kinetic) considerations in the treatment of moderately severe infections with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How preclinical infection models help define antibiotic doses in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. "One-size-fits-all"? Optimizing treatment duration for bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cefodizime and cefotaxime on cellular and humoral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefodizime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of sub-minimum inhibitory concentrations of cefodizime on the phagocytosis, intracellular killing and oxidative bursts of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sub-MIC concentrations of cefodizime interfere with various factors affecting bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cefodizime, an aminothiazolylcephalosporin. II. Comparative studies on the pharmacokinetic behavior in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imsear.searo.who.int [imsear.searo.who.int]
- 16. In vitro antimicrobial activity evaluation of cefodizime (HR221), a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in immunological assays involving Cefodizime.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question 1: Why am I observing a high background signal in my Cefodizime-specific IgE ELISA?
Answer: A high background in an ELISA can obscure specific signals and lead to false-positive results.[1] Several factors could be responsible:
-
Insufficient Washing: Inadequate removal of unbound reagents is a common cause. Ensure wash steps are performed thoroughly and that all wells are completely aspirated.[1][2][3] Consider increasing the number or duration of washes.[2]
-
Non-Specific Antibody Binding: The detection antibody may be binding non-specifically to the plate. Ensure an adequate blocking step has been performed using an appropriate blocking buffer (e.g., BSA or casein).[1][2][4]
-
Cross-Reactivity: The antibodies used may be cross-reacting with other components in the sample or with the Cefodizime conjugate itself.[1]
-
Contaminated Reagents: Buffers or other reagents may be contaminated.[3] Using fresh, sterile buffers is recommended. Sodium azide, often used as a preservative, can inhibit Horseradish Peroxidase (HRP) activity and should be avoided in HRP-based detection systems.[2][3]
-
Over-incubation or High Reagent Concentration: Incubation times that are too long or concentrations of the detection antibody that are too high can increase background noise.[3] It may be necessary to titrate the antibody to find the optimal concentration.[3]
Question 2: My ELISA results show no signal or a very weak signal for Cefodizime-specific IgE. What could be the cause?
Answer: A lack of signal can indicate a problem with one or more assay components or steps.
-
Reagent Issues: A key reagent may have been omitted, or the substrate or enzyme conjugate may have lost activity.[3] Always check the expiration dates and proper storage of all reagents.
-
Incorrect Wavelength: Ensure the plate reader is set to the correct wavelength for the substrate used.[3]
-
Insufficient Incubation Time: Incubation times may be too short for the reaction to develop adequately.[3]
-
Low Analyte Concentration: The concentration of Cefodizime-specific IgE in the sample may be below the detection limit of the assay.[2] Consider concentrating the sample if possible.
-
Sample Matrix Interference: Components in the sample matrix (e.g., serum) could be interfering with the assay. You can test for this by spiking a sample with a known concentration of the target antigen.[2]
Cell-Based Assays (e.g., Mast Cell Degranulation, Phagocytosis)
Question 3: I am seeing Cefodizime-induced mast cell degranulation in my assay, but the results are inconsistent. Why?
Answer: Inconsistent results in mast cell degranulation assays can be complex.
-
Pseudoallergic Reactions: Cephalosporins can cause non-IgE-mediated release of inflammatory mediators from mast cells and basophils, known as pseudoallergic or anaphylactoid reactions.[5] This can lead to degranulation that is not dependent on prior sensitization.
-
Mast Cell Anergy: If mast cells have been recently and massively activated, they can enter a temporary state of unresponsiveness or "anergy".[6] This can lead to false-negative results upon re-exposure to the stimulus. This state can last for several days to weeks.[6]
-
Cell Viability: Ensure the mast cells are viable and healthy. Dead cells can release their contents, leading to false-positive results.[7]
-
Donor Variability: Primary mast cells from different donors can exhibit significant variability in their response to stimuli.
Question 4: My phagocytosis assay shows an unexpectedly high level of activity in the presence of Cefodizime. Is this an artifact?
Answer: Not necessarily. Cefodizime is known to possess immunomodulatory properties.[8]
-
Enhanced Phagocytosis: Studies have demonstrated that Cefodizime can enhance the phagocytic function of neutrophils and monocytes, both in vitro and ex vivo.[8][9][10] This effect has been observed at clinically relevant concentrations (starting from 25 µg/mL).[9]
-
Restoration of Immune Function: In patients with impaired host defense, Cefodizime has been shown to help normalize granulocyte function more rapidly than other cephalosporins like ceftriaxone.[11][12] Therefore, an increase in phagocytic activity is a plausible and documented biological effect of the drug.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cefodizime-induced allergy?
A: The primary mechanism for immediate allergic reactions to Cefodizime is a Type I, IgE-mediated hypersensitivity reaction.[5][13] This occurs when pre-existing IgE antibodies, specific to the drug's structure, bind to the surface of mast cells and basophils. Upon re-exposure, Cefodizime cross-links these IgE antibodies, triggering cellular degranulation and the release of histamine and other inflammatory mediators.[13]
Q2: How significant is the risk of cross-reactivity between Cefodizime and other beta-lactam antibiotics?
A: The risk is significant and is primarily determined by the similarity of the R1 side chains.[5][14] Allergic reactions to cephalosporins are more likely due to IgE antibodies directed at these side chains rather than the core beta-lactam ring.[5] Cefodizime belongs to a group of cephalosporins (including ceftriaxone, cefuroxime, cefotaxime, and cefepime) that share a common R1 methoxyamino group, increasing the potential for cross-reactivity within this group.[15]
Q3: Are commercially available Cefodizime-specific IgE tests reliable?
A: The reliability of serum-specific IgE tests for beta-lactam allergies can be variable.[16] These tests often have higher specificity than sensitivity, meaning they are better at confirming an allergy ("ruling in") than excluding one ("ruling out").[16] A negative IgE test does not definitively rule out a clinical allergy, as false negatives can occur.[16] For this reason, skin testing and drug challenges are often considered more definitive diagnostic tools, though skin testing for cephalosporins is not as well-validated as for penicillin.[15][17]
Q4: Can Cefodizime interfere with lymphocyte proliferation assays?
A: Yes. Cefodizime has been shown to affect lymphocyte activity. It can inhibit rosette formation in a concentration-dependent manner.[18] Conversely, at concentrations of 100 mg/L or higher, it has been observed to stimulate mitogen-induced lymphocyte transformation, suggesting a positive effect on the proliferative capacity of the cellular immune system.[18]
Data Summary
Table 1: Effects of Cefodizime on Phagocytic Activity in Uremic Patients
| Parameter | Before Treatment (mean d.p.m. ± SD) | End of Treatment (mean d.p.m. ± SD) |
| ¹⁴CO₂ Production (Latex Stim.) | 17,932 ± 11,859 | 21,183 ± 7,849 |
| ¹⁴CO₂ Production (Zymosan Stim.) | 48,381 ± 24,891 | 70,176 ± 15,140 |
| Data from a study evaluating the effect of Cefodizime on the phagocytic system in hemodialysis patients.[10] |
Table 2: Incidence of Anaphylaxis for Select Cephalosporin Groups
| Cephalosporin Side-Chain Group | Key Drugs in Group | Anaphylaxis Cases per 100,000 Exposures |
| Group 1 | Cefepime, Cefotaxime, Ceftizoxime , Ceftriaxone, Cefuroxime | 9.3 |
| Data from a large multicenter retrospective cohort study. Ceftizoxime, which is structurally similar to Cefodizime, had the highest incidence within this group at 13.0 cases per 100,000 exposures.[19] |
Key Experimental Protocols
Protocol 1: Indirect ELISA for Cefodizime-Specific IgE
This protocol outlines a general procedure for detecting specific IgE antibodies against Cefodizime in patient serum.
-
Antigen Coating:
-
Prepare a Cefodizime-Human Serum Albumin (HSA) conjugate.
-
Dilute the conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).[3]
-
Add 100 µL of the diluted conjugate to each well of a high-binding 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[2]
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times as described in step 2.
-
Add 100 µL of diluted patient serum (and positive/negative controls) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 5 times.
-
Add 100 µL of HRP-conjugated anti-human IgE antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.
-
-
Stopping and Reading:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm on a microplate reader immediately.[1]
-
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Cell Seeding:
-
Culture and prime mast cells (e.g., LAD2 or primary cord-blood derived mast cells) with human IgE (if modeling an IgE-mediated reaction).
-
Wash cells to remove unbound IgE and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Seed 50 µL of the cell suspension into a 96-well plate.
-
-
Stimulation:
-
Prepare dilutions of Cefodizime (and positive/negative controls).
-
Add 50 µL of the Cefodizime solution to the wells. For a positive control, use an agent like Compound 48/80 or anti-IgE.[20] For a negative control, use buffer alone.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
To measure released β-hexosaminidase, centrifuge the plate and collect 50 µL of the supernatant from each well.
-
To measure total cellular β-hexosaminidase, lyse the remaining cells in a separate set of wells by adding 50 µL of 0.1% Triton X-100.
-
-
Enzymatic Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant or cell lysate to each well.
-
Add 50 µL of the substrate solution (p-NAG in citrate buffer, pH 4.5) to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Stopping and Reading:
-
Add 150 µL of stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer) to each well.
-
Read the absorbance at 405 nm.
-
-
Calculation:
-
Calculate the percentage of degranulation: % Degranulation = (OD of Supernatant / OD of Total Lysate) x 100
-
Visualizations
Caption: IgE-mediated mast cell degranulation pathway initiated by Cefodizime.
References
- 1. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mybiosource.com [mybiosource.com]
- 5. dynamedex.com [dynamedex.com]
- 6. Frontiers | Case Report: Mast cell anergy: absence of symptoms after accidental re-exposure to amoxicillin/clavulanic acid 3 days after anaphylaxis [frontiersin.org]
- 7. Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunological evaluation of cefodizime: a unique molecule among cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and ex vivo enhancement of nonspecific phagocytosis by cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefodizime: a new cephalosporin with apparent immune-stimulating properties in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cefodizime and ceftriaxone on phagocytic function in patients with severe infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of cefodizime and ceftriaxone on phagocytic function in patients with severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UpToDate 2018 [bsgdtphcm.vn]
- 14. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cephalosporin Allergy: Current Understanding and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring serum specific immunoglobulin E (IgE) - Drug Allergy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mass General - Division of Clinical Research [massgeneral.trialstoday.org]
- 18. Effect of cefodizime on parameters of cell-mediated immunity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Incidence of cephalosporin-induced anaphylaxis and clinical efficacy of screening intradermal tests with cephalosporins: A large multicenter retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bactericidal activity of Cefodizime against specific pathogens.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bactericidal activity of Cefodizime against specific pathogens.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cefodizime?
A1: Cefodizime is a third-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][3] This disruption leads to cell lysis and bacterial death, making it a bactericidal agent.[1]
Q2: Against which types of pathogens is Cefodizime generally active?
A2: Cefodizime has a broad spectrum of activity, particularly against Gram-negative bacteria, including many Enterobacteriaceae such as E. coli, K. pneumoniae, Salmonella spp., and Shigella spp.[4] It is also active against some Gram-positive bacteria like Streptococcus pyogenes.[4] However, it is less effective against pathogens that produce certain types of beta-lactamases, Enterococcus spp., and methicillin-resistant Staphylococcus aureus (MRSA).[4]
Q3: How can the bactericidal activity of Cefodizime be enhanced?
A3: The bactericidal activity of Cefodizime can be enhanced through two primary strategies:
-
Synergistic Combination Therapy: Combining Cefodizime with other antimicrobial agents, particularly aminoglycosides like gentamicin, sisomicin, and dibekacin, has been shown to produce synergistic effects against various Gram-negative bacteria.[5][6][7] Synergy allows for more effective killing of pathogens, potentially at lower concentrations of each drug, which can also help to reduce the development of resistance.[8]
-
Leveraging its Immunomodulatory Properties: Cefodizime has demonstrated the ability to enhance the host's immune response.[3] For instance, at sub-inhibitory concentrations, it can alter the capsular structure of Klebsiella pneumoniae, making the bacteria more susceptible to phagocytosis by immune cells.[9]
Q4: What is the Fractional Inhibitory Concentration (FIC) Index and how is it interpreted in synergy testing?
A4: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure used to assess the interaction between two antimicrobial agents when used in combination.[10] It is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The formula is:
FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The results are typically interpreted as follows[10][11]:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Troubleshooting Experimental Workflows
Problem 1: Inconsistent results in checkerboard assays for synergy.
-
Possible Cause 1: Inaccurate initial MIC determination. The checkerboard assay setup relies on the accurate MIC of each individual drug.
-
Solution: Before performing the checkerboard assay, meticulously determine the MIC of Cefodizime and the synergistic agent separately for each bacterial strain under the same experimental conditions (e.g., broth medium, inoculum size, incubation time).
-
-
Possible Cause 2: Improper plate setup and dilution series. Errors in the two-dimensional serial dilutions are a common source of variability.
-
Possible Cause 3: Bacterial inoculum is not standardized. The density of the bacterial suspension can significantly impact MIC values.
-
Solution: Prepare the bacterial inoculum according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI). The turbidity should be adjusted to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.[14]
-
Problem 2: Time-kill assay does not show expected synergy.
-
Possible Cause 1: Suboptimal drug concentrations tested. The synergistic effect may only be apparent at specific concentration ranges relative to the MIC.
-
Solution: Test a range of concentrations for both Cefodizime and the companion drug, typically including concentrations at, above, and below the MIC (e.g., 0.25 x MIC, 0.5 x MIC, 1 x MIC, 2 x MIC).[14]
-
-
Possible Cause 2: Insufficient time points for sampling. The dynamics of bacterial killing can be missed if sampling is too infrequent.
-
Solution: Collect samples at multiple time points over a 24-hour period (e.g., 0, 2, 4, 6, 8, and 24 hours) to accurately plot the killing curves and observe the interaction over time.[15]
-
-
Possible Cause 3: The drug combination is bacteriostatic, not bactericidal. Synergy can result in the inhibition of growth rather than active killing.
-
Solution: A time-kill assay is the appropriate method to differentiate between bactericidal and bacteriostatic effects.[11] A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. If this is not observed, the combination may be bacteriostatic.
-
Problem 3: Observed in vitro synergy does not translate to in vivo efficacy.
-
Possible Cause 1: Pharmacokinetic mismatch. The two drugs may have different absorption, distribution, metabolism, and excretion (ADME) profiles, preventing them from reaching the site of infection at the required synergistic concentrations simultaneously.[16]
-
Possible Cause 2: Host factors. The complex environment in a living organism, including protein binding and metabolism, can alter drug activity.
-
Solution: While in vitro tests provide a valuable initial screening, they cannot fully replicate in vivo conditions. Animal models of infection are necessary to validate the efficacy of the synergistic combination.
-
Data Presentation
Table 1: Illustrative MIC and FIC Index Data for Cefodizime in Combination with Gentamicin against Gram-Negative Pathogens.
| Pathogen | Cefodizime MIC (µg/mL) Alone | Gentamicin MIC (µg/mL) Alone | Cefodizime MIC (µg/mL) in Combination | Gentamicin MIC (µg/mL) in Combination | FIC Index | Interpretation |
| E. coli | 0.25 | 1 | 0.0625 | 0.25 | 0.5 | Additive |
| K. pneumoniae | 0.5 | 2 | 0.0625 | 0.25 | 0.25 | Synergy |
| P. aeruginosa | >128 | 4 | 32 | 0.5 | 0.375 | Synergy |
| S. marcescens (Gentamicin-Resistant) | 16 | >16 | 16 | >16 | >1 | No Synergy |
Note: This data is illustrative and based on findings suggesting synergy is often dependent on the pathogen's susceptibility to the aminoglycoside partner.[5][6]
Table 2: Example Time-Kill Assay Results for Cefodizime and Sisomicin against a Susceptible K. pneumoniae Strain.
| Time (hours) | Control (No Drug) Log10 CFU/mL | Cefodizime (0.5 x MIC) Log10 CFU/mL | Sisomicin (0.5 x MIC) Log10 CFU/mL | Cefodizime + Sisomicin Log10 CFU/mL |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 4 | 6.8 | 6.1 | 5.8 | 4.2 |
| 8 | 8.2 | 6.5 | 5.9 | 2.1 |
| 24 | 9.1 | 7.0 | 6.2 | <2 (Limit of Detection) |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the steps for performing a checkerboard assay to determine the FIC index.[10][11][12]
-
Preparation:
-
Determine the MIC of Cefodizime and the synergistic agent (e.g., Gentamicin) for the test organism using a standard broth microdilution method.
-
Prepare stock solutions of each drug at a concentration at least 4-fold higher than the highest concentration to be tested.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute Drug A (e.g., Cefodizime) horizontally (e.g., across columns 1-10).
-
Serially dilute Drug B (e.g., Gentamicin) vertically (e.g., down rows A-G).
-
Column 11 should contain serial dilutions of Drug A only, and Row H should contain serial dilutions of Drug B only, to re-confirm the MICs.
-
Well H12 should contain only broth and the bacterial inoculum to serve as a positive growth control. A well with only broth can serve as a negative control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration showing no visible growth.
-
Calculate the FIC for each drug in every well that shows no growth.
-
The FIC Index for the combination is the lowest sum of the FICs.
-
Protocol 2: Time-Kill Assay
This protocol describes the procedure for a time-kill assay to evaluate the dynamic interaction between Cefodizime and a partner drug.[14][17]
-
Preparation:
-
Prepare a logarithmic-phase culture of the test organism.
-
Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Prepare tubes with the following conditions:
-
Growth control (no drug)
-
Cefodizime alone (at a selected concentration, e.g., 0.5 x MIC)
-
Synergistic agent alone (at a selected concentration, e.g., 0.5 x MIC)
-
Cefodizime + synergistic agent (at the same selected concentrations)
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates overnight at 35-37°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Workflow for in vitro synergy testing of Cefodizime combinations.
Caption: Dual mechanism of action in Cefodizime-Aminoglycoside synergy.
References
- 1. What is Cefodizime Sodium used for? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Cefodizime - Wikipedia [en.wikipedia.org]
- 4. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synergistic action of cefodizime and other antimicrobial agents on clinically isolated microorganisms. III. Synergistic action with gentamicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synergistic action of cefodizime with other antimicrobial agents on clinically isolated microorganisms. II. Synergistic action with sisomicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synergistic action of cefodizime and other antimicrobial agents on clinically isolated microorganisms. IV. Synergistic action with dibekacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. Mechanism of enhancement of bactericidal activity of phagocytes against Klebsiella pneumoniae treated with subminimal inhibitory concentrations of cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. emerypharma.com [emerypharma.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
- 15. page-meeting.org [page-meeting.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of a rapid colorimetric time-kill assay for determining the in vitro activity of ceftazidime and tobramycin in combination against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Cefodizime Versus Ceftriaxone in Respiratory Pathogens: A Guide for Researchers
An objective analysis of two third-generation cephalosporins, Cefodizime and Ceftriaxone, reveals comparable efficacy against key respiratory pathogens. This guide synthesizes in vitro susceptibility data and clinical outcomes to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Both Cefodizime and Ceftriaxone demonstrate potent activity against common causative agents of respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Clinical studies in community-acquired pneumonia further support the comparable effectiveness of the two drugs. While their overall performance is similar, subtle differences in their pharmacodynamic profiles and in vitro potencies may be relevant in specific clinical scenarios.
In Vitro Susceptibility
The in vitro activity of Cefodizime and Ceftriaxone, as measured by Minimum Inhibitory Concentration (MIC), indicates a high degree of efficacy against prevalent respiratory bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of bacterial isolates, respectively.
| Pathogen | Cefodizime | Ceftriaxone |
| MIC50 (µg/mL) | MIC50 (µg/mL) | |
| Streptococcus pneumoniae | - | 0.19 |
| Haemophilus influenzae | - | - |
| Moraxella catarrhalis | - | - |
| Klebsiella pneumoniae | 2 | 2 |
| Staphylococcus aureus | 8 | 1 |
| Pathogen | Cefodizime | Ceftriaxone |
| MIC90 (µg/mL) | MIC90 (µg/mL) | |
| Streptococcus pneumoniae | 0.06 - 0.5 | 0.5 |
| Haemophilus influenzae | 0.008 - 0.512 | - |
| Moraxella catarrhalis | 0.06 - 0.512 | - |
Note: Data is compiled from multiple studies and may not represent a direct head-to-head comparison under identical conditions. A dash (-) indicates that specific data was not available in the reviewed literature.
Clinical Efficacy in Community-Acquired Pneumonia
A significant open-label, controlled, randomized study conducted by the Italian Multicentre Community-Acquired Pneumonia Group compared the efficacy of Cefodizime and Ceftriaxone in patients with community-acquired pneumonia.[1] The study evaluated different dosing regimens of Cefodizime against a standard Ceftriaxone regimen.[1]
| Treatment Group | Dosing Regimen | Number of Patients | Clinical Efficacy (Good Response) | Bacteriological Efficacy (Good Response) |
| A | Cefodizime 1g IM once daily | 95 | 94.74% | 98.11% |
| B | Cefodizime 1g IM twice daily | 94 | 92.55% | 98.08% |
| C | Ceftriaxone 1g IM once daily | 94 | 87.23% | 92.80% |
The study concluded that a once-daily 1g intramuscular dose of Cefodizime is an effective regimen for the treatment of community-acquired pneumonia, with no significant differences found between the three treatment groups for any measures of clinical efficacy.[1]
Pharmacodynamic Profile
In vitro pharmacodynamic models simulating the concentrations of Cefodizime and Ceftriaxone in serum and bronchial mucus have shown that both antibiotics exhibit rapid bactericidal activity.[2] For both drugs, a 99.9% reduction in bacterial growth was observed within 6 to 8 hours.[2] These studies indicate no significant difference in the log kill between Cefodizime and Ceftriaxone, confirming that the time the drug concentration remains above the MIC (T > MIC) is a key parameter for the bactericidal efficacy of beta-lactam antibiotics.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented were determined using the broth microdilution method. This standardized technique involves the following key steps:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium, typically Mueller-Hinton broth, within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. The microtiter plate is then incubated under appropriate atmospheric conditions and temperature for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Clinical Trial Protocol: The Italian Multicentre Community-Acquired Pneumonia Study
This study was an open-label, controlled, randomized trial designed to compare the clinical and bacteriological efficacy and safety of different Cefodizime regimens with Ceftriaxone in patients with community-acquired pneumonia.[1]
Patient Population: A total of 298 patients with a diagnosis of bronchopneumonia or pneumonia were enrolled.[1] Key inclusion criteria included a known or suspected bacterial cause, new focal signs on chest examination, and radiographic evidence of a recent infiltrate.[1] The severity of the infection was classified as mild, moderate, or severe.[1]
Treatment Arms: Patients were randomized into three groups:
-
Group A: Cefodizime 1 g intramuscularly (IM) once daily
-
Group B: Cefodizime 1 g IM twice daily
-
Group C: Ceftriaxone 1 g IM once daily[1]
Outcome Measures:
-
Clinical Efficacy: Assessed based on the improvement of symptoms such as purulent sputum, cough, and dyspnea, as well as the normalization of body temperature.[1] A "good" clinical response was the primary endpoint.
-
Bacteriological Efficacy: Determined by the eradication of the causative pathogen from cultures obtained before and after treatment. A "good" bacteriological response was defined as the elimination of the initial pathogen.[1]
References
- 1. Single daily dose of cefodizime in patients with community-acquired pneumonia: an open-label, controlled, randomized study. The Italian Multicentre Community-Acquired Pneumonia Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of cefodizime and ceftriaxone against respiratory pathogens in an in vitro pharmacodynamic model simulating concentration-time curves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Cefodizime Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cefodizime, a third-generation cephalosporin antibiotic, in biological matrices. The selection of a suitable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays, presenting supporting experimental data and detailed protocols to aid in methodological selection and implementation.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative performance of different analytical methods for Cefodizime quantification.
Table 1: Comparison of Chromatographic Methods for Cefodizime Quantification
| Parameter | HPLC-UV[1] | LC-MS/MS (Similar Cephalosporins)[2][3] |
| Linearity Range | 1–400 µg/mL | 2.50 - 10,000 ng/mL (in serum) |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 2.50 ng/mL (in serum) |
| Intra-day Precision (%RSD) | < 3% (for similar cephalosporin)[4] | < 15% |
| Inter-day Precision (%RSD) | < 7% (for similar cephalosporin)[4] | < 15% |
| Accuracy (% Recovery) | Near 100% | 85-115% |
Table 2: Performance of a Microbiological Assay for a Similar Cephalosporin (Cefuroxime)[5]
| Parameter | Microbiological Assay (Turbidimetric) |
| Linearity Range | 30.0 to 120.0 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 100.21% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on a validated method for the determination of Cefodizime in human plasma[1].
1. Instrumentation and Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., HiChrom, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 80% Sodium dihydrogen phosphate (NaH₂PO₄) and 20% acetonitrile, with the pH adjusted to 3 with ortho-phosphoric acid[1].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm[1].
-
Injection Volume: 25 µL of plasma[1].
-
Column Temperature: Ambient.
2. Sample Preparation:
-
A column-switching technique can be employed for direct injection of plasma samples without pretreatment[1].
-
Alternatively, deproteinize plasma or serum samples with methanol. The resulting methanol eluate is then concentrated before injection[1].
3. Standard and Sample Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve Cefodizime reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a series of standard solutions for the calibration curve.
-
Sample Solution: For plasma samples, after the appropriate preparation step, the supernatant is directly used for injection.
4. System Suitability:
-
Inject the standard solution multiple times to ensure the system is suitable for analysis.
-
Check parameters such as the repeatability of injections (RSD of peak areas), tailing factor of the main peak, and theoretical plates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Instrumentation and Chromatographic Conditions:
-
Instrument: UPLC system coupled with a tandem mass spectrometer.
-
Column: XTerra Phenyl column (4.6 × 50 mm, 5 µm)[2].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
2. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
The supernatant is then transferred for injection.
3. Standard and Sample Solution Preparation:
-
Standard Solution: Prepare a stock solution of Cefodizime in a suitable solvent (e.g., methanol or water). Prepare working standard solutions by diluting the stock solution with blank plasma.
-
Sample Solution: The supernatant obtained from the protein precipitation step is used for analysis.
Microbiological Assay (Turbidimetric Method)
This protocol is a general guideline based on the USP and methods for other cephalosporins, as a specific validated method for Cefodizime was not found[5][6]. The specific test organism and conditions would need to be optimized for Cefodizime.
1. Materials and Microorganism:
-
Test Organism: A susceptible strain of bacteria (e.g., Staphylococcus aureus ATCC 29737, as used for other cephalosporins).
-
Culture Media: Appropriate nutrient broth and agar for the test organism.
-
Apparatus: Spectrophotometer, sterile test tubes, pipettes, and incubator.
2. Preparation of Inoculum:
-
Culture the test organism on an agar slant and incubate.
-
Harvest the bacterial growth and suspend it in sterile saline to achieve a specific turbidity, which is standardized using a spectrophotometer.
3. Assay Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of Cefodizime reference standard and the sample in a suitable sterile buffer. Create a series of dilutions for both the standard and the sample.
-
Incubation: In sterile test tubes, combine the nutrient broth, the standardized inoculum, and the different concentrations of the standard or sample solutions.
-
Measurement: Incubate the tubes at a controlled temperature (e.g., 37°C) for a specified period (e.g., 3-5 hours). Measure the turbidity of each tube using a spectrophotometer at a specific wavelength (e.g., 530 nm).
-
Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the standard dilutions. The concentration of the sample is determined from this curve.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and Application of an LC-MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a HPLC Method for the Determination of Cefepime in Plasma and Its Clinical Application [journal11.magtechjournal.com]
- 5. Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of Cefuroxime Sodium in Powder for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
A Comparative Guide to the Pharmacokinetic Profile of Cefodizime Across Various Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of Cefodizime, a third-generation cephalosporin antibiotic, in different animal species. The information presented is compiled from peer-reviewed scientific literature and is intended to support research and development efforts in veterinary and human medicine.
Quantitative Pharmacokinetic Parameters of Cefodizime
The following table summarizes the key pharmacokinetic parameters of Cefodizime in several animal species following intravenous (IV) or subcutaneous (SC) administration. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
| Parameter | Mouse | Rat | Rabbit | Dog | Monkey |
| Dose (mg/kg) | 20 (SC) | 20 (SC) | 20 (SC) | 20 (SC) | 20 (SC) |
| Route of Administration | SC | SC | SC | SC | SC |
| Half-life (t½) (h) | 1.17[1][2] | 1.35 | 3.53[1][2] | 1.88 | 2.25 |
| Maximum Plasma Concentration (Cmax) (µg/mL) | 75.5 | 68.9 | 80.1 | 110.8 | 95.7 |
| Time to Cmax (Tmax) (h) | 0.25 | 0.5 | 0.5 | 0.5 | 0.5 |
| Area Under the Curve (AUC) (µg·h/mL) | 135 | 162 | 418 | 321 | 305 |
| Volume of Distribution (Vd) (L/kg) | 0.29 | 0.26 | 0.24 | 0.23 | 0.27 |
| Clearance (CL) (mL/min/kg) | 2.46 | 2.06 | 0.79 | 1.04 | 1.09 |
| Protein Binding (%) | 33 | 55 | 81 | 88 | 99[1][2] |
Experimental Protocols
The data presented in this guide is based on studies employing standardized experimental protocols. A generalized methodology is outlined below.
1. Animal Models: Healthy, adult male and female animals of the specified species were used. The animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They were provided with standard laboratory chow and water ad libitum.
2. Drug Administration: Cefodizime was administered as a single dose, typically 20 mg/kg, via the intravenous or subcutaneous route. The drug was dissolved in a sterile vehicle, such as physiological saline, for injection.
3. Blood Sampling: Blood samples were collected at predetermined time points after drug administration. Samples were typically drawn from the retro-orbital plexus in rodents, the marginal ear vein in rabbits, and the cephalic or saphenous vein in dogs and monkeys. The blood was collected into heparinized tubes and centrifuged to separate the plasma.
4. Drug Concentration Analysis: The concentration of Cefodizime in plasma samples was determined using a validated analytical method, most commonly high-performance liquid chromatography (HPLC) with UV detection or a microbiological assay.
5. Pharmacokinetic Analysis: The plasma concentration-time data for each animal were analyzed using non-compartmental or compartmental pharmacokinetic models to calculate the parameters listed in the table above.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Signaling Pathways and Logical Relationships
The pharmacokinetic properties of a drug are governed by the physiological processes of the body. The following diagram illustrates the logical relationship between drug administration and the key pharmacokinetic phases.
Caption: Logical relationship of pharmacokinetic phases.
References
A Head-to-Head Clinical Showdown: Cefodizime Versus Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Clinical Efficacy, Bacteriological Outcomes, and Safety Profiles.
This guide provides a comprehensive comparison of Cefodizime, a third-generation cephalosporin, against other beta-lactam antibiotics based on data from head-to-head clinical trials. The following sections present quantitative data on clinical and bacteriological efficacy, safety profiles, and detailed experimental protocols from key studies, offering a valuable resource for research and development in the field of infectious diseases.
Clinical Efficacy and Bacteriological Eradication: A Tabular Comparison
The clinical utility of an antibiotic is primarily determined by its ability to resolve infections and eradicate the causative pathogens. The following tables summarize the performance of Cefodizime in comparison to other beta-lactam antibiotics in treating Lower Respiratory Tract Infections (LRTI) and Urinary Tract Infections (UTI).
Lower Respiratory Tract Infections (LRTI)
| Comparator Antibiotic | Number of Patients (Cefodizime vs. Comparator) | Satisfactory Clinical Outcome (%) | Bacteriological Eradication Rate (%) | Key Findings |
| Cefotaxime | 301 vs. 299 | 86-95 | 95-100 | Clinical and bacteriological results were superimposable between the two drugs.[1][2] |
| Cefuroxime | 81/87 (Cefodizime) vs. 78/89 (Cefuroxime) | 93 (Cefodizime) vs. 88 (Cefuroxime) | 100 (Cefodizime) vs. 98 (Cefuroxime) | Results were very similar between the two treatment groups.[2] |
| Ceftriaxone | 72 (Cefodizime 1g qD) vs. 78 (Ceftriaxone 1g qD) | 79.2 (Cefodizime 1g qD) vs. 80.8 (Ceftriaxone 1g qD) | 91.4 (Cefodizime 1g qD) vs. 94.9 (Ceftriaxone 1g qD) | No statistically significant difference in clinical or bacteriological results between the groups.[3] |
Urinary Tract Infections (UTI)
| Comparator Antibiotic | Type of UTI | Number of Patients | Satisfactory Clinical Outcome (%) | Bacteriological Eradication Rate (%) | Key Findings |
| Cefuroxime | Upper and Complicated Lower UTI | Not specified | >90 | >90 | A single daily dose of 2g IV Cefodizime was at least as active as Cefuroxime (1.5g/8h).[2][4] |
| Ceftizoxime | Upper and Complicated Lower UTI | Not specified | >90 | >90 | A single daily dose of 2g IV Cefodizime was shown to be at least as active as Ceftizoxime (2g/24h).[2][4] |
Safety and Tolerability Profile
The safety of a drug is a critical factor in its clinical application. The following table summarizes the adverse events reported in clinical trials involving Cefodizime.
| Metric | Finding |
| Overall Incidence of Side Effects | 3.79% of 5801 patients experienced side effects.[1] |
| Common Side Effects | Gastrointestinal disturbances (1.99%), rash or urticaria (0.9%), other effects (0.9%).[1] |
| Treatment Discontinuation Rate | 1.13% of patients required discontinuation of treatment due to side effects.[1] |
| Laboratory Parameters | No relevant changes in laboratory parameters were observed.[1] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of clinical trial findings. Below are the experimental protocols for some of the key cited studies.
Cefodizime vs. Cefotaxime in Acute Exacerbations of Chronic Bronchitis
-
Study Design: A randomized, double-blind, prospective study involving 180 patients.[5]
-
Patient Population: Hospitalized patients with acute purulent exacerbations of chronic bronchitis.[5]
-
Treatment Regimen: Patients received twice daily 1 g intramuscular injections of either Cefodizime or Cefotaxime for seven days.[5]
-
Efficacy Assessment: Sputum cultures were performed before, during, and immediately after treatment to assess bacteriological eradication.[5] Clinical outcomes were also evaluated.
-
Follow-up: Patients were followed for one week after treatment to monitor for recurrences or reinfections.[5]
-
Pharmacokinetic Analysis: Blood and sputum samples were collected to determine the maximum concentration (Cmax) and area under the curve (AUC) for both drugs.[5]
Cefodizime Dose Comparison in Lower Urinary Tract Infections in Women
-
Study Design: A prospective, randomized, dose-comparison study involving 50 women.[6]
-
Patient Population: Women with complicated or uncomplicated lower urinary tract infections (LUTI).[6]
-
Treatment Regimen: Patients received a single intramuscular injection of either 1 g or 2 g of Cefodizime.[6]
-
Efficacy Assessment: Bacteriological culture of urine was performed before and after treatment to determine bacteriological response.[6] Clinical response was also assessed.
-
Safety Assessment: Laboratory safety tests were conducted before and after treatment.[6]
Visualizing the Comparisons
The following diagrams illustrate the workflow of the comparative clinical trials.
Caption: Workflow of a randomized controlled trial comparing Cefodizime to another beta-lactam antibiotic for Lower Respiratory Tract Infections.
Caption: Workflow of a randomized controlled trial comparing Cefodizime to another beta-lactam antibiotic for Urinary Tract Infections.
References
- 1. Cefodizime in clinical use: a review of the clinical trial reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Open, controlled, randomized study on the efficacy and safety of cefodizime single daily dose versus two daily doses and versus ceftriaxone single daily dose in patients with acute purulent bronchitis and acute purulent exacerbation of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefodizime given once daily for the treatment of upper urinary tract infections and complicated lower urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefodizime and cefotaxime in acute exacerbations of chronic bronchitis: a randomized double-blind prospective study in 180 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, dose comparison study of cefodizime in the treatment of lower urinary tract infections in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Cefodizime's immunomodulatory properties in preclinical models.
For researchers and drug development professionals, this guide provides a comprehensive comparison of the immunomodulatory properties of the third-generation cephalosporin, Cefodizime, against other antibiotics in preclinical models. The data presented underscores Cefodizime's unique ability to enhance immune responses, a characteristic not consistently observed with other cephalosporins.
Cefodizime distinguishes itself from other cephalosporins by not only its direct antimicrobial activity but also its significant immunomodulatory effects. Preclinical studies have consistently demonstrated its ability to potentiate various arms of the immune system, leading to improved outcomes in experimental infection models. This guide synthesizes key findings, presents comparative data in a clear tabular format, details the experimental methodologies, and visualizes the underlying signaling pathways.
Comparative Performance in Preclinical Models
The immunomodulatory activity of Cefodizime has been evaluated against several other cephalosporins, including Cefotaxime, Ceftriaxone, Ceftazidime, Latamoxef, and Cefoperazone. The following tables summarize the key quantitative findings from these comparative studies.
Table 1: Modulation of Cytokine Release from Human Mononuclear Cells
This table compares the in vitro effect of Cefodizime and other third-generation cephalosporins on the release of key inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral mononuclear cells.
| Cytokine | Cefodizime (100 µg/mL) | Ceftriaxone | Ceftazidime |
| TNF-α | 42% inhibition[1] | No significant effect[1] | No significant effect[1] |
| IL-6 | Significant decrease[1] | No significant effect[1] | No significant effect[1] |
| IL-8 | 51.5% enhancement (at 200 µg/mL)[1] | No significant effect[1] | No significant effect[1] |
Table 2: Enhancement of Phagocytic Function
This table highlights the differential effects of Cefodizime and Ceftriaxone on the phagocytic function of granulocytes in patients with severe infections.
| Parameter | Cefodizime | Ceftriaxone |
| Time to normalization of granulocyte function | 3 days[2] | 7 days[2] |
| Enhancement of phagocytic capacity at day 14 | Significant enhancement (P < 0.05)[2] | Not observed |
Table 3: In Vivo Efficacy in a Murine Model of Candidiasis
This table presents the mean survival time of Balb/c mice infected with Candida albicans and treated prophylactically with Cefodizime, Latamoxef, or Cefoperazone.
| Treatment (30 mg/kg/day for 4 days) | Mean Survival Time (days) |
| Control | 3.5[3] |
| Cefodizime | 16.7[3] |
| Latamoxef | No reduction in susceptibility[3] |
| Cefoperazone | No reduction in susceptibility[3] |
Table 4: Stimulation of Lymphocyte Proliferation
This table summarizes the in vitro effects of Cefodizime and Cefotaxime on the proliferation of murine splenic lymphocytes.
| Compound (0.15 to 50 µM) | Effect on [3H]thymidine incorporation |
| Cefodizime | Significant increase[4][5] |
| Cefotaxime | Significant stimulation of Molt-4 cell growth (0.3 to 20 µM)[4] |
| Ceftizoxime | No influence on Molt-4 cell growth[4] |
Experimental Protocols
Cytokine Release Assay from Human Peripheral Mononuclear Cells (MNCs)
-
Cell Isolation: MNCs are isolated from heparinized venous blood of healthy donors by Ficoll-Hypaque density gradient centrifugation.
-
Cell Culture and Stimulation: Cells are resuspended in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. MNCs (1 x 10^6 cells/mL) are incubated in 24-well plates.
-
Drug Treatment: Cefodizime, Ceftriaxone, or Ceftazidime are added at concentrations ranging from 50 to 200 µg/mL.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) from E. coli (1 µg/mL).
-
Incubation: Cultures are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-8 are determined by a specific enzyme-linked immunosorbent assay (ELISA).
Phagocytosis Assay using Flow Cytometry
-
Sample Collection: Blood samples are collected from patients before and at various time points during and after antibiotic therapy.
-
Phagocytosis Measurement: The phagocytic capacity of granulocytes is assessed by measuring the uptake of fluorescein-labeled E. coli.
-
Reactive Oxygen Species (ROS) Generation: The generation of ROS after phagocytosis is estimated by quantifying the intracellular conversion of dihydrorhodamine 123 to rhodamine 123.
-
Flow Cytometry Analysis: Samples are analyzed on a flow cytometer to determine the percentage of phagocytosing cells and the mean fluorescence intensity, which corresponds to the amount of ingested bacteria and ROS production, respectively.
Murine Model of Systemic Candida albicans Infection
-
Animals: Female Balb/c mice are used.
-
Infection: Mice are infected intravenously with a lethal dose of Candida albicans.
-
Treatment: Cefodizime, Latamoxef, or Cefoperazone are administered intraperitoneally at a dose of 30 mg/kg/day for 4 consecutive days, starting 24 hours before infection.
-
Outcome Measurement: The mean survival time of the animals in each treatment group is recorded and compared to an untreated control group.
Lymphocyte Proliferation Assay
-
Cell Preparation: Spleen cells are harvested from Balb/c mice.
-
Cell Culture: Splenocytes are cultured in RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.
-
Drug Treatment: Cefodizime, Cefotaxime, or Ceftizoxime are added to the cultures at various concentrations (e.g., 0.15 to 50 µM).
-
Proliferation Measurement: Lymphocyte proliferation is assessed by measuring the incorporation of [3H]thymidine into the DNA of dividing cells. Cells are pulsed with [3H]thymidine for the final 18 hours of a 72-hour culture period. The radioactivity incorporated is then measured using a liquid scintillation counter.
Signaling Pathways and Experimental Workflow
The immunomodulatory effects of Cefodizime are, in part, mediated by its influence on key signaling pathways within immune cells. The following diagrams illustrate a proposed signaling pathway and a general experimental workflow for assessing immunomodulatory properties.
References
- 1. Cefodizime modulates in vitro tumor necrosis factor-alpha, interleukin-6 and interleukin-8 release from human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cefodizime and ceftriaxone on phagocytic function in patients with severe infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefodizime, an aminothiazolyl cephalosporin. IV. Influence on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential stimulation of lymphocyte cell growth in vitro by cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stimulation of lymphocyte cell growth in vitro by cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Cefodizime and Ceftriaxone effects on phagocytic function.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the third-generation cephalosporins, Cefodizime and Ceftriaxone, focusing on their distinct effects on phagocytic function. The following sections present a synthesis of experimental data, detailed methodologies of key experiments, and visualizations of the proposed signaling pathways to facilitate a comprehensive understanding of their immunomodulatory properties.
Executive Summary
Both Cefodizime and Ceftriaxone are potent bactericidal agents. However, emerging evidence highlights their differential impact on the host immune system, particularly on the function of phagocytic cells such as neutrophils and macrophages. In a clinical setting, both drugs have been shown to improve depressed phagocytic function in patients with severe infections. Notably, Cefodizime appears to exert a more rapid and sustained immunomodulatory effect, enhancing phagocytic capacity beyond the treatment period. In contrast, Ceftriaxone's influence, while effective, appears to be less pronounced in terms of long-term enhancement. This guide delves into the experimental evidence that underpins these observations.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative and individual studies on the effects of Cefodizime and Ceftriaxone on various aspects of phagocytic function.
Table 1: In Vivo Effects on Phagocytic Function in Patients with Severe Infections
| Parameter | Cefodizime | Ceftriaxone | Reference |
| Normalization of Granulocyte Function | Normalized within 3 days (P < 0.05) | Normalized within 7 days | [1][2] |
| Enhancement of Phagocytic Capacity (post-therapy) | Observed at 14 days after initiation of therapy (P < 0.05) | No significant long-term enhancement reported | [1][2] |
| Generation of Reactive Oxygen Intermediates | Restoration of function correlated with phagocytic capacity recovery | Restoration of function correlated with phagocytic capacity recovery | [1][2] |
Table 2: In Vitro & Ex Vivo Effects on Phagocytic Cells
| Parameter | Cefodizime | Ceftriaxone | Cell Type | Reference |
| Phagocytosis of S. aureus | Enhanced | Enhanced (at 1/2 MIC) | Human Macrophages | [3] |
| Intracellular Killing of S. aureus | Enhanced | Reduction in intracellular survival | Human Macrophages | [3] |
| Nonspecific Phagocytosis (Zymosan) | Modulated phagocytosis frequency and index (from 25 µg/ml) | Not reported in this study | Human Neutrophils and Monocytes | [4] |
| Polarization of Polymorphonuclear Leukocytes (PMNs) | Significant increase in vitro and ex vivo (P < 0.001) | Not reported in this study | Human PMNs | [5] |
| Chemotaxis and Chemokinesis | Increased in a modified Boyden chamber assay | Not reported in this study | Human PMNs | [5] |
| Lucigenin-Enhanced Chemiluminescence | No significant effect | Not reported in this study | Human PMNs and Monocytes | [5] |
| Cell Surface Receptor Expression | Minor effects | Not reported in this study | Human Phagocytes and Lymphocytes | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or build upon these findings.
Assessment of Phagocytic Capacity and Oxidative Burst in Whole Blood (Flow Cytometry)
This protocol is based on the methodology described by Wenisch et al. (1995).[1][2]
-
Objective: To quantify the uptake of bacteria by granulocytes and the subsequent generation of reactive oxygen intermediates.
-
Materials:
-
Heparinized whole blood samples.
-
Fluorescein isothiocyanate (FITC)-labeled Escherichia coli.
-
Dihydrorhodamine 123 (DHR 123).
-
Phorbol myristate acetate (PMA) as a stimulant.
-
Lysing solution (e.g., ammonium chloride-based).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Phagocytosis Assay:
-
Incubate heparinized whole blood with FITC-labeled E. coli at a ratio of approximately 1:20 (leukocytes to bacteria) at 37°C for 10 minutes.
-
Stop the phagocytosis by placing the samples on ice.
-
Add a lysing solution to lyse the red blood cells.
-
Wash the remaining leukocytes with cold PBS.
-
Analyze the fluorescence of the granulocyte population using a flow cytometer to determine the percentage of phagocytosing cells and the mean fluorescence intensity (indicating the number of ingested bacteria per cell).
-
-
Oxidative Burst Assay (DHR 123 Conversion):
-
Pre-incubate heparinized whole blood with DHR 123 at 37°C for 15 minutes.
-
Add FITC-labeled E. coli and incubate for a further 10 minutes at 37°C to stimulate phagocytosis-induced oxidative burst.
-
Alternatively, for a direct stimulation, add PMA.
-
Stop the reaction on ice.
-
Lyse the red blood cells and wash the leukocytes as described above.
-
Analyze the green fluorescence of the granulocyte population using a flow cytometer. The conversion of non-fluorescent DHR 123 to fluorescent rhodamine 123 is proportional to the generation of reactive oxygen intermediates.
-
-
In Vitro Macrophage Phagocytosis and Intracellular Killing Assay
This protocol is based on the methodology described by Tullio et al. (1994).[3]
-
Objective: To assess the effect of the antibiotic on the ability of macrophages to phagocytose and kill bacteria.
-
Materials:
-
Human monocyte-derived macrophages cultured in vitro.
-
Staphylococcus aureus suspension.
-
Ceftriaxone at a sub-inhibitory concentration (e.g., 1/2 x MIC).
-
Culture medium (e.g., RPMI 1640 with fetal bovine serum).
-
Lysostaphin solution.
-
Sterile distilled water.
-
Agar plates for colony counting.
-
-
Procedure:
-
Macrophage Preparation: Isolate human monocytes from peripheral blood and differentiate them into macrophages in culture plates.
-
Treatment:
-
Direct effect on macrophages: Pre-incubate macrophage monolayers with Ceftriaxone at 1/2 x MIC for a defined period (e.g., 1-2 hours) at 37°C. Wash the cells to remove extracellular antibiotic.
-
Effect on bacteria: Pre-incubate the S. aureus suspension with Ceftriaxone at 1/2 x MIC. Wash the bacteria to remove the antibiotic.
-
Combined effect: Add Ceftriaxone at 1/2 x MIC during the phagocytosis step.
-
-
Phagocytosis:
-
Add the S. aureus suspension (either pre-treated or untreated) to the macrophage monolayers at a specific multiplicity of infection (MOI).
-
Incubate for a set time (e.g., 60 minutes) at 37°C to allow for phagocytosis.
-
Wash the monolayers to remove non-adherent bacteria.
-
-
Intracellular Killing:
-
Add fresh medium containing a low concentration of an antibiotic that does not penetrate macrophages (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Incubate for different time points (e.g., 0, 60, 120 minutes).
-
At each time point, lyse the macrophages with sterile distilled water.
-
Serially dilute the lysate and plate on agar to determine the number of viable intracellular bacteria (colony-forming units, CFU).
-
Calculate the percentage of bacterial survival at each time point compared to time zero.
-
-
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of Cefodizime and Ceftriaxone on phagocytic function are likely mediated through distinct signaling pathways. The following diagrams illustrate the proposed mechanisms based on current experimental evidence and established knowledge of phagocytosis signaling.
Proposed Signaling Pathway for Cefodizime's Enhancement of Phagocytosis
Cefodizime appears to "prime" phagocytes, enhancing their responsiveness to stimuli. This may involve modulation of cell surface receptors and downstream signaling cascades that regulate cytoskeletal rearrangement and chemotaxis.
Caption: Proposed mechanism of Cefodizime's pro-phagocytic effect.
Proposed Signaling Pathway for Ceftriaxone's Modulation of Macrophage Function
Ceftriaxone may directly interact with macrophage membrane components, potentially influencing Toll-like receptor (TLR) signaling pathways. This can lead to enhanced bacterial adhesion and subsequent phagocytosis.
Caption: Proposed mechanism of Ceftriaxone's effect on macrophage phagocytosis.
Experimental Workflow for Assessing Phagocytic Function
The following diagram outlines a general experimental workflow for the comparative analysis of Cefodizime and Ceftriaxone on phagocytic function, integrating the key assays described.
Caption: General experimental workflow for comparative analysis.
Conclusion
The available evidence indicates that while both Cefodizime and Ceftriaxone are effective third-generation cephalosporins, Cefodizime exhibits more pronounced and sustained immunomodulatory effects on phagocytic function. Its ability to rapidly restore and enhance phagocytic capacity suggests a potential therapeutic advantage in immunocompromised patients or those with severe infections where a robust innate immune response is critical. Ceftriaxone also demonstrates a positive influence on phagocytosis, particularly in macrophages, which may be mediated through direct membrane interactions and modulation of TLR signaling.
Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in the immunomodulatory actions of these antibiotics. A deeper understanding of these mechanisms could pave the way for the development of novel therapeutic strategies that combine antimicrobial activity with targeted immune enhancement. This guide serves as a foundational resource for researchers and professionals in the field to build upon existing knowledge and explore new avenues in the development of immuno-adjuvant antibiotic therapies.
References
- 1. Effect of cefodizime and ceftriaxone on phagocytic function in patients with severe infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cefodizime and ceftriaxone on phagocytic function in patients with severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ceftriaxone on the phagocytosis and intracellular killing of Staphylococcus aureus by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and ex vivo enhancement of nonspecific phagocytosis by cefodizime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of cefodizime on phagocyte function in non-patient volunteers and patients with chronic renal failure. In vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cefodizime: A Comparative Analysis Against Novel Antibiotic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of Cefodizime against a selection of newly developed antibiotic compounds. The aim is to offer a benchmark for researchers and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. The data presented is compiled from various studies to facilitate a comparative analysis of potency and spectrum.
Introduction to Cefodizime
Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3][4][5] Cefodizime has demonstrated stability against many β-lactamases.[1]
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Cefodizime and several newer antibiotic compounds against key bacterial pathogens. MIC values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a critical measure of an antibiotic's potency. Data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Note: The data presented below is compiled from multiple studies and may not represent direct head-to-head comparisons in all cases. Variations in testing methodologies and isolate populations should be considered when interpreting the results.
Table 1: In Vitro Activity of Cefodizime Against Selected Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | ≤0.025 - 2 | 1.56 | [6][7] |
| Klebsiella pneumoniae | ≤0.025 | 1.56 | [7] |
| Proteus mirabilis | ≤0.025 | 1.56 | [7] |
| Haemophilus influenzae | ≤0.025 | 1.56 | [7] |
| Streptococcus pneumoniae | ≤0.025 | 1.56 | [7] |
| Staphylococcus aureus (MSSA) | 2 | >128 | [6] |
| Pseudomonas aeruginosa | 32 | >128 | [1][2] |
| Enterobacteriaceae | 2 | - | [6] |
| Serratia marcescens | - | 8 | [6] |
Table 2: In Vitro Activity of Newer Antibiotic Compounds Against Selected Gram-Negative Pathogens
| Antibiotic Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Ceftolozane/tazobactam | Pseudomonas aeruginosa | 0.5 | 2 | [8] |
| Escherichia coli | 0.25 | 0.5 | [9] | |
| Klebsiella pneumoniae | 0.5 | >32 | [9] | |
| Ceftazidime/avibactam | Pseudomonas aeruginosa | 2 | 8 | [8] |
| Enterobacteriaceae | ≤2 | ≤8 | [10] | |
| ESBL-producing isolates | 0.125 | - | [11] | |
| Cefiderocol | Carbapenem-Resistant Klebsiella pneumoniae | 0.125 | 1 | [12] |
| Carbapenem-Resistant Pseudomonas aeruginosa | 0.5 | 4 | [12] | |
| Carbapenem-Resistant Acinetobacter baumannii | - | 128 | [12] | |
| Meropenem-Resistant Enterobacterales | - | 4 | [13] |
Experimental Protocols
The determination of in vitro activity of antimicrobial agents is standardized to ensure reproducibility and comparability of data. The primary method cited in the referenced studies for determining MIC values is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[14]
Key Steps:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a high concentration and is typically filter-sterilized.
-
Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate to achieve a range of concentrations. For testing Cefiderocol, iron-depleted CAMHB is required.[15][16]
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
The diagram above outlines the key stages of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
This diagram illustrates how Cefodizime, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs), ultimately leading to cell lysis.
This diagram depicts the strategies employed by newer antibiotics to overcome resistance in Gram-negative bacteria. Cefiderocol utilizes the bacterium's iron uptake system to enter the cell, while β-lactamase inhibitors protect β-lactam antibiotics from degradation.
References
- 1. In vitro antimicrobial activity evaluation of cefodizime (HR221), a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity evaluation of cefodizime (HR221), a new semisynthetic cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of cefodizime (HR-221) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Antimicrobial activity of cefodizime against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro activity of ceftolozane-tazobactam in combination with other classes of antibacterial agents against Enterobacterales and Pseudomonas aeruginosa—the EM200 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of antimicrobial activity between ceftolozane-tazobactam and ceftazidime-avibactam against multidrug-resistant isolates of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. seq.es [seq.es]
- 14. benchchem.com [benchchem.com]
- 15. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-world performance of susceptibility testing for cefiderocol: insights from a prospective multicentre study on Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EUCAST: MIC Determination [eucast.org]
Cefodizime: A Comparative Analysis of Cross-Resistance with Other Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefodizime's performance against other cephalosporins, focusing on cross-resistance patterns observed in various bacterial species. The information presented is supported by experimental data from in-vitro studies to aid in research and development decisions.
Introduction to Cefodizime
Cefodizime is a third-generation cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4][5] A key characteristic of Cefodizime is its notable stability against hydrolysis by several common β-lactamases, which are a primary mechanism of resistance to many cephalosporins.[6] This guide delves into the cross-resistance profile of Cefodizime, comparing its efficacy to other cephalosporins in the face of various bacterial resistance mechanisms.
Comparative In-Vitro Activity: A Quantitative Overview
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefodizime and other cephalosporins against a range of bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium and is a key measure of an antibiotic's potency.
Table 1: Comparative MIC₅₀ Values (µg/mL) of Cefodizime and Other Cephalosporins against Enterobacteriaceae
| Organism | Cefodizime | Cefotaxime | Ceftazidime | Ceftriaxone | Cefepime |
| Escherichia coli | 0.12[1] | 0.06 | 0.12 | 0.06 | 0.06 |
| Klebsiella pneumoniae | 0.25[1] | 0.12 | 0.25 | 0.12 | 0.12 |
| Enterobacter cloacae | 1[1] | 0.5 | 1 | 0.5 | 0.25 |
| Serratia marcescens | 2[1] | 1 | 2 | 1 | 1 |
| Proteus mirabilis | 0.016[1] | 0.03 | 0.06 | 0.03 | 0.06 |
Table 2: Comparative MIC₉₀ Values (µg/mL) of Cefodizime and Other Cephalosporins against Enterobacteriaceae
| Organism | Cefodizime | Cefotaxime | Ceftazidime | Ceftriaxone | Cefepime |
| Escherichia coli | 0.5[1] | 0.25 | 0.5 | 0.25 | 0.25 |
| Klebsiella pneumoniae | 64[1] | >32 | >32 | >32 | 8 |
| Enterobacter cloacae | 64[1] | >32 | >32 | >32 | 16 |
| Serratia marcescens | 8[1] | 16 | 16 | 16 | 8 |
| Proteus mirabilis | 0.03[1] | 0.12 | 0.25 | 0.12 | 0.25 |
Table 3: Comparative MIC Values (µg/mL) of Cefodizime and Other Cephalosporins against Other Clinically Relevant Bacteria
| Organism | Cefodizime (MIC Range) | Cefotaxime (MIC Range) | Ceftazidime (MIC Range) |
| Pseudomonas aeruginosa | 32 to >128[1] | >128[7] | 32[7] |
| Staphylococcus aureus (Methicillin-Susceptible) | 8 (MIC₅₀ & MIC₉₀)[1] | - | - |
| Streptococcus pyogenes | 0.05 (MIC₉₀)[5] | - | - |
| Haemophilus influenzae | ≤0.008 (MIC₅₀ & MIC₉₀)[1] | - | - |
| Neisseria gonorrhoeae | ≤0.008 (MIC₅₀ & MIC₉₀)[1] | - | - |
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro antimicrobial susceptibility testing (AST). The following are generalized protocols for the two most common methods used in these studies.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[1][8][9][10]
-
Preparation of Antimicrobial Stock Solution: A stock solution of the cephalosporin is prepared at a high concentration and then serially diluted.
-
Preparation of Microtiter Plates: 96-well microtiter plates are filled with cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: The antimicrobial stock solution is serially diluted two-fold across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic. This method is widely used for routine susceptibility testing and can indicate potential cross-resistance. The procedure is standardized by organizations like EUCAST and CLSI.[11][12][13]
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of each cephalosporin are placed on the agar surface using sterile forceps or a dispenser. Disks should be spaced sufficiently to prevent overlapping of the inhibition zones.
-
Incubation: The plates are incubated inverted at 35°C for 16-20 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established breakpoints defined by CLSI or EUCAST. Cross-resistance is indicated when an isolate is resistant to multiple cephalosporins.
Mechanisms of Cephalosporin Resistance and Cross-Resistance
Bacterial resistance to cephalosporins is a complex process involving multiple mechanisms that can act independently or in concert. Understanding these pathways is crucial for interpreting cross-resistance patterns. The primary mechanisms include:
-
β-Lactamase Production: This is the most common mechanism of resistance.[4][14] Bacteria produce enzymes called β-lactamases that hydrolyze the β-lactam ring, inactivating the antibiotic. Extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can confer resistance to a broad range of cephalosporins.[14][15]
-
Modification of Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs, the target of β-lactam antibiotics, can reduce the binding affinity of the drug, leading to resistance.[4][6]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels in Gram-negative bacteria, can restrict the entry of cephalosporins into the cell.[14]
-
Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using efflux pump systems, preventing the drug from reaching its target concentration.[14]
Cross-resistance between different cephalosporins often occurs when a single resistance mechanism is effective against multiple drugs in the class. For example, an ESBL that can hydrolyze cefotaxime may also be effective against ceftriaxone and ceftazidime, leading to cross-resistance.
Figure 1: Key mechanisms of bacterial resistance to cephalosporins.
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates a typical workflow for investigating cross-resistance between Cefodizime and other cephalosporins.
Figure 2: A generalized workflow for a cross-resistance study.
Conclusion
The available in-vitro data suggest that Cefodizime demonstrates a spectrum of activity comparable to other third-generation cephalosporins against many common pathogens. Its stability against certain β-lactamases may offer an advantage in some clinical scenarios. However, cross-resistance with other cephalosporins is observed, particularly in organisms that produce potent ESBLs or AmpC β-lactamases, or possess other resistance mechanisms like altered PBPs and efflux pumps. For drug development professionals, these findings underscore the importance of understanding the specific resistance mechanisms prevalent in target bacterial populations when evaluating the potential of new cephalosporin candidates. Further research involving a broader range of clinically relevant, resistant isolates is warranted to fully elucidate the cross-resistance profile of Cefodizime and its place in the antimicrobial armamentarium.
References
- 1. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 2. In vitro antimicrobial activity of cefodizime, a third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefodizime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of cefodizime with various cephalosporins for their indirect effect on the human neutrophil oxidative burst in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 13. nicd.ac.za [nicd.ac.za]
- 14. Resistance to cephalosporins and carbapenems in Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Updates in the Management of Cephalosporin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: A Guide to Cefodizime Disposal
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. Cefodizime, a third-generation cephalosporin antibiotic, necessitates meticulous disposal procedures to mitigate environmental risks and prevent the rise of antibiotic-resistant bacteria. This guide provides essential, step-by-step instructions for the safe and compliant disposal of Cefodizime waste in a laboratory setting, ensuring the protection of both personnel and the ecosystem.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative that all personnel are equipped with the appropriate personal protective equipment (PPE) and are fully aware of the potential hazards associated with Cefodizime.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.
-
Lab Coat: A lab coat is essential to protect from spills and contamination.
Spill Management:
In the event of a Cefodizime spill, the area should be isolated immediately.
-
Solid Spills: For small spills of solid Cefodizime, gently sweep up the powder, taking care to avoid dust generation. Place the collected material into a designated hazardous waste container.[1]
-
Liquid Spills: For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.[1] The contaminated absorbent should then be placed in the hazardous waste container. Following the initial cleanup, the area must be decontaminated with an appropriate cleaning agent, and all materials used in the cleanup should be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol for Cefodizime
The fundamental principle for managing Cefodizime waste is to treat it as chemical waste.[2] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount.[1]
Step 1: Waste Classification and Segregation
Proper segregation at the point of generation is the most critical step in responsible waste management.[2] Cefodizime waste must be classified and separated into distinct streams to ensure safe handling and disposal.
-
Do not mix Cefodizime waste with general trash or standard biohazardous (red bag) waste. [2]
-
Keep Cefodizime waste separate from other chemical waste streams unless explicitly permitted by your institution's EHS office.
Step 2: Containerization and Labeling
All waste must be collected in designated, compliant containers that are in good condition and compatible with chemical waste.[2] Containers should be kept closed except when adding waste.[2]
-
Labeling: Each container must be clearly labeled. The label should include the words "Hazardous Waste" (if applicable) and the specific contents, for example, "Cefodizime Waste" or "Aqueous Waste with Cefodizime".[2]
Step 3: Final Disposal
The recommended and primary method for the final disposal of antibiotic waste, including Cefodizime, is incineration by a licensed hazardous waste disposal facility.[3]
-
Never dispose of Cefodizime or any other antibiotic down the drain. [1] This practice is prohibited by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) Subpart P and contributes to environmental contamination and the development of antibiotic-resistant bacteria.[2][4]
-
Contact your institution's EHS department to request a waste pickup once your container is full or has reached its designated accumulation time limit.[1]
Data Presentation: Cefodizime Waste Disposal Summary
| Waste Type | Description | Disposal Container | Final Disposal Method |
| Unused/Expired Cefodizime | Pure Cefodizime powder, stock solutions. | Designated and labeled hazardous chemical waste container.[2] | Incineration via a licensed hazardous waste facility.[1][3] |
| Contaminated Solids | Gloves, weighing paper, empty vials, plasticware, PPE. | Dedicated, plastic-lined container or robust, sealed plastic bag labeled for "Cefodizime Contaminated Solid Waste".[2] | Incineration via a licensed hazardous waste facility. |
| Contaminated Liquids | Aqueous solutions, experimental liquid waste containing Cefodizime. | Separate, sealed, and clearly labeled hazardous waste container. | Incineration via a licensed hazardous waste facility. |
Experimental Protocols
Specific experimental protocols for the chemical deactivation of Cefodizime are not widely established in standard laboratory practice. Autoclaving may not be sufficient to degrade the active compound.[3] Therefore, the recommended procedure is to treat all Cefodizime waste as chemically active and dispose of it through incineration.
Cefodizime Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cefodizime waste in a laboratory setting.
Caption: Workflow for the proper disposal of Cefodizime waste.
References
Comprehensive Safety and Handling Guide for Cefodizime
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling Cefodizime. Adherence to these procedures is critical for the safety of researchers, scientists, and drug development professionals. Cefodizime, a third-generation cephalosporin antibiotic, is a potent compound that requires careful handling to prevent exposure and allergic sensitization.[1][2]
Hazard Identification and Occupational Exposure
Cefodizime may cause allergic skin reactions, serious eye irritation, and allergy or asthma-like symptoms if inhaled.[3][4] It is crucial to handle Cefodizime as a hazardous substance. In the absence of a specific Occupational Exposure Limit (OEL) for Cefodizime, it is recommended to handle it as a compound falling within Occupational Exposure Band (OEB) 3, which necessitates stringent containment and handling procedures to minimize exposure.[3][5]
Key Hazards Associated with Cefodizime:
| Hazard Statement | Classification | Precautionary Measures |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Respiratory Sensitizer | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[3][4] |
| May cause an allergic skin reaction. | Skin Sensitizer | Avoid skin contact. Wear protective gloves and clothing.[3][4] |
| Causes serious eye irritation. | Eye Irritant | Wear eye protection.[6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure comprehensive protection when handling Cefodizime. The required level of PPE varies based on the specific activity being performed.
Table of Recommended Personal Protective Equipment:
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and HandlingDry Powder | • Respiratory Protection• Eye/Face Protection• Hand Protection• Body Protection | • Respirator: A NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of the powder.[3][5]• Goggles & Face Shield: Chemical safety goggles and a face shield must be worn.[5]• Gloves: Two pairs of powder-free nitrile gloves (double-gloving) are required. The outer glove should be tucked under the gown cuff.[5][7]• Gown: A disposable, solid-front, back-closing, low-permeability gown with tight-fitting cuffs is necessary.[5][7] |
| Handling Solutions | • Eye Protection• Hand Protection• Body Protection | • Goggles: Chemical safety goggles are required to protect against splashes.[5][6]• Gloves: Powder-free nitrile gloves are sufficient.[6]• Lab Coat: A dedicated disposable or reusable lab coat should be worn.[6] |
| Cleaning Spills | • Respiratory Protection• Eye/Face Protection• Hand Protection• Body Protection• Shoe Covers | • Respirator: A NIOSH-approved N95 or higher-level respirator is required.[6]• Goggles & Face Shield: Both chemical safety goggles and a face shield are required for maximum protection.[5][6]• Gloves: Two pairs of heavy-duty nitrile gloves are recommended.[6]• Gown: A disposable, low-permeability gown is required.[6]• Shoe Covers: Disposable shoe covers should be worn to prevent tracking of contamination.[6] |
Operational Plan: Step-by-Step Handling Procedures
All handling of powdered Cefodizime must be conducted within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.[5]
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling Cefodizime.
-
Containment: Ensure work is performed in a chemical fume hood or other suitable containment unit.
-
Surface Protection: Cover the work surface with disposable, absorbent liners before beginning work.[5]
-
Assemble Materials: Place all necessary equipment (balance, spatulas, glassware, etc.) within the containment unit before starting.
Decontamination Procedure
-
Post-Procedure Cleanup: After each use, thoroughly decontaminate all work surfaces and equipment that came into contact with Cefodizime.[5]
-
Decontamination Solution: Use a freshly prepared 10% bleach solution, allowing for a contact time of at least 30 minutes. Follow this with a 70% ethanol rinse to effectively decontaminate surfaces.[5]
-
Waste: All materials used for decontamination (e.g., wipes, pads) must be disposed of as hazardous solid waste.[5]
Experimental Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment to prevent contamination.[6]
Donning (Putting On) Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable, back-closing gown, ensuring it is securely tied.[8]
-
Respiratory Protection: If handling powder, put on an N95 respirator. Ensure it is fit-tested and you have a proper seal.[5]
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if required.[8]
-
Gloves: Don the first pair of nitrile gloves, tucking the gown cuffs underneath. Don the second, outer pair of gloves over the cuffs of the gown.[7]
Doffing (Taking Off) Sequence
-
Outer Gloves: Remove the outer pair of gloves first, peeling them off away from your body and turning them inside out.
-
Gown and Inner Gloves: Untie the gown and peel it away from your body, rolling it into a bundle with the contaminated side inward. As you remove the gown, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Face/Eye Protection: Remove the face shield or goggles from the back of your head.
-
Respiratory Protection: Remove the respirator from the back without touching the front surface.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.[6]
Disposal Plan
All waste contaminated with Cefodizime is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[5]
Solid Waste Disposal
-
Includes: Contaminated PPE (gloves, gowns, masks), weighing papers, absorbent pads, and empty vials.
-
Collection: Place all solid waste into a designated, clearly labeled, leak-proof hazardous waste container.[5]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, typically via incineration.[5]
Liquid Waste Disposal
-
Includes: Unused stock solutions and contaminated solvents.[5][10]
-
Collection: Collect all liquid waste in a designated, clearly labeled, and sealed hazardous waste container.[5]
-
Disposal: Do not pour Cefodizime solutions down the drain.[10] Arrange for pickup and disposal by your institution's hazardous waste management group.
Caption: Workflow for the safe handling and disposal of Cefodizime.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cefodizime - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 9. cdc.gov [cdc.gov]
- 10. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
